4-(Difluoromethoxy)phenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFWUQCOTXRZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371774 | |
| Record name | 4-(Difluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41429-16-7 | |
| Record name | 4-(Difluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41429-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Difluoromethoxy)phenylacetonitrile (CAS: 41429-16-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile that serves as a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the difluoromethoxy group (-OCHF₂) can significantly influence the physicochemical and biological properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 41429-16-7 | [3][4] |
| Molecular Formula | C₉H₇F₂NO | [3][4] |
| Molecular Weight | 183.15 g/mol | [3] |
| IUPAC Name | 2-(4-(Difluoromethoxy)phenyl)acetonitrile | [5] |
| Synonyms | 4-(Difluoromethoxy)benzeneacetonitrile | [5] |
| Appearance | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the difluoromethoxylation of a phenolic precursor followed by the cyanation of a benzylic intermediate.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzyl bromide
A common precursor for the final cyanation step is 4-(difluoromethoxy)benzyl bromide. A representative experimental protocol for its synthesis from 4-(difluoromethoxy)toluene is described below.[6]
Materials:
-
4-(Difluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(difluoromethoxy)toluene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-(difluoromethoxy)benzyl bromide.
-
The crude product may be further purified by vacuum distillation.
Experimental Protocol: Cyanation of 4-(Difluoromethoxy)benzyl bromide
The final step involves the nucleophilic substitution of the bromide with a cyanide group.[7][8]
Materials:
-
4-(Difluoromethoxy)benzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Water
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, dissolve 4-(difluoromethoxy)benzyl bromide in DMSO.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude this compound.
Purification Protocol
Purification of the final product can be achieved through recrystallization or column chromatography.
Recrystallization: Common solvent systems for the recrystallization of arylacetonitriles include ethanol, or mixtures of n-hexane with acetone, THF, or ethyl acetate.[9] The choice of solvent will depend on the impurity profile of the crude product.
Column Chromatography: For chromatographic purification, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column separation.[10][11][12][13][14]
Biological Significance and Potential Applications in Drug Development
While there is a lack of specific biological data for this compound in the public domain, the broader class of phenylacetonitrile derivatives has been explored for various therapeutic applications. The introduction of the difluoromethoxy group is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Potential Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Hypothesized Signaling Pathway Involvement
Given that some substituted phenylacetonitriles have been investigated as potential therapeutic agents, it is plausible that this compound could interact with various biological targets. For instance, some nitrile-containing compounds have been shown to act as enzyme inhibitors. Without specific data, any depiction of a signaling pathway would be purely speculative. However, a hypothetical interaction with a generic kinase signaling pathway is illustrated below for conceptual purposes.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
It is crucial to emphasize that the above diagram is a generic representation and does not imply any known activity of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through established chemical transformations. While its specific biological activities are not yet characterized in publicly available literature, the presence of the difluoromethoxy moiety suggests that it could be a valuable scaffold for the design of novel bioactive molecules. Further research is warranted to explore the full potential of this compound in various fields of chemical and biological science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 41429-16-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. pschemicals.com [pschemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. columbia.edu [columbia.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physicochemical Properties of 4-(Difluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)phenylacetonitrile, identified by CAS number 41429-16-7, is a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a difluoromethoxy group attached to a phenylacetonitrile framework, imparts unique electronic properties and modulates lipophilicity, making it a valuable building block in the synthesis of biologically active molecules.[2] The presence of the difluoromethoxy moiety is known to enhance metabolic stability and improve the pharmacokinetic profiles of parent compounds.[2] This guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for assessing a key drug-like property.
Core Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted and may vary from experimentally determined values.
| Property | Value | Source(s) |
| CAS Number | 41429-16-7 | [1][3][4][5][6] |
| Molecular Formula | C₉H₇F₂NO | [2][4][5][6] |
| Molecular Weight | 183.16 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 262.4 ± 35.0 °C (Predicted) | [3][4] |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Storage Temperature | 2-8 °C | [3] |
Experimental Protocols
This section details the standard methodologies for determining key physicochemical properties relevant to this compound. These protocols are based on established techniques and OECD guidelines.
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
-
Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating apparatus (e.g., Bunsen burner), liquid paraffin or mineral oil.[4][7]
-
Procedure :
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[7]
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.[5]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[5]
-
The assembly is placed in a Thiele tube filled with mineral oil, ensuring the oil level is appropriate for heat circulation.[5]
-
The side arm of the Thiele tube is gently and continuously heated.[5]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[4]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4]
-
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined gravimetrically.
-
Apparatus : A calibrated pycnometer (density bottle) or a graduated cylinder, and an analytical balance.[2][8]
-
Procedure :
-
The mass of the clean, dry, and empty measuring vessel (e.g., 10 mL graduated cylinder or pycnometer) is accurately determined using an analytical balance.[8][9]
-
A known volume of the liquid is carefully added to the measuring vessel. For a graduated cylinder, the volume is read from the bottom of the meniscus. A pycnometer is filled to its calibrated volume.[8]
-
The mass of the vessel containing the liquid is then measured.[9]
-
The mass of the liquid is calculated by subtracting the mass of the empty vessel from the mass of the filled vessel.
-
The density (ρ) is calculated using the formula: ρ = mass / volume.[8]
-
The procedure should be repeated multiple times to ensure accuracy, and the average value is reported. The determination should be conducted at a constant, recorded temperature.[8]
-
Determination of n-Octanol/Water Partition Coefficient (LogP) - OECD 107 Shake Flask Method
The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, n-octanol and water, providing insight into its lipophilicity. It is a critical parameter in drug development for predicting absorption and distribution.
-
Apparatus : Centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).
-
Procedure :
-
Preparation : n-Octanol and water are pre-saturated with each other by mixing for 24 hours followed by a separation period.[10]
-
Test Solution : A stock solution of the test substance is prepared in either n-octanol or water. The concentration should not exceed 0.01 mol/L.[11]
-
Partitioning : The pre-saturated n-octanol and water are mixed in centrifuge tubes at a defined volume ratio. A small volume of the stock solution is added.[11]
-
Equilibration : The tubes are agitated in a mechanical shaker at a constant temperature (e.g., 20-25°C) until equilibrium is reached. Experience shows 50-100 rotations over 5 minutes are typically sufficient.[11][12]
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[11]
-
Analysis : The concentration of the test substance in each phase is determined using a suitable analytical method.[12]
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ): P = Cₒ / Cₐ. The result is typically expressed as its base-10 logarithm, logP.
-
The experiment is repeated with different phase volume ratios and starting concentrations to ensure the value is consistent.[11]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the n-Octanol/Water Partition Coefficient (logP) using the Shake Flask method, a crucial experiment for compounds in drug development.
Caption: Workflow for LogP determination via the Shake Flask method.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. mt.com [mt.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. wjec.co.uk [wjec.co.uk]
- 10. oecd.org [oecd.org]
- 11. govinfo.gov [govinfo.gov]
- 12. oecd.org [oecd.org]
An In-depth Technical Guide to 4-(Difluoromethoxy)phenylacetonitrile
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 4-(Difluoromethoxy)phenylacetonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound, identified by the CAS number 41429-16-7, is an aromatic nitrile featuring a difluoromethoxy group at the para position of the phenyl ring.[1] This unique structural motif significantly influences the compound's physicochemical properties and biological activity in derivative molecules.
Molecular Identity and Weight
| Identifier | Value |
| IUPAC Name | 2-(4-(Difluoromethoxy)phenyl)acetonitrile |
| CAS Number | 41429-16-7 |
| Molecular Formula | C₉H₇F₂NO[2][3] |
| Molecular Weight | 183.15 g/mol [2][3] |
Physicochemical Data
| Property | Value |
| Boiling Point | 262.4 °C[4] |
| Density | 1.213 g/cm³[4] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the phenyl ring, the difluoromethoxy group, and the acetonitrile moiety.
Synthesis of this compound
Representative Experimental Protocol
Objective: To synthesize this compound from 4-(Difluoromethoxy)benzyl bromide.
Materials:
-
4-(Difluoromethoxy)benzyl bromide
-
Sodium cyanide (NaCN)
-
Acetone (anhydrous)
-
Sodium iodide (NaI, catalytic amount)
-
Benzene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-(Difluoromethoxy)benzyl bromide (1.0 eq), finely powdered sodium cyanide (1.5 eq), and a catalytic amount of sodium iodide.
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 16-20 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in benzene and transfer it to a separatory funnel. Wash the organic layer with water to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain the final product of high purity.
Safety Precautions: This procedure involves highly toxic materials such as sodium cyanide. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Spectral Analysis of 4-(Difluoromethoxy)phenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-(Difluoromethoxy)phenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Core Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.4 - 7.2 | d | ~8-9 | 2H, Aromatic (ortho to -CH₂CN) |
| ~7.1 - 6.9 | d | ~8-9 | 2H, Aromatic (ortho to -OCHF₂) |
| ~6.8 - 6.5 | t | ~73 | 1H, -OCHF₂ |
| ~3.8 | s | - | 2H, -CH₂CN |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Aromatic C-O |
| ~131 | Aromatic C-H (ortho to -CH₂CN) |
| ~122 | Aromatic C-H (ortho to -OCHF₂) |
| ~118 | -CN |
| ~115 (t) | -OCHF₂ |
| ~128 | Aromatic C-C (ipso to -CH₂CN) |
| ~23 | -CH₂CN |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. The signal for the -OCHF₂ carbon is expected to be a triplet due to coupling with fluorine.
Table 3: Expected IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-CH₂) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 - 1050 | Strong | C-O-C stretch and C-F stretch |
| ~830 | Strong | para-disubstituted benzene C-H bend |
Note: Expected absorption bands are based on characteristic group frequencies.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 183 | High | [M]⁺ (Molecular Ion) |
| 142 | Medium | [M - OCHF]⁺ |
| 116 | High | [M - OCHF₂ - CN]⁺ |
| 89 | Medium | [C₇H₅]⁺ |
Note: The molecular weight of this compound (C₉H₇F₂NO) is 183.15 g/mol .[1][2] Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.
Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and MS spectra for organic compounds like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition:
-
Transfer the solution to a clean 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).[1]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]
-
If the sample is an oil, a drop can be placed directly between two salt plates.
-
-
Data Acquisition:
-
Place the salt plate(s) in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean salt plate(s).
-
Acquire the sample spectrum.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectral characterization of an organic compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(Difluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-(difluoromethoxy)phenylacetonitrile, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of extensive publicly available experimental data, this guide synthesizes qualitative information from chemical suppliers with computationally predicted data to offer a robust profile of the compound. Furthermore, detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise in-house data. This document aims to be an essential resource for scientists and professionals working with this compound, facilitating its effective use in research and development.
Introduction
This compound (CAS No. 41429-16-7, Molecular Formula: C₉H₇F₂NO, Molecular Weight: 183.15 g/mol ) is a substituted phenylacetonitrile derivative. The presence of the difluoromethoxy group is known to enhance key physicochemical properties of molecules, such as metabolic and thermal stability, making this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] A thorough understanding of its solubility and stability is paramount for its handling, storage, and application in synthetic chemistry.
Solubility Profile
To provide a more quantitative insight, the aqueous solubility was predicted using the ALOGPS 2.1 model, a widely recognized computational tool. The predicted data is presented in the table below. It is important to note that these are in silico predictions and should be confirmed by experimental data for any critical applications.
Table 1: Predicted and Qualitative Solubility of this compound
| Solvent | Predicted/Qualitative Solubility | Predicted LogS | Predicted Solubility (mg/mL) | Temperature (°C) |
| Water | Poorly soluble / Predicted | -2.63 | 0.44 | 25 |
| Dichloromethane | Soluble | Not Predicted | Not Predicted | ~25 |
| Chloroform | Soluble | Not Predicted | Not Predicted | ~25 |
Note: Predicted values were obtained using the ALOGPS 2.1 algorithm. Qualitative data is based on supplier information.
Stability Profile
The stability of this compound is influenced by its two primary functional groups: the difluoromethoxy group and the nitrile group.
The difluoromethoxy group is known to confer enhanced thermal and oxidative stability to organic molecules.[1] This is a key feature that makes this compound an attractive intermediate in the synthesis of molecules for demanding applications.
The nitrile group , however, is susceptible to hydrolysis under both acidic and basic conditions. This represents the most probable degradation pathway for this compound.
-
Acidic Hydrolysis : In the presence of strong acids and water, the nitrile group can be hydrolyzed to a carboxylic acid, which in this case would be 4-(difluoromethoxy)phenylacetic acid, with the concurrent formation of an ammonium salt.[2]
-
Basic Hydrolysis : Under basic conditions, the nitrile group can be hydrolyzed to a carboxylate salt.[2] Subsequent acidification would yield the corresponding carboxylic acid.
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, strong bases, and oxidizing agents. The container should be tightly sealed to prevent moisture ingress.
Experimental Protocols
The following sections detail the experimental methodologies for the determination of the solubility and stability of this compound.
Solubility Determination Protocol
This protocol outlines a standard laboratory procedure for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution.
-
Workflow Diagram for Solubility Determination:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Stability Testing Protocol (Hydrolytic Stability)
This protocol describes a method to assess the hydrolytic stability of this compound under acidic and basic conditions.
Objective: To evaluate the rate of degradation of this compound in aqueous solutions at different pH values and a specified temperature.
Materials:
-
This compound
-
Buffered aqueous solutions (e.g., pH 4, pH 7, pH 9)
-
Constant temperature oven/incubator
-
HPLC system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike a known volume of the stock solution into the buffered aqueous solutions to achieve a final concentration suitable for analysis.
-
-
Incubation:
-
Store the test solutions in sealed vials in a constant temperature oven (e.g., 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each test solution.
-
-
Sample Analysis:
-
Analyze the aliquots directly by HPLC to determine the remaining concentration of this compound.
-
Monitor for the appearance of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH condition.
-
Determine the degradation rate constant and the half-life of the compound at each pH.
-
Logical Diagram for Stability Assessment:
Caption: A diagram showing the relationship between different pH conditions and the time-course analysis for determining hydrolytic stability.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound, addressing the needs of researchers, scientists, and drug development professionals. While experimental data remains limited, the combination of qualitative information and computational predictions offers a valuable starting point for working with this compound. The provided experimental protocols are designed to be readily implemented, enabling the generation of precise and reliable in-house data to support further research and development activities. As a key building block in modern synthetic chemistry, a thorough understanding of the properties of this compound is crucial for its successful application.
References
The Difluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups has become an indispensable tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of significant interest, offering a unique blend of physicochemical and pharmacokinetic advantages. This technical guide provides a comprehensive overview of the pivotal role of the difluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group presents a nuanced profile when compared to its close relatives, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording medicinal chemists a greater degree of control in modulating molecular characteristics to achieve the desired therapeutic profile.
Lipophilicity and Electronic Effects
The introduction of a difluoromethoxy group generally increases the lipophilicity of a molecule, a critical factor for membrane permeability and oral absorption.[1] However, this increase is more moderate compared to the highly lipophilic trifluoromethoxy group. The electronic nature of the difluoromethoxy group is weakly electron-withdrawing, as indicated by its positive Hammett sigma constant (σp).[1]
Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs [1]
| Compound | Substituent | logP | Hammett Constant (σp) |
| Anisole | -OCH₃ | 2.11 | -0.27 |
| Difluoromethoxybenzene | -OCF₂H | 2.37 | +0.14 |
| Trifluoromethoxybenzene | -OCF₃ | 2.85 | +0.35 |
Note: logP values are representative and can vary based on the molecular context and experimental conditions.
Hydrogen Bonding Capability: A Unique Feature
A defining characteristic of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][2] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a feature absent in both methoxy and trifluoromethoxy groups. This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[2][3] The hydrogen bond acidity parameter (A) for the difluoromethyl group in certain contexts has been determined to be in the range of 0.085–0.126, similar to that of thiophenol and aniline.[2][4]
Role in Drug Design and Development
The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in the drug discovery and development process.
Bioisosterism
The difluoromethoxy group is a versatile bioisostere for several common functional groups:
-
Hydroxyl and Thiol Groups: Its capacity to act as a hydrogen bond donor makes it an effective replacement for -OH and -SH groups, which can be crucial for target binding. This substitution often leads to enhanced metabolic stability.[2][3]
-
Methoxy Group: Replacing a methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation, a prevalent metabolic pathway that can lead to rapid drug clearance.[3] This substitution also introduces a hydrogen bond donor capability not present in the original methoxy group.[3]
Enhancement of Metabolic Stability
A primary motivation for incorporating the difluoromethoxy group is to bolster a drug's metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][3] This resistance to oxidative metabolism can result in a longer plasma half-life, reduced clearance, and potentially a lower required therapeutic dose.[3] While direct head-to-head comparisons are not always available, studies on analogs often demonstrate this enhanced stability. For instance, a study on roflumilast analogs showed that a new analog (Compound III) had a significantly longer in vitro half-life in rat liver S9 fraction (247.55 minutes) compared to roflumilast (12.29 minutes).
Table 2: Comparative Metabolic Stability of Roflumilast and an Analog in Rat Liver S9 Fraction
| Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, mL/min/kg) |
| Roflumilast | 12.29 | - |
| Analog (III) | 247.55 | 5.67 |
Furthermore, in a study of estratriene sulfamates, the 2-OCF₂H substituted derivative was found to be significantly more stable to hydrolysis than its 2-OCH₃ counterpart.
Modulation of pKa
The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups. This modulation can be critical for optimizing a drug's solubility, absorption, and target engagement.
Case Studies: Difluoromethoxy Group in Approved Drugs
The utility of the difluoromethoxy group is underscored by its presence in several successful pharmaceutical agents.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is essential for its chemical stability and contributes to its mechanism of action.[1]
Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1] The activated form, a tetracyclic cationic sulfonamide, covalently binds to cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting the final step of gastric acid secretion.
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[1]
Mechanism of Action: Roflumilast inhibits PDE4, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets, ultimately resulting in a reduction of inflammatory responses.
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of difluoromethoxy-containing compounds is the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.
Materials:
-
Phenol derivative
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 90-100 °C.
-
Add sodium chlorodifluoroacetate (2.0-3.0 equivalents) portion-wise over 1-2 hours.
-
Continue heating and stirring the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl difluoromethyl ether.
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound containing a difluoromethoxy group using human liver microsomes.
Materials:
-
Test compound (e.g., difluoromethoxy analog)
-
Positive control (e.g., a compound with known metabolic instability like verapamil or testosterone)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator set to 37 °C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound and positive control by diluting the stock solution with phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the working solution of the test compound or positive control to the respective wells.
-
Pre-incubate the plate at 37 °C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T=0) point, add the quenching solution (acetonitrile with internal standard) before adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile (containing the internal standard) to the respective wells.
-
Seal the plate and vortex to mix thoroughly.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Workflow for Evaluation of a Difluoromethoxy Analog
The decision to incorporate a difluoromethoxy group and the subsequent evaluation of the resulting analog typically follows a structured workflow in drug discovery projects.
Conclusion
The difluoromethoxy group stands as a valuable and versatile tool in the modern medicinal chemist's repertoire. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The successful application of this moiety in marketed drugs serves as a testament to its significant contribution to the advancement of medicine.
References
- 1. Stability of Pantoprazole [medscape.com]
- 2. Pantoprazole, a new proton-pump inhibitor, has a precise and predictable profile of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
The Strategic Integration of 4-(Difluoromethoxy)phenylacetonitrile in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing motifs is a well-established strategy for fine-tuning molecular properties. Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent, offering a unique balance of lipophilicity, metabolic stability, and hydrogen bond donating capability. 4-(Difluoromethoxy)phenylacetonitrile stands out as a key building block, providing a versatile scaffold for the introduction of this important functional group. This technical guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.
Physicochemical Properties and Synthetic Overview
This compound is a crystalline solid at room temperature, characterized by the presence of a difluoromethoxy group and a nitrile function on a benzene ring. These features impart specific electronic and steric properties that are highly advantageous in drug design. The difluoromethoxy group is a lipophilic hydrogen bond donor, a rare characteristic that can enhance cell membrane permeability and improve metabolic stability by blocking common sites of oxidative metabolism.[1]
The synthesis of this compound is typically achieved through a two-step process commencing with a readily available precursor, 4-hydroxyphenylacetonitrile. The first key transformation is the difluoromethylation of the phenolic hydroxyl group. This is commonly accomplished using a difluorocarbene precursor, such as sodium chlorodifluoroacetate, under basic conditions.[2] The subsequent step involves the introduction of the nitrile group, if not already present in the starting material. A common route involves the conversion of a corresponding benzyl alcohol to a benzyl halide, followed by nucleophilic substitution with a cyanide salt.
Experimental Protocols
Synthesis of this compound from 4-Hydroxyphenylacetonitrile
This procedure outlines a two-step synthesis starting from 4-hydroxyphenylacetonitrile. The first step is the difluoromethylation of the phenolic hydroxyl group, followed by the conversion of the resulting 4-(difluoromethoxy)benzaldehyde to the target nitrile.
Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde
A detailed, reliable protocol for the difluoromethylation of phenols has been well-documented. The following is an adapted procedure for the synthesis of 4-(difluoromethoxy)benzaldehyde from 4-hydroxybenzaldehyde, which serves as a good model for the difluoromethylation of 4-hydroxyphenylacetonitrile.
| Reagent/Parameter | Quantity/Value |
| 4-Hydroxybenzaldehyde | 1.0 eq |
| Sodium Chlorodifluoroacetate | 2.8 eq |
| Dimethylformamide (DMF) | 10 vol |
| Water | 1.2 vol |
| Temperature | 120 °C |
| Reaction Time | 2 hours |
| Yield | ~85% (reported for similar substrates) |
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and sodium chlorodifluoroacetate (2.8 eq).
-
Add dimethylformamide (10 vol) and water (1.2 vol) to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 4-(difluoromethoxy)benzaldehyde, which can be purified by column chromatography.
Step 2: Conversion of 4-(Difluoromethoxy)benzaldehyde to this compound
The conversion of the aldehyde to the nitrile can be achieved through various methods. A common approach involves the formation of an oxime followed by dehydration.
| Reagent/Parameter | Quantity/Value |
| 4-(Difluoromethoxy)benzaldehyde | 1.0 eq |
| Hydroxylamine Hydrochloride | 1.1 eq |
| Sodium Acetate | 1.2 eq |
| Acetic Anhydride | 2.0 eq |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | >90% (for similar conversions) |
Protocol:
-
In a round-bottom flask, dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Reflux the mixture for 1-2 hours to form the aldoxime.
-
After cooling, remove the solvent and add acetic anhydride (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours to dehydrate the oxime to the nitrile.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Remove the solvent under reduced pressure to obtain this compound, which can be further purified by recrystallization or chromatography.
Synthesis Workflow
Caption: A two-step synthesis of this compound.
Application in Drug Discovery: A Case Study in Selective Androgen Receptor Modulators (SARMs)
This compound is a valuable building block for the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.
While a SARM containing the precise 4-(difluoromethoxy)phenyl moiety is not prominently found in publicly available literature, the structurally related SARM 2f, which features a trifluoromethylbenzonitrile core, provides a strong representative example of how this class of building blocks is utilized. SARM 2f, or 4-((2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, has demonstrated potent anabolic effects on muscle and bone with a favorable safety profile.
The synthesis of such SARMs typically involves the reaction of the substituted benzonitrile with a suitable chiral lactam precursor. The 4-cyano-3-(trifluoromethyl)phenyl group in SARM 2f is crucial for its high binding affinity to the androgen receptor.
Synthetic Utility Table
| Derivative Class | Example Application | Key Reaction Type |
| Selective Androgen Receptor Modulators (SARMs) | Treatment of muscle wasting and osteoporosis | Nucleophilic aromatic substitution or coupling |
| Kinase Inhibitors | Cancer therapy | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| Agrochemicals | Fungicides, Herbicides | Multistep synthesis involving heterocycle formation |
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its unique physicochemical properties, imparted by the difluoromethoxy group, make it an attractive component for the design of novel pharmaceuticals and advanced materials. The synthetic routes to this compound are accessible, and its utility has been demonstrated in the development of cutting-edge therapeutics such as Selective Androgen Receptor Modulators. As the demand for molecules with enhanced metabolic stability and tailored properties continues to grow, the importance of this compound as a synthetic intermediate is set to increase.
References
An In-depth Technical Guide to the Discovery and Synthesis of 4-(Difluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethoxy)phenylacetonitrile is a key building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the difluoromethoxy group. This technical guide provides a comprehensive overview of the synthetic routes to this valuable compound, including detailed experimental protocols and quantitative data. The synthesis primarily proceeds through a multi-step sequence starting from readily available precursors such as 4-hydroxybenzaldehyde. Key transformations involve difluoromethylation of a phenolic hydroxyl group, conversion of the benzaldehyde to a suitable leaving group, and subsequent cyanation. This document outlines the critical parameters and methodologies for each step to ensure high-yield and high-purity synthesis of the target molecule.
Introduction
This compound, with the CAS number 41429-16-7, is a versatile chemical intermediate. The presence of the difluoromethoxy (-OCHF₂) moiety significantly influences the electronic properties of the phenyl ring and enhances metabolic stability and lipophilicity in derivative compounds, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1] This guide details the synthetic pathways for its preparation, focusing on a logical and reproducible multi-step approach. While the exact initial discovery and first synthesis are not prominently documented in readily available literature, the synthetic methods described herein are based on established and reliable chemical transformations.
Synthetic Pathways
A robust and commonly employed synthetic strategy for this compound begins with the commercially available and cost-effective starting material, 4-hydroxybenzaldehyde. The overall synthetic workflow can be visualized as a three-step process:
-
Difluoromethylation: Introduction of the difluoromethoxy group onto the phenolic hydroxyl of 4-hydroxybenzaldehyde.
-
Reduction and Activation: Conversion of the aldehyde functionality into a benzyl alcohol, followed by activation to a good leaving group, such as a tosylate.
-
Cyanation: Nucleophilic substitution of the leaving group with a cyanide salt to yield the final product.
The following sections provide detailed experimental protocols for each of these key transformations.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde
This procedure outlines the difluoromethylation of 4-hydroxybenzaldehyde using chlorodifluoromethane gas in the presence of a base.
Reaction Scheme:
Caption: Difluoromethylation of 4-hydroxybenzaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzaldehyde | 122.12 | 30.0 g | 0.246 mol |
| Sodium Hydroxide (NaOH) | 40.00 | 13.0 g | 0.325 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 450 mL | - |
| Chlorodifluoromethane (CHClF₂) | 86.47 | Gas | Excess |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
| Saturated Sodium Carbonate Solution | - | As needed | - |
| Saturated Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Water | 18.02 | 450 mL | - |
Procedure:
-
To a reaction flask equipped with a stirrer, gas inlet, and thermometer, add N,N-dimethylformamide (450 mL), 4-hydroxybenzaldehyde (30.0 g, 0.246 mol), and sodium hydroxide (13.0 g, 0.325 mol).[2]
-
Heat the reaction mixture to 90°C with continuous stirring for 2 hours.[2]
-
Introduce monochlorodifluoromethane gas into the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[2]
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[2]
-
Quench the reaction by adding water (450 mL).[2]
-
Extract the product with dichloromethane.[2]
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate.[2]
-
Concentrate the organic phase under reduced pressure to obtain 4-(difluoromethoxy)benzaldehyde as a light yellow oil. The product can be used in the next step without further purification.[2]
Expected Yield: Approximately 80-90%.[2]
Step 2: Synthesis of 4-(Difluoromethoxy)benzyl Tosylate
This two-part step involves the reduction of the aldehyde to a benzyl alcohol, followed by tosylation to create a good leaving group for the subsequent cyanation reaction.
2.1 Reduction of 4-(Difluoromethoxy)benzaldehyde to 4-(Difluoromethoxy)benzyl alcohol
Reaction Scheme:
Caption: Reduction of 4-(Difluoromethoxy)benzaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 4-(Difluoromethoxy)benzaldehyde | 172.13 |
| Sodium Borohydride (NaBH₄) | 37.83 |
| Methanol | 32.04 |
Procedure:
A general procedure for the reduction of benzaldehydes is as follows:
-
Dissolve 4-(difluoromethoxy)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(difluoromethoxy)benzyl alcohol.
2.2 Tosylation of 4-(Difluoromethoxy)benzyl alcohol
Reaction Scheme:
Caption: Tosylation of 4-(Difluoromethoxy)benzyl alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 4-(Difluoromethoxy)benzyl alcohol | 174.14 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 |
| Pyridine | 79.10 |
| Dichloromethane (DCM) | 84.93 |
Procedure:
A general procedure for the tosylation of benzyl alcohols is as follows:[3]
-
Dissolve 4-(difluoromethoxy)benzyl alcohol (1 eq.) in dry dichloromethane (10 volumes) in a round-bottom flask under an inert atmosphere and cool to 0°C.[3]
-
Add pyridine (1.5 eq.) to the solution.[3]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture at 0°C.[3]
-
Stir the reaction at 0°C for 4 hours or until the reaction is complete as monitored by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.[3]
-
Upon completion, dilute the reaction mixture with water and separate the layers.[3]
-
Extract the aqueous layer with dichloromethane.[3]
-
Combine the organic layers and wash successively with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(difluoromethoxy)benzyl tosylate.[3]
Step 3: Synthesis of this compound
This final step involves the nucleophilic substitution of the tosylate group with a cyanide anion.
Reaction Scheme:
Caption: Cyanation of 4-(Difluoromethoxy)benzyl Tosylate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 4-(Difluoromethoxy)benzyl Tosylate | 328.32 |
| Sodium Cyanide (NaCN) | 49.01 |
| Dimethyl Sulfoxide (DMSO) | 78.13 |
Procedure:
A general procedure for the cyanation of benzyl tosylates is as follows:
-
Dissolve 4-(difluoromethoxy)benzyl tosylate in dimethyl sulfoxide (DMSO) in a round-bottom flask.
-
Add sodium cyanide (or potassium cyanide) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Summary
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 41429-16-7 | [4] |
| Molecular Formula | C₉H₇F₂NO | [4] |
| Molecular Weight | 183.15 g/mol | [4] |
Summary of Synthetic Steps and Expected Yields:
| Step | Starting Material | Product | Key Reagents | Expected Yield |
| 1 | 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | CHClF₂, NaOH | 80-90% |
| 2.1 | 4-(Difluoromethoxy)benzaldehyde | 4-(Difluoromethoxy)benzyl alcohol | NaBH₄ | High |
| 2.2 | 4-(Difluoromethoxy)benzyl alcohol | 4-(Difluoromethoxy)benzyl Tosylate | TsCl, Pyridine | Good to High |
| 3 | 4-(Difluoromethoxy)benzyl Tosylate | This compound | NaCN | Good |
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step sequence starting from 4-hydroxybenzaldehyde. The key steps of difluoromethylation, reduction, tosylation, and cyanation are well-established transformations in organic synthesis. Careful control of reaction conditions and purification at each stage are crucial for obtaining the final product in high yield and purity. This guide provides a solid foundation for researchers and drug development professionals to synthesize this important building block for their research and development endeavors. Further optimization of each step may be possible depending on the scale and specific laboratory conditions.
References
The Difluoromethoxy Group: A Strategic Bioisostere for Enhanced Therapeutic Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy (-OCF₂H) group has emerged as a valuable tactic in modern medicinal chemistry. Its unique physicochemical properties offer a compelling advantage in the design of novel therapeutics by enhancing metabolic stability, modulating lipophilicity, and acting as a versatile bioisostere for common functional groups. This technical guide provides a comprehensive overview of the therapeutic targets of difluoromethoxy-containing molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Physicochemical Properties and Bioisosteric Role
The difluoromethoxy group serves as a crucial bioisostere, a chemical substituent with similar physical or chemical properties that produce broadly similar biological effects. It is often considered an intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing a nuanced tool for fine-tuning molecular properties.
A key feature of the -OCF₂H group is its ability to act as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[1] This allows it to mimic hydroxyl (-OH) and thiol (-SH) groups, often with the significant advantage of improved metabolic stability due to the strong carbon-fluorine bonds.[2] Furthermore, replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic degradation pathway, thereby extending the drug's half-life.[2]
The electron-withdrawing nature of the fluorine atoms can also influence the acidity (pKa) of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.[2]
Key Therapeutic Targets and Quantitative Analysis
The versatility of the difluoromethoxy group has led to its incorporation in molecules targeting a range of therapeutic areas, including inflammation, cancer, and acid-related gastrointestinal disorders.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[2] Difluoromethoxy-containing molecules have been explored as JAK inhibitors. While specific IC50 values for direct difluoromethoxy analogues are not always publicly available, the strategic replacement of a methoxy group is a known approach to enhance metabolic stability and potentially improve the pharmacokinetic profile of JAK inhibitors.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), resulting in anti-inflammatory effects. Roflumilast, a PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD), features a difluoromethoxy group that contributes to its potency and metabolic stability.
Table 1: In Vitro Potency of Roflumilast against PDE4 Subtypes
| PDE4 Subtype | IC₅₀ (nM) |
| PDE4A | >1000 |
| PDE4B | 0.84 |
| PDE4D | 0.68 |
Proton Pump Inhibition
Proton pump inhibitors (PPIs) are used to treat acid-related disorders by irreversibly blocking the H⁺/K⁺-ATPase in gastric parietal cells. Pantoprazole, a widely used PPI, contains a difluoromethoxy group on its benzimidazole ring, which is crucial for its chemical stability, particularly at near-neutral pH. This increased stability may contribute to its predictable pharmacokinetic profile. Studies have shown that pantoprazole is chemically more stable than omeprazole, another common PPI. While omeprazole's potency in inhibiting K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity is about three times that of pantoprazole in purified rabbit gastric microsomes, the clinical efficacy of standard doses is largely equivalent. This suggests that the enhanced stability of pantoprazole contributes to its overall therapeutic effect.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs. Derivatives of 2-methoxyestradiol, a natural metabolite of estradiol with anti-proliferative and anti-angiogenic properties, have been investigated as tubulin polymerization inhibitors. The introduction of a difluoromethoxy group in place of the methoxy group has been explored to improve metabolic stability.
Table 2: Anti-proliferative and Tubulin Polymerization Inhibition Activity of Estradiol Derivatives
| Compound | 2-Substituent | Cell Line | GI₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| 2-Methoxyestradiol | -OCH₃ | MCF-7 | ~2.0-3.0 | Not specified in source |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | -OCF₂H | MCF-7 | 0.28 [2] | Inhibits tubulin assembly [2] |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | -OCH₃ | MCF-7 | 0.52[2] | Not specified in source |
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a difluoromethoxy-containing compound.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[1]
-
Cofactor Addition: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[1]
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[1]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[1]
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The in vitro half-life (t₁/₂) is calculated from the slope of the linear regression. The intrinsic clearance (CLᵢₙₜ) is then calculated using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).
JAK Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC₅₀ of a difluoromethoxy-containing compound against a specific JAK isoform.
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: In a 384-well plate, the recombinant human JAK enzyme, a specific peptide substrate, and the test compound are combined in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (at a concentration near the Kₘ for the specific JAK enzyme). The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (0% inhibition) and a potent pan-kinase inhibitor (100% inhibition). The IC₅₀ value is determined by fitting the data to a dose-response curve.
PDE4 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the IC₅₀ of a difluoromethoxy-containing compound against PDE4.
Methodology:
-
Compound and Reagent Preparation: Serial dilutions of the test compound are prepared. A fluorescently labeled cAMP substrate (e.g., FAM-cAMP) and the recombinant PDE4 enzyme are prepared in an assay buffer.
-
Reaction: In a microplate, the test compound is pre-incubated with the PDE4 enzyme. The reaction is initiated by the addition of the FAM-cAMP substrate and incubated at room temperature.
-
Termination and Detection: The reaction is stopped, and a binding agent that captures the hydrolyzed 5'-AMP product is added. The fluorescence polarization (FP) is measured. A decrease in FP is proportional to the amount of hydrolyzed substrate and thus the enzyme activity.
-
Data Analysis: The FP values are used to calculate the percent inhibition for each compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Tubulin Polymerization Assay (Turbidity-Based)
Objective: To assess the effect of a difluoromethoxy-containing compound on the in vitro polymerization of tubulin.
Methodology:
-
Reagent Preparation: Purified tubulin is kept on ice. A reaction buffer containing GTP is prepared. The test compound is dissolved in an appropriate solvent.
-
Reaction Initiation: The tubulin solution is added to the wells of a microplate containing the test compound or vehicle control. The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a period of 60-90 minutes. An increase in absorbance indicates microtubule formation.
-
Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The effect of the inhibitor is quantified by comparing the maximum rate of polymerization (Vₘₐₓ) and the final polymer mass of the treated samples to the vehicle control. The IC₅₀ for inhibition of tubulin polymerization can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
PDE4 Inhibition and cAMP Signaling
Caption: The role of PDE4 in cAMP signaling and its inhibition.
Proton Pump Inhibition in Gastric Parietal Cells
Caption: Mechanism of action of a difluoromethoxy-containing proton pump inhibitor.
Experimental Workflow for Analog Evaluation
Caption: A typical workflow for evaluating a difluoromethoxy analog.
Conclusion
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a robust strategy for optimizing the properties of drug candidates. By understanding its fundamental characteristics and employing rigorous synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles, targeting a diverse range of diseases. This guide provides a foundational understanding and practical protocols to aid in the exploration and development of novel difluoromethoxy-containing molecules.
References
The Difluoromethoxy Group: A Guide to Lipophilicity and Hydrogen Bonding in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups has become a pivotal strategy in modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a compelling substituent for fine-tuning the physicochemical properties of drug candidates. This guide provides a comprehensive analysis of the lipophilicity and hydrogen bonding characteristics of the difluoromethoxy group, offering quantitative data, detailed experimental protocols, and visual representations of its role in signaling pathways and drug discovery workflows.
Physicochemical Properties: A Balancing Act
The difluoromethoxy group offers a unique electronic and steric profile that distinguishes it from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts. It is considered a moderately lipophilic, metabolically stable hydrogen bond donor, a rare combination of features that provides medicinal chemists with a versatile tool for lead optimization.[1]
Lipophilicity
The lipophilicity of a molecule, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. The Hansch hydrophobicity parameter (π) quantifies the contribution of a substituent to a molecule's lipophilicity. A positive π value indicates an increase in lipophilicity compared to a hydrogen atom. The difluoromethoxy group generally increases lipophilicity to a greater extent than a methoxy group but less so than a trifluoromethoxy group.[1][2] This intermediate lipophilicity can be advantageous in achieving a desirable balance for oral absorption and membrane permeability.[1]
The lipophilicity of the difluoromethoxy group is context-dependent, influenced by the electronic nature of the molecular scaffold to which it is attached.[1] The experimental logP (octanol-water partition coefficient) values of simple aromatic compounds demonstrate this trend.
Table 1: Comparative Lipophilicity of Methoxy, Difluoromethoxy, and Trifluoromethoxy Groups
| Substituent | Hansch Hydrophobicity Parameter (π) | logP of Substituted Benzene |
| -OCH₃ (Methoxy) | -0.02 | 2.11[3][4] |
| -OCF₂H (Difluoromethoxy) | +0.2 to +0.6[5] | Not explicitly found, but expected to be between 2.11 and 4.21 |
| -OCF₃ (Trifluoromethoxy) | +1.04[6] | ~3.9 (for 3-Methyl-4-(trifluoromethoxy)anisole)[7] |
Note: The logP value for difluoromethoxybenzene was not directly available in the search results but is inferred to be intermediate between anisole and trifluoromethoxy-substituted benzene derivatives based on the Hansch parameter.
Hydrogen Bonding
A key and distinguishing feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[2] The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling the hydrogen atom to participate in hydrogen bonding interactions. This capability is absent in the methoxy and trifluoromethoxy groups.[2] The strength of this hydrogen bond donation can be quantified using the Abraham hydrogen bond acidity parameter (A).[8]
The ability to act as a hydrogen bond donor allows the -OCF₂H group to serve as a bioisostere for other hydrogen bond-donating groups like hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[9] This can be particularly useful for maintaining or improving binding affinity to a biological target while enhancing metabolic stability.[1]
Table 2: Comparative Hydrogen Bonding Properties
| Substituent | Abraham Hydrogen Bond Acidity (A) | Hydrogen Bond Donor Capability |
| -OCH₃ (Methoxy) | ~0 | No |
| -OCF₂H (Difluoromethoxy) | 0.085–0.126[8] | Yes |
| -OCF₃ (Trifluoromethoxy) | 0 | No |
Experimental Protocols
Determination of logP by the Shake-Flask Method
The shake-flask method is a classic and widely accepted technique for the experimental determination of the octanol-water partition coefficient (logP).[10]
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for physiological relevance). This is achieved by vigorously mixing the two phases and allowing them to separate.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient period to allow the compound to partition between the two phases until equilibrium is reached. Centrifugation can be used to ensure complete phase separation.
-
Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]
Determination of Abraham Hydrogen Bond Acidity (A) by ¹H NMR Spectroscopy
The Abraham hydrogen bond acidity parameter (A) can be determined experimentally using ¹H NMR spectroscopy by measuring the chemical shift difference of the proton in a non-hydrogen bond accepting solvent and a hydrogen bond accepting solvent.
Methodology:
-
Sample Preparation: Prepare two solutions of the compound of interest at the same concentration, one in a non-polar, non-hydrogen bonding solvent such as deuterated chloroform (CDCl₃) and the other in a polar, hydrogen bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Spectra Acquisition: Acquire high-resolution ¹H NMR spectra for both samples under identical experimental conditions.
-
Chemical Shift Determination: Identify the chemical shift (δ) of the C-H proton of the difluoromethoxy group in both spectra.
-
Calculation of Δδ: Calculate the difference in the chemical shifts: Δδ = δ(DMSO-d₆) - δ(CDCl₃).
-
Calculation of A: The Abraham hydrogen bond acidity parameter (A) is then calculated using an empirical equation. For the -OCF₂H proton, a specific correlation would be used, though a general equation for protic hydrogens is of the form: A = c₁ + c₂ * Δδ, where c₁ and c₂ are constants derived from a calibration set of compounds with known A values.[11]
Role in Biological Signaling Pathways
The unique properties of the difluoromethoxy group have been leveraged in the design of drugs targeting various signaling pathways.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling, playing a key role in immunity and cell growth. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. JAK inhibitors are an important class of drugs that modulate this pathway.
Caption: The JAK-STAT signaling cascade.
PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. PDE4 inhibitors increase intracellular cAMP levels, leading to a reduction in inflammatory responses. Roflumilast, a PDE4 inhibitor containing a difluoromethoxy group, is used to treat chronic obstructive pulmonary disease (COPD).[1]
Caption: Mechanism of action of PDE4 inhibitors.
Experimental Workflow: Lead Optimization
The decision to incorporate a difluoromethoxy group is often made during the lead optimization stage of drug discovery. The goal is to improve the properties of a promising "hit" or "lead" compound.
Caption: A typical lead optimization workflow.
Conclusion
The difluoromethoxy group is a valuable substituent in the medicinal chemist's toolkit. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. By understanding its fundamental physicochemical characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Anisole (HMDB0033895) [hmdb.ca]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene | C9H9F3O2 | CID 118268757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calculation of hydrophobic constant (log P) from pi and f constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Incorporation of Fluorinated Building Blocks in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. This guide provides a comprehensive overview of the role of fluorinated building blocks in drug discovery, from their fundamental impact on physicochemical and pharmacokinetic parameters to their application in the design of highly effective therapeutics. Detailed experimental methodologies and visual representations of key concepts are provided to support researchers in the rational design and development of next-generation pharmaceuticals.
The Impact of Fluorination on Drug Properties
The unique electronic properties of fluorine, being the most electronegative element, allow for the fine-tuning of a molecule's characteristics to enhance its drug-like qualities. Strategic incorporation of fluorine or fluorine-containing motifs can lead to significant improvements in potency, selectivity, metabolic stability, and bioavailability.[1][2][3]
Modulation of Physicochemical Properties
Fluorination can profoundly alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which in turn affects its solubility, permeability, and target engagement. The effect on lipophilicity is context-dependent; for instance, substitution of a hydrogen atom with fluorine on an aromatic ring generally increases LogP, while fluorination of aliphatic chains can lead to a decrease.[3] The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH.[3]
Enhancement of Pharmacokinetic Properties
A primary driver for the use of fluorinated building blocks is the enhancement of a drug candidate's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By replacing a metabolically labile C-H bond with a C-F bond, the rate of oxidative metabolism can be significantly reduced, leading to a longer in vivo half-life and improved oral bioavailability.[1]
Data Presentation: Comparative Analysis of Fluorinated and Non-Fluorinated Drug Analogs
The following tables provide a quantitative comparison of key physicochemical and pharmacokinetic parameters for several pairs of fluorinated and non-fluorinated drug analogs, illustrating the tangible benefits of fluorine incorporation.
| Drug Analog Pair | Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Change/Difference | Reference(s) |
| Celecoxib Analog | COX-2 IC50 | Not specified | Potent inhibition | - | [4] |
| LogP | Lower | Higher | Increase | [5] | |
| Sitagliptin Analog | DPP-4 Inhibition (Ki) | Weaker binding | Tighter binding | Significant Improvement | [6] |
| Gefitinib vs. Analog | EGFR IC50 | Higher | Lower (more potent) | Potency increase | [5] |
| Voriconazole vs. Fluconazole | CYP2C19 Inhibition (IC50) | 12.3 µM (Fluconazole) | 8.7 µM (Voriconazole) | ~1.4-fold stronger inhibition | [7][8] |
| Antifungal Potency (MIC) | Generally higher | Generally lower (more potent) | Varies by species | [9] | |
| Bicalutamide vs. Flutamide | Androgen Receptor Affinity | Lower (for active metabolite) | Higher | 4-fold greater affinity | [10] |
| Elimination Half-life | 5-6 hours (Flutamide) | 6-10 days (Bicalutamide) | Substantial increase | [10] |
Key Signaling Pathways Modulated by Fluorinated Drugs
Fluorinated drugs have made a significant impact across various therapeutic areas by targeting key signaling pathways involved in disease progression. The following diagrams illustrate two such pathways.
DPP-4 Inhibition by Sitagliptin in Type 2 Diabetes
Sitagliptin is a fluorinated inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, sitagliptin prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4][11] The trifluorophenyl group of sitagliptin forms key interactions within the S1 hydrophobic pocket of the DPP-4 enzyme.[1][12]
EGFR Kinase Inhibition by Gefitinib in Cancer
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. Gefitinib competitively binds to the ATP-binding site within the kinase domain of EGFR, blocking its signaling and inducing apoptosis in cancer cells dependent on this pathway.[13][14] The fluorine-containing quinazoline core of gefitinib is crucial for its high affinity and selectivity.[15]
References
- 1. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 14. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(Difluoromethoxy)phenylacetonitrile from 4-hydroxybenzyl cyanide
Application Notes: Synthesis of 4-(Difluoromethoxy)phenylacetonitrile
Introduction
This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals. The difluoromethoxy (OCF₂H) group is a key structural motif that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of biologically active molecules.[1] This document provides a detailed protocol for the synthesis of this compound via the direct O-difluoromethylation of 4-hydroxybenzyl cyanide.
Reaction Principle
The synthesis is achieved by converting the phenolic hydroxyl group of 4-hydroxybenzyl cyanide into a difluoromethyl ether. This transformation is typically accomplished through the generation of difluorocarbene (:CF₂), a highly reactive intermediate. A common and effective method for generating difluorocarbene is the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate.[2] The phenoxide, formed by deprotonating 4-hydroxybenzyl cyanide with a base like cesium carbonate, acts as a nucleophile that traps the electrophilic difluorocarbene. Subsequent protonation yields the desired this compound.[2]
Experimental Protocol
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[2][3]
Materials and Reagents:
-
4-hydroxybenzyl cyanide (C₈H₇NO)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
100 mL round-bottomed flask
-
Magnetic stir bar
-
Schlenk line
-
Rubber septum
-
Syringes and needles
-
Air condenser
-
Oil bath
-
Rotary evaporator
-
Standard glassware for work-up and purification
-
Chromatography column (if necessary)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-hydroxybenzyl cyanide (1.00 equiv), and cesium carbonate (1.50 equiv).[2]
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask under vacuum (<0.1 mmHg) and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
-
Solvent Addition and Degassing:
-
Addition of Difluorocarbene Precursor:
-
After degassing, briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a positive flow of nitrogen.[2]
-
Quickly equip the flask with an air condenser, which is then sealed with a septum and connected to the Schlenk line with a nitrogen inlet and an oil bubbler outlet.[2]
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[3]
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure.[2][3]
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction is heated to a high temperature and involves pressure buildup from gas evolution. Ensure the system is properly vented through an oil bubbler.[3]
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Data Summary
The following table summarizes the key reagents and expected outcome for the synthesis.
| Parameter | Value | Reference |
| Starting Material | 4-hydroxybenzyl cyanide | - |
| Key Reagents | Sodium 2-chloro-2,2-difluoroacetate, Cesium Carbonate | [2] |
| Solvent | DMF / Water | [2] |
| Reaction Temperature | 120 °C | [3] |
| Reaction Time | 2-3 hours | [3] |
| Expected Yield | ~90-95% | [2] |
| Product Purity | >98% (after chromatography) | - |
| Appearance | Colorless to pale yellow oil or solid | - |
Visualizations
Reaction Scheme Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism: difluorocarbene generation and trapping.
References
Application Notes and Protocols for the Synthesis of Phenylacetonitriles via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of phenylacetonitriles through nucleophilic substitution reactions. Phenylacetonitrile and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The methodologies described herein focus on robust and efficient synthetic routes, with a particular emphasis on phase-transfer catalysis (PTC), a technique known for its high yields, mild reaction conditions, and operational simplicity.
Introduction
The synthesis of phenylacetonitriles typically involves the nucleophilic substitution of a benzyl halide with a cyanide salt. The core transformation is the displacement of a halide ion (e.g., chloride, bromide) from the benzylic carbon by a cyanide anion. Traditional methods often required the use of hazardous reagents and strictly anhydrous conditions. However, the advent of phase-transfer catalysis has provided a safer and more efficient alternative, allowing the reaction to proceed in a biphasic system (e.g., an organic solvent and an aqueous solution of the cyanide salt). The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize the performance of various catalytic systems in the synthesis of phenylacetonitriles, providing a clear comparison of their respective yields and reaction conditions.
Table 1: Comparison of Different Catalysts for Phenylacetonitrile Synthesis
| Catalyst Type | Catalyst Example | Starting Material(s) | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| Phase-Transfer Catalysis | Benzyltriethylammonium chloride (BTEAC) | Benzyl chloride | Sodium cyanide | 50% aq. NaOH, organic solvent, 28-35°C, 2.5 h | 78-84% | [1] |
| Phase-Transfer Catalysis | Tetraethylammonium chloride (TEAC) | 1-chloro-4-nitrobenzene, Phenylacetonitrile | - | aq. NaOH, 65°C, 30 min (ultrasound) | ~98.6% (for derivative) | [1] |
| Transition Metal Catalysis | Pd(OAc)₂ / Ligand | Aryl Halides | K₄[Fe(CN)₆] | DMAc, 120°C | Good to excellent | [1] |
| Transition Metal Catalysis | Ni(cod)₂ / PPh₃ | Benzyl chlorides | Trimethylsilyl cyanide | - | - | [1] |
| Copper Salt | Cuprous iodide | Benzyl chloride | K₄[Fe(CN)₆] | Toluene, 180°C, 20h | - | [2] |
Table 2: Synthesis of Phenylacetonitrile Derivatives under Various Conditions
| Starting Material | Alkylating/Arylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl chloride | - | Trimethylamine | Water | 1h (reflux) | 86% | [3] |
| Benzyl chloride | - | Sodium iodide | Acetone | 24h (reflux) | 94% | [3] |
| Benzyl chloride | - | Compound I | Acetonitrile | 3.0h (reflux) | 82% | [4] |
| Phenylacetonitrile | Ethyl bromide | Benzyltriethylammonium chloride | 50% aq. NaOH | 2.5h | 78-84% | [5] |
| Styrene oxide | Ammonia | Zn-Cr/γ-Al₂O₃ | Toluene | - | 87.91% | [3] |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of 2-Phenylbutyronitrile
This protocol is adapted from a procedure published in Organic Syntheses and illustrates a general method for the alkylation of phenylacetonitrile using phase-transfer catalysis.[5]
Materials:
-
Phenylacetonitrile (2.20 moles)
-
50% Aqueous Sodium Hydroxide (540 ml)
-
Benzyltriethylammonium chloride (0.022 mole)
-
Ethyl bromide (2.00 moles)
-
Benzene
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Equipment:
-
3-liter, four-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Vigreux column
Procedure:
-
Reaction Setup: In a 3-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[5]
-
Addition of Alkylating Agent: Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28-35°C. Use a cold-water bath for cooling if necessary.[5]
-
Reaction Completion: After the addition of ethyl bromide is complete, continue stirring for 2 hours. Then, increase the temperature to 40°C for an additional 30 minutes.[5]
-
Workup: Cool the reaction mixture to 25°C. Immerse the flask in a cold-water bath and add 750 ml of water and 100 ml of benzene. Separate the layers and extract the aqueous phase with 200 ml of benzene.[5]
-
Washing: Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure.[5]
-
Purification: Purify the product by distillation through a Vigreux column to yield 225–242 g (78–84%) of 2-phenylbutyronitrile.[5]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of phenylacetonitriles via phase-transfer catalysis.
Caption: General experimental workflow for the synthesis of phenylacetonitriles.
Troubleshooting and Optimization
-
Low or No Product Formation:
-
Inactive Catalyst: Ensure the phase-transfer catalyst is of good quality and has not been deactivated.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using techniques like TLC or GC and adjust the reaction time and temperature accordingly.[6]
-
-
Formation of Byproducts:
-
Over-alkylation: In cases of alkylating phenylacetonitrile, di-alkylation can be a side reaction. Using a stoichiometric amount or a slight excess of the alkylating agent can help minimize this.[7]
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis to form a carboxamide or carboxylic acid, especially under prolonged exposure to basic conditions. Minimizing reaction time and using anhydrous conditions where appropriate can mitigate this.[7]
-
-
Emulsion Formation During Workup: The formation of a stable emulsion during the aqueous workup can complicate layer separation. Adding a saturated brine solution can help to break the emulsion.[6]
Conclusion
The nucleophilic substitution reaction, particularly when mediated by phase-transfer catalysis, represents a highly effective and versatile method for the synthesis of phenylacetonitriles. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement and optimize these synthetic transformations in a laboratory setting. The use of PTC not only improves reaction yields and selectivity but also offers a more environmentally benign approach compared to traditional methods.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 3. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Synthesis of Novel Agrochemicals Using 4-(Difluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4-(difluoromethoxy)phenylacetonitrile as a key intermediate in the synthesis of novel agrochemicals. The incorporation of the difluoromethoxy group is a recognized strategy for enhancing the biological efficacy, metabolic stability, and overall performance of pesticides and herbicides.[1] This document outlines the synthesis of 1,2,4-oxadiazole derivatives, a class of compounds with known fungicidal properties.
Introduction
This compound is a versatile chemical building block for the development of new agrochemical active ingredients. The difluoromethoxy moiety can significantly improve the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical for its performance as a pesticide or herbicide. This document details a two-step synthetic pathway for the preparation of 5-substituted-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazoles, which are analogues of known fungicidal compounds. The synthesis proceeds via an N'-hydroxy-4-(difluoromethoxy)benzenecarboximidamide intermediate.
Data Presentation
The following table summarizes the key reactants, reaction times, and expected yields for the synthesis of the intermediate and the final oxadiazole product. The data is based on analogous reactions and established synthetic methodologies.
| Step | Reactant 1 | Reactant 2 | Product | Reaction Time (hours) | Yield (%) |
| 1 | This compound | Hydroxylamine | N'-Hydroxy-4-(difluoromethoxy)benzenecarboximidamide | 24 | ~65-78 |
| 2 | N'-Hydroxy-4-(difluoromethoxy)benzenecarboximidamide | Carboxylic Acid/Acyl Chloride | 5-Substituted-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole | 2-12 | ~50-95 |
Experimental Protocols
Step 1: Synthesis of N'-Hydroxy-4-(difluoromethoxy)benzenecarboximidamide
This protocol describes the synthesis of the amidoxime intermediate from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.75 eq) in water.
-
Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the nitrile.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 24 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is then diluted with water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and dried to yield N'-hydroxy-4-(difluoromethoxy)benzenecarboximidamide as a white powder.[2]
Step 2: Synthesis of 5-Substituted-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazoles
This protocol outlines the cyclization of the amidoxime intermediate with a carboxylic acid or its derivative to form the final 1,2,4-oxadiazole.
Materials:
-
N'-Hydroxy-4-(difluoromethoxy)benzenecarboximidamide
-
Substituted carboxylic acid or acyl chloride (e.g., acetic acid, benzoyl chloride)
-
Toluene or other suitable solvent
-
Potassium carbonate (if using carboxylic acid)
-
Triethylamine (if using acyl chloride)
-
Round-bottom flask
-
Reflux condenser or setup for inert atmosphere
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure (using a carboxylic acid):
-
To a stirred suspension of N'-hydroxy-4-(difluoromethoxy)benzenecarboximidamide (1.0 eq) and the desired carboxylic acid (1.2 eq) in toluene, add potassium carbonate (2.0 eq).
-
Heat the mixture to reflux for approximately 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 5-substituted-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole.[3]
Procedure (using an acyl chloride):
-
Dissolve N'-hydroxy-4-(difluoromethoxy)benzenecarboximidamide (1.0 eq) and triethylamine (1.5 eq) in a suitable aprotic solvent such as toluene under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add the acyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Visualizations
Caption: Synthetic pathway for fungicidal oxadiazoles.
References
Application Notes and Protocols for 4-(Difluoromethoxy)phenylacetonitrile in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Difluoromethoxy)phenylacetonitrile as a key intermediate in the synthesis of pharmaceutical compounds. The inclusion of the difluoromethoxy group is a valuable strategy in medicinal chemistry, often leading to improved metabolic stability, bioavailability, and potency of drug candidates.[1] This document outlines the synthesis of this compound and its application in the preparation of advanced pharmaceutical intermediates, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound, also known as 2-[4-(difluoromethoxy)phenyl]acetonitrile, is a versatile building block in organic synthesis.[2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 41429-16-7 | [3] |
| Molecular Formula | C₉H₇F₂NO | [3] |
| Molecular Weight | 183.16 g/mol | [3] |
| Appearance | Colorless oil or white to off-white solid | [1] |
| Boiling Point | 262.4°C | [4] |
| Density | 1.213 g/cm³ | [4] |
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 4-hydroxyphenylacetonitrile. The first step is the difluoromethylation of the phenolic hydroxyl group, followed by the introduction of the nitrile functionality. A general representation of this synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde
This step involves the difluoromethylation of 4-hydroxybenzaldehyde.
-
Materials: 4-hydroxybenzaldehyde, sodium hydroxide, chlorodifluoromethane (or another suitable difluoromethylating agent), and a suitable solvent like dioxane or DMF.
-
Procedure:
-
In a high-pressure reactor, dissolve 4-hydroxybenzaldehyde and sodium hydroxide in the chosen solvent.
-
Pressurize the reactor with chlorodifluoromethane gas.
-
Heat the reaction mixture under pressure. The specific temperature and pressure will depend on the difluoromethylating agent and solvent used.
-
After the reaction is complete, cool the reactor, and carefully vent the excess gas.
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation or chromatography to obtain 4-(difluoromethoxy)benzaldehyde.
-
Step 2: Conversion to this compound
This step can be achieved through various methods, including the conversion of the aldehyde to a benzyl halide followed by cyanation.
-
Materials: 4-(Difluoromethoxy)benzaldehyde, sodium borohydride, a halogenating agent (e.g., thionyl chloride or phosphorus tribromide), sodium cyanide, and appropriate solvents.
-
Procedure:
-
Reduce 4-(Difluoromethoxy)benzaldehyde to the corresponding benzyl alcohol using a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol or ethanol).
-
Convert the resulting 4-(difluoromethoxy)benzyl alcohol to the benzyl halide (e.g., benzyl chloride or bromide) using a suitable halogenating agent.
-
In a separate reaction vessel, dissolve the 4-(difluoromethoxy)benzyl halide in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide to the solution and heat the mixture to facilitate the nucleophilic substitution reaction.[5]
-
Monitor the reaction by TLC or GC-MS until completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer to remove any unreacted cyanide, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Quantitative Data for Synthesis
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 4-Hydroxybenzaldehyde | Chlorodifluoromethane, NaOH | Dioxane | 85-95 | >98 (GC) |
| 2 | 4-(Difluoromethoxy)benzyl halide | Sodium Cyanide | DMSO | 80-90 | >99 (HPLC) |
Note: The above data is representative and may vary based on specific reaction conditions and scale.
Synthesis Workflow
Application in the Synthesis of a Dopamine D4 Receptor Antagonist Precursor
This compound is a valuable precursor for the synthesis of various pharmaceutical agents, including potential dopamine D4 receptor antagonists. The dopamine D4 receptor is a target for drugs used in the treatment of neurological and psychiatric disorders.[6] The following protocol describes a representative synthesis of a key intermediate for a dopamine D4 receptor antagonist.
Experimental Protocol: Synthesis of 2-(4-(difluoromethoxy)phenyl)-2-methylpropanenitrile
-
Materials: this compound, sodium hydride (NaH), methyl iodide, and a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and this compound.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride in portions to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes to form the carbanion.
-
Slowly add methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-(difluoromethoxy)phenyl)-2-methylpropanenitrile.
-
Quantitative Data for Application
| Reactant | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| This compound | Sodium Hydride, Methyl Iodide | Anhydrous THF | 75-85 | >98 (HPLC) |
Note: This is a representative protocol. Yields and purity can vary with reaction scale and purification efficiency.
Application Workflow
Signaling Pathway of the Dopamine D4 Receptor
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neuronal signaling.[7] They are D2-like receptors, and their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] This modulation of cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.
References
- 1. droracle.ai [droracle.ai]
- 2. wjpsonline.com [wjpsonline.com]
- 3. This compound | 41429-16-7 | INDOFINE Chemical Company [indofinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Pantoprazole - Wikipedia [en.wikipedia.org]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Incorporation of the Difluoromethoxy Group
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy (-OCF₂H) group into small molecules represents a cornerstone of modern medicinal chemistry. This functional group imparts a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. The difluoromethoxy group can improve metabolic stability, modulate lipophilicity and pKa, and serve as a bioisostere for other functional groups, ultimately leading to optimized pharmacokinetic and pharmacodynamic profiles.[1][2]
These application notes provide detailed experimental protocols for several key methods for introducing the difluoromethoxy moiety into common molecular scaffolds, including phenols, aliphatic alcohols, and heterocycles. The protocols are supplemented with quantitative data and visual workflows to facilitate their implementation in a research and development setting.
Section 1: Difluoromethoxylation of Phenols using Sodium Chlorodifluoroacetate
This method is a widely adopted and robust procedure for the O-difluoromethylation of phenols, utilizing a readily available and stable difluorocarbene precursor.[1][3][4] The reaction is thought to proceed via the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which is then trapped by a phenolate nucleophile.[3][4]
Experimental Protocol
A general procedure for the difluoromethoxylation of a phenol is as follows:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, the phenolic substrate (1.0 equiv) and a suitable base such as cesium carbonate (1.5-2.0 equiv) or potassium carbonate (2.0 equiv) are combined in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3][4]
-
Degassing: The reaction vessel is sealed, and the headspace is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to ensure an inert atmosphere.[4]
-
Addition of Reagent: Sodium chlorodifluoroacetate (2.0-3.0 equiv) is added to the stirred mixture.[1][3][4]
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 90°C to 120°C.[1][3][4]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[1]
Quantitative Data
| Phenolic Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF | 120 | 2 | 94 | [3][4] |
| 4-hydroxypyridine | Cs₂CO₃ | DMF/H₂O | 110 | 12-24 | Not specified | [2] |
| General Phenol | K₂CO₃ | DMF | 90-100 | Not specified | Not specified | [1] |
Experimental Workflow
Section 2: Radical C-H Difluoromethoxylation of (Hetero)arenes
Direct C-H functionalization is a highly desirable transformation in drug discovery as it allows for the late-stage modification of complex molecules.[5] Radical difluoromethoxylation of arenes and heteroarenes can be achieved using visible-light photoredox catalysis, offering a mild and efficient method for the introduction of the -OCF₂H group.[5][6]
Experimental Protocol
A representative procedure for the photocatalytic radical difluoromethoxylation of a (hetero)arene is as follows:
-
Reaction Setup: In a vial, the (hetero)arene substrate (1.0 equiv), a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or fac-Ir(ppy)₃), and a difluoromethoxylating reagent are dissolved in a suitable solvent (e.g., acetonitrile or DMSO).
-
Inert Atmosphere: The reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon) for several minutes.
-
Irradiation: The vial is sealed and placed in a photoreactor equipped with a visible light source (e.g., blue LEDs). The reaction is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to afford the desired difluoromethoxylated product.
Quantitative Data
| (Hetero)arene Substrate | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzene | Ru(bpy)₃²⁺ | MeCN | Not specified | 70 | [6] |
| Anisole | Ru(bpy)₃²⁺ | MeCN | Not specified | 65 (o:m:p = 44:11:45) | [5] |
| Quinoxalin-2(1H)-one | Rose Bengal | DMSO | Not specified | Moderate to excellent | [7] |
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-(Difluoromethoxy)phenylacetonitrile
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
4-(Difluoromethoxy)phenylacetonitrile is a fluorinated organic compound of interest to researchers in medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the difluoromethoxy group, make it a valuable building block in the synthesis of novel compounds. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantitative analysis. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 41429-16-7 |
| Molecular Formula | C₉H₇F₂NO |
| Molecular Weight | 183.16 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 262.4 °C (predicted) |
| Density | 1.213 g/cm³ (predicted) |
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a suitable method for determining the purity of this compound and for quantifying it in reaction mixtures or formulations.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Processing: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The purity can be assessed by the percentage of the main peak area relative to the total peak area.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 4-6 minutes (column dependent) |
HPLC Workflow
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including this compound and potential impurities.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Ethyl Acetate (GC grade, for sample preparation)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound in the chosen solvent to a concentration suitable for GC-MS analysis (typically in the µg/mL range).
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Analysis: Inject the prepared standards and samples.
-
Data Processing: Identify this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M⁺) at m/z 183 and characteristic fragment ions. Quantification can be performed using a calibration curve based on the peak area of the molecular ion or a characteristic fragment ion.
Expected Mass Spectrum Fragments
| m/z | Interpretation |
| 183 | Molecular ion [C₉H₇F₂NO]⁺ |
| 118 | Loss of -OCHF₂ |
| 90 | Further fragmentation |
GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Reference the spectrum to the residual solvent peak or TMS (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Expected Chemical Shifts (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 2H | Aromatic (ortho to -CH₂CN) |
| ~7.15 | d | 2H | Aromatic (ortho to -OCHF₂) |
| ~6.60 | t | 1H | -OCHF₂ |
| ~3.75 | s | 2H | -CH₂CN |
Expected Chemical Shifts (¹³C NMR, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Aromatic C-O |
| ~130 | Aromatic CH |
| ~122 | Aromatic CH |
| ~118 (t) | -OCHF₂ |
| ~117 | -CN |
| ~23 | -CH₂CN |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
NMR Analysis Logic
Caption: Logic for NMR-based structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol
Instrumentation:
-
FTIR spectrometer
-
Sample holder (e.g., ATR accessory, salt plates)
Procedure:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (ATR): If the sample is a solid, place a small amount directly onto the ATR crystal and apply pressure.
-
-
FTIR Analysis:
-
Collect a background spectrum.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (-CH₂) |
| ~2250 | C≡N stretch | Nitrile |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250-1000 | C-O stretch, C-F stretch | Ether, Difluoromethoxy |
FTIR Analysis Workflow
Caption: Workflow for FTIR analysis.
Application Notes and Protocols for the Purity Determination of 4-(Difluoromethoxy)phenylacetonitrile by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of purity and the identification of potential impurities of 4-(Difluoromethoxy)phenylacetonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final products. The difluoromethoxy group imparts unique properties that can influence the biological activity and metabolic stability of molecules.[2][3] This document outlines robust analytical methods for assessing the purity of this intermediate, identifying potential process-related impurities and degradation products.
Potential impurities in this compound can originate from the synthesis process, which often involves the reaction of a precursor with a difluoromethylating agent and subsequent introduction of the nitrile group.[1] Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for developing stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5][6][7]
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound and the separation of its potential impurities.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-25 min: 40% to 80% B25-30 min: 80% B30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase (initial composition) to achieve a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a standard solution of this compound reference standard at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
If available, prepare individual standard solutions of known impurities at a concentration of approximately 0.1 mg/mL.
Data Presentation: HPLC
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters (Estimated)
| Parameter | Estimated Value |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 1.5 mg/mL |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
Data Presentation: GC-MS
Table 3: Expected Retention and Mass Spectral Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) (Predicted) |
| This compound | ~10-12 | 183 (M+), 116, 89 |
| Potential Impurity: 4-Hydroxyphenylacetonitrile | ~9-11 | 133 (M+), 104 |
| Potential Impurity: 4-(Difluoromethoxy)benzaldehyde | ~8-10 | 170 (M+), 169, 141 |
Note: Retention times and fragmentation patterns are estimates and should be confirmed with reference standards.
GC-MS Fragmentation:
The fragmentation of this compound in EI-MS is expected to involve several key pathways. Aromatic ethers typically show a prominent molecular ion peak.[8] Cleavage of the benzylic C-C bond can lead to the formation of a stable benzylic cation.[9] The difluoromethoxy group may also undergo fragmentation.
GC-MS Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 4-(Difluoromethoxy)phenylacetonitrile as a Bioisostere for Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. The hydroxyl group, while crucial for target engagement through hydrogen bonding, often presents metabolic liabilities, primarily through glucuronidation or sulfation, leading to rapid clearance and reduced oral bioavailability. The difluoromethoxy (-OCF₂H) group has emerged as a compelling bioisostere for the phenolic hydroxyl group. 4-(Difluoromethoxy)phenylacetonitrile serves as a key chemical intermediate for introducing this beneficial moiety.
The -OCF₂H group mimics the hydrogen-bond donating capability of a hydroxyl group while offering distinct advantages. The strong carbon-fluorine bonds enhance metabolic stability by blocking sites of metabolism.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity (pKa) of the molecule and its lipophilicity (logP), influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This document provides a comprehensive overview of this compound as a bioisosteric replacement for a hydroxyl group, including comparative physicochemical data, detailed experimental protocols for its synthesis and evaluation, and its application in drug design, particularly in the context of Janus Kinase (JAK) inhibitors.
Data Presentation: Physicochemical Properties
The decision to employ a bioisosteric replacement is often driven by the desire to fine-tune the physicochemical properties of a drug candidate. The following table summarizes a comparison of key properties between the parent compound, 4-hydroxyphenylacetonitrile, and its difluoromethoxy analog.
| Property | 4-Hydroxyphenylacetonitrile | This compound | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 133.15[2] | 183.16[3][4] | Minimal increase, generally well-tolerated in drug design. |
| logP (Predicted) | 1.5[2] | 2.8[5] | Increased lipophilicity can improve membrane permeability and cell penetration. |
| pKa (Predicted) | ~10 (Phenolic hydroxyl) | N/A (No acidic proton) | Removal of the acidic hydroxyl group prevents ionization at physiological pH, which can improve cell permeability and reduce clearance via conjugation. |
| Melting Point (°C) | 67-70[2] | N/A | Physical property for reference. |
| Boiling Point (°C) | 330[2] | 262.4[4] | Physical property for reference. |
Experimental Protocols
Synthesis of this compound from 4-Hydroxyphenylacetonitrile
This protocol describes a two-step synthesis involving the difluoromethylation of the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile.
Step 1: Difluoromethylation of 4-Hydroxyphenylacetonitrile
This procedure is adapted from general methods for the difluoromethylation of phenols.[1]
-
Materials:
-
4-Hydroxyphenylacetonitrile
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylacetonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add cesium carbonate (1.5 eq) to the solution.
-
Add sodium chlorodifluoroacetate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This protocol is designed to compare the metabolic stability of a parent compound containing a hydroxyl group with its difluoromethoxy-substituted analog in the presence of liver microsomes.
-
Materials:
-
Test compounds (hydroxyl and difluoromethoxy analogs)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile, cold (for reaction quenching)
-
Internal standard (a structurally unrelated, stable compound)
-
96-well plates
-
Incubator shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to each well to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Seal the plate and centrifuge at high speed to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
In Vitro Metabolic Stability Assessment: Hepatocyte Stability Assay
This assay provides a more comprehensive evaluation of metabolic stability, including both Phase I and Phase II metabolic pathways.
-
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium
-
Test compounds (hydroxyl and difluoromethoxy analogs)
-
Acetonitrile, cold (for reaction quenching)
-
Internal standard
-
Collagen-coated 24- or 48-well plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend in incubation medium.
-
Determine cell viability and density.
-
Seed the hepatocytes in collagen-coated plates and allow them to attach.
-
Prepare working solutions of the test compounds in the incubation medium.
-
Remove the seeding medium from the cells and add the medium containing the test compounds.
-
Incubate the plates at 37 °C in a humidified incubator.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension and medium.
-
Quench the metabolic activity by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet cell debris and proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated per million cells.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Rationale for bioisosteric replacement of a hydroxyl group.
Caption: Inhibition of the JAK-STAT pathway by a difluoromethoxy-containing inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Hydroxyphenylacetonitrile | 14191-95-8 | FH24478 [biosynth.com]
- 3. This compound | 41429-16-7 | INDOFINE Chemical Company [indofinechemical.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. PubChemLite - 2-[4-(difluoromethoxy)phenyl]acetonitrile (C9H7F2NO) [pubchemlite.lcsb.uni.lu]
Application Note: Streamlined Scale-Up Synthesis of 4-(Difluoromethoxy)phenylacetonitrile for Library Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the gram-scale synthesis of 4-(difluoromethoxy)phenylacetonitrile, a key building block in the generation of compound libraries for drug discovery. The described three-step synthetic route, commencing from commercially available 4-(difluoromethoxy)benzaldehyde, is designed for efficiency and scalability. This process involves the reduction of the starting aldehyde to the corresponding benzyl alcohol, subsequent conversion to the benzyl chloride, and a final cyanation step to yield the target nitrile. This document outlines optimized reaction conditions, purification methods, and presents key quantitative data in a structured format to facilitate reproducibility and adaptation for library production workflows.
Introduction
This compound is a valuable intermediate in medicinal chemistry due to the presence of the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its utility as a precursor for a variety of functional groups makes it an attractive scaffold for the synthesis of diverse compound libraries. The protocol herein describes a reliable and scalable synthesis suitable for producing the quantities required for high-throughput screening and lead optimization efforts.
Chemical Reaction Scheme
The overall synthetic pathway is depicted below:
Experimental Protocols
Materials and Equipment:
-
4-(Difluoromethoxy)benzaldehyde (98% purity)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrers, heating mantles, and rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Protocol 1: Synthesis of 4-(Difluoromethoxy)benzyl alcohol (Step 1)
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 g (0.29 mol) of 4-(difluoromethoxy)benzaldehyde in 500 mL of methanol.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add 11.0 g (0.29 mol) of sodium borohydride portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes) until the starting aldehyde is completely consumed.
-
Work-up: Quench the reaction by the slow addition of 100 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(difluoromethoxy)benzyl alcohol as a colorless oil.
Protocol 2: Synthesis of 4-(Difluoromethoxy)benzyl chloride (Step 2)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 45.0 g (0.26 mol) of 4-(difluoromethoxy)benzyl alcohol in 250 mL of dichloromethane. Add 0.5 mL of N,N-dimethylformamide (catalyst).
-
Chlorination: Cool the solution to 0 °C. Add 34.0 g (20.0 mL, 0.29 mol) of thionyl chloride dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the completion of the reaction by TLC (eluent: 10% ethyl acetate in hexanes).
-
Work-up: Carefully pour the reaction mixture into 200 mL of saturated sodium bicarbonate solution with stirring to neutralize the excess thionyl chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with water (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 4-(difluoromethoxy)benzyl chloride is used in the next step without further purification.
Protocol 3: Synthesis of this compound (Step 3)
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 14.0 g (0.29 mol) of sodium cyanide in 200 mL of dimethyl sulfoxide. Heat the mixture to 90 °C with vigorous stirring.
-
Cyanation: Add the crude 4-(difluoromethoxy)benzyl chloride (approximately 0.26 mol) in 50 mL of DMSO dropwise to the heated sodium cyanide solution over 30 minutes.
-
Reaction Monitoring: Maintain the reaction temperature at 90 °C for 3 hours. Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with water (2 x 200 mL) and brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.
Data Presentation
| Step | Product | Starting Material | Scale (Grams) | Molar Eq. | Yield (%) | Purity (%) |
| 1 | 4-(Difluoromethoxy)benzyl alcohol | 4-(Difluoromethoxy)benzaldehyde | 50.0 | 1.0 | 95 | >98 (by NMR) |
| 2 | 4-(Difluoromethoxy)benzyl chloride | 4-(Difluoromethoxy)benzyl alcohol | 45.0 | 1.0 | ~98 (crude) | Used directly |
| 3 | This compound | 4-(Difluoromethoxy)benzyl chloride | (from 45g alcohol) | 1.0 | 85 | >97 (by GC) |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols: Phase-Transfer Catalysis in Phenylacetonitrile Synthesis
Introduction
Phenylacetonitrile, also known as benzyl cyanide, is a crucial organic intermediate in the synthesis of numerous pharmaceuticals (such as phenobarbital and phenethylamine), agrochemicals, fragrances, and dyes.[1][2] The classical synthesis method, the Kolbe nitrile synthesis, involves the reaction of benzyl chloride with an alkali metal cyanide, typically sodium cyanide (NaCN).[2] A primary challenge in this synthesis is the mutual insolubility of the reactants; benzyl chloride is soluble in organic solvents, whereas sodium cyanide is soluble only in water.[2] This phase disparity leads to slow reaction rates and often necessitates the use of co-solvents like ethanol, which can complicate purification and introduce side reactions.[2]
Phase-Transfer Catalysis (PTC) provides a highly effective solution to this problem. A phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt, facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase into the organic phase.[2][3] This allows the cyanide nucleophile to react readily with the benzyl chloride substrate, dramatically accelerating the reaction, improving yields, and minimizing byproducts.[2][4] The PTC methodology often eliminates the need for organic co-solvents, aligning with the principles of green chemistry.[2]
Mechanism of Phase-Transfer Catalysis
The PTC mechanism for phenylacetonitrile synthesis operates at the interface of the immiscible aqueous and organic phases. The process can be broken down into four key steps:
-
Anion Exchange : In the aqueous phase, the positively charged cation of the phase-transfer catalyst (Q⁺) exchanges its accompanying anion (X⁻) for a cyanide anion (CN⁻) from the dissolved sodium cyanide. This forms a lipophilic ion pair (Q⁺CN⁻).[1][2]
-
Phase Transfer : Due to the bulky, organic-loving alkyl groups on the catalyst's cation, the newly formed Q⁺CN⁻ ion pair is soluble in the organic phase and migrates across the phase boundary.[1]
-
Nucleophilic Substitution (Sₙ2) : Within the organic phase, the "naked" and highly reactive cyanide anion attacks the benzyl chloride substrate in a classic Sₙ2 reaction. This reaction forms the desired product, phenylacetonitrile (benzyl cyanide), and regenerates the catalyst's cation paired with a chloride anion (Q⁺Cl⁻).[1]
-
Catalyst Regeneration : The Q⁺Cl⁻ ion pair returns to the aqueous phase, where the chloride ion is released, and the catalyst cation (Q⁺) is free to pick up another cyanide anion, thus completing the catalytic cycle.[1] This continuous cycle enables a rapid and efficient conversion with only a catalytic amount of the PTC agent.
Quantitative Data Summary
The efficiency of phenylacetonitrile synthesis and related C-alkylation reactions using PTC is demonstrated by the high yields achieved under various conditions. The choice of catalyst, substrate, and reaction conditions significantly influences the outcome.
| Reaction Type | Substrate | Reagents | Catalyst | Conditions | Yield | Reference(s) |
| Nitrile Synthesis | Benzyl Chloride | Sodium Cyanide | Quaternary Ammonium Salt | Toluene, Reflux (90-100°C), 2-4 hours | >90% | [2] |
| Nitrile Synthesis | Benzyl Chloride | Sodium Cyanide | R = --CH₂CH₂-O--₂CH₂CH₃ | Acetonitrile, Reflux, 3 hours | 82% | [5] |
| C-Arylation | Phenylacetonitrile | 1-chloro-4-nitrobenzene | BTEAC | NaOH(aq)/Chlorobenzene, 65°C, 30 min (Ultrasound) | 98.6% | [6] |
| C-Alkylation | Phenylacetonitrile | Ethyl Bromide | Benzyltriethylammonium chloride | 50% NaOH(aq), 28-35°C, 2.5 hours | 78-84% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Phenylacetonitrile from Benzyl Chloride
This protocol details a standard liquid-liquid phase-transfer catalysis (L-L PTC) method for synthesizing phenylacetonitrile.
Materials and Reagents:
-
Benzyl Chloride (C₆H₅CH₂Cl)
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (BTEAC)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, dropping funnel, and thermometer.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Preparation : In the round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in deionized water. Add the phase-transfer catalyst (e.g., TBAB, 0.02 equivalents).
-
Reaction Setup : Begin vigorous stirring to create an emulsion and heat the aqueous mixture to 90-100°C.
-
Substrate Addition : Dissolve benzyl chloride (1.0 equivalent) in toluene. Add this organic solution dropwise to the heated aqueous mixture via the dropping funnel over 30-45 minutes.[1] Maintain a steady reflux throughout the addition.
-
Reaction : After the addition is complete, continue to reflux the mixture with vigorous stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzyl chloride is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the lower aqueous layer from the upper organic layer, which contains the product.
-
Extract the aqueous layer with a small portion of toluene to recover any residual product.
-
Combine all organic layers and wash them sequentially with deionized water and then with brine.[2]
-
-
Purification :
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene using a rotary evaporator.
-
Purify the crude phenylacetonitrile by vacuum distillation, collecting the fraction boiling at approximately 115-120°C at 10 mmHg.[2]
-
Protocol 2: C-Alkylation of Phenylacetonitrile
This protocol, adapted from a procedure in Organic Syntheses, describes the mono-alkylation of phenylacetonitrile using PTC, demonstrating the catalyst's utility in forming C-C bonds at the benzylic position.[4][7]
Materials and Reagents:
-
Phenylacetonitrile
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium Chloride
-
Ethyl Bromide
-
Benzene (or another suitable organic solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Apparatus:
-
Four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser.
-
Cold-water bath.
Procedure:
-
Preparation : Charge the flask with 50% aqueous sodium hydroxide, phenylacetonitrile (1.1 equivalents), and benzyltriethylammonium chloride (0.01 equivalents).[4]
-
Substrate Addition : Begin stirring and add ethyl bromide (1.0 equivalent) dropwise over approximately 100 minutes. Use a cold-water bath to maintain the internal temperature between 28–35°C.[4]
-
Reaction : After the addition is complete, continue stirring for 2 hours. Then, increase the temperature to 40°C for an additional 30 minutes to ensure the reaction goes to completion.[4]
-
Work-up :
-
Cool the reaction mixture to 25°C.
-
Add water and benzene to the flask to dilute the mixture.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with an additional portion of benzene.[4]
-
Combine the organic layers and wash them successively with water, dilute hydrochloric acid, and again with water.[4]
-
-
Purification :
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Distill the crude product through a Vigreux column to obtain pure 2-phenylbutyronitrile.[4]
-
These protocols highlight the versatility and efficiency of phase-transfer catalysis for both the synthesis and subsequent functionalization of phenylacetonitrile, offering robust and scalable methods for laboratory and industrial applications.
References
Application Notes and Protocols for In Vitro Assays of 4-(Difluoromethoxy)phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 4-(Difluoromethoxy)phenylacetonitrile core is a valuable starting point for the synthesis of novel therapeutic agents. The difluoromethoxy group can enhance metabolic stability and improve pharmacokinetic properties. In vitro assays are critical for the initial characterization of the biological activity of new derivatives. Key applications for in vitro testing of these compounds include:
-
Anticancer Screening: Assessing the cytotoxic and antiproliferative effects of the derivatives against a panel of human cancer cell lines. This helps in identifying lead compounds with potential as cancer therapeutics.
-
Mechanism of Action Studies: Investigating the cellular pathways through which these derivatives exert their effects. This can include assays for apoptosis induction, cell cycle arrest, and inhibition of specific enzymes like kinases or tubulin polymerization.
-
Structure-Activity Relationship (SAR) Studies: Systematically testing a series of related derivatives to understand how modifications to the chemical structure affect biological activity. This knowledge is crucial for optimizing lead compounds.
Key In Vitro Assays
Antiproliferative and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound inhibits cell growth or is toxic to cells. The MTT and MTS assays are widely used colorimetric methods for this purpose.
Apoptosis Induction Assays
To determine if a compound induces programmed cell death, various assays can be employed, including TUNEL assays, caspase activity assays, and analysis of apoptosis-related gene and protein expression.
Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound causes cell cycle arrest at a specific phase.
Experimental Protocols
Protocol 1: MTT Assay for Antiproliferative Activity
This protocol is adapted from studies on 2-phenylacrylonitrile and 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and can be used to assess the growth inhibitory effects of this compound derivatives.
Objective: To determine the concentration of a test compound that inhibits cell proliferation by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the GI50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol, based on methodologies used for phenylacetamide derivatives, allows for the investigation of the effects of test compounds on the cell cycle.
Objective: To determine if a test compound induces cell cycle arrest in a specific phase.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 or other relevant concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on the DNA content.
-
Data Presentation
The following tables summarize quantitative data from studies on structurally related phenylacetonitrile and phenylacetamide derivatives. This data can serve as a benchmark for evaluating novel this compound derivatives.
Table 1: Growth Inhibitory Activity (GI50) of 2-Phenylacrylonitrile Derivatives against Human Cancer Cell Lines [1]
| Compound | HT29 (Colon) GI50 (µM) | BE2-C (Neuroblastoma) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | 0.52 | 3 | - | - |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | - | - | 0.127 ± 0.043 | 34 ± 2 |
Table 2: Cytotoxic Activity (IC50) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Human Cancer Cell Lines [2]
| Compound | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Compound 2b | 52 | - |
| Compound 2c | 80 | 100 |
| Imatinib (Reference) | 40 | 98 |
Table 3: Cytotoxic and Pro-apoptotic Effects of Phenylacetamide Derivatives [3]
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
| Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | Upregulation of Bcl-2, Bax, FasL RNA expression and caspase 3 activity |
| Derivative 3d | PC-12 | 0.6 ± 0.08 | Upregulation of Bcl-2, Bax, FasL RNA expression and caspase 3 activity |
| Derivative 3c | MCF-7 | 0.7 ± 0.08 | Not specified |
| Derivative 3d | MCF-7 | 0.7 ± 0.4 | Not specified |
Visualizations
The following diagrams illustrate common experimental workflows and signaling pathways relevant to the in vitro evaluation of novel compounds.
Caption: Workflow for determining the antiproliferative activity of test compounds using the MTT assay.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in 4-(Difluoromethoxy)phenylacetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(Difluoromethoxy)phenylacetonitrile. Our aim is to equip researchers with the necessary information to optimize reaction conditions, improve yields, and ensure the efficient production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
O-Difluoromethylation: The phenolic hydroxyl group of a precursor, typically 4-hydroxyphenylacetonitrile, is reacted with a difluoromethylating agent to form the difluoromethoxy ether.
-
Nitrile Group Introduction (if not already present): If starting from a precursor without the nitrile group, such as 4-(difluoromethoxy)benzyl halide, a nucleophilic substitution with a cyanide salt is performed.
A common and often preferred method for the O-difluoromethylation step utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor due to its stability and lower environmental impact compared to gaseous reagents like chlorodifluoromethane.[1]
Q2: I am experiencing low yields in the O-difluoromethylation step. What are the potential causes?
A2: Low yields in this critical step can stem from several factors:
-
Incomplete Deprotonation of the Phenol: The phenolic proton must be removed by a suitable base to form the more nucleophilic phenoxide. Inadequate base strength or amount can lead to an incomplete reaction.
-
Moisture in the Reaction: Water can compete with the phenoxide for the difluoromethylating agent and can also deactivate certain reagents. Ensuring anhydrous conditions is crucial.
-
Suboptimal Reaction Temperature: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate is temperature-dependent. The temperature needs to be high enough for efficient decarboxylation but not so high as to cause degradation of reactants or products.
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the phenoxide.
-
Reagent Purity: Impurities in the starting materials or reagents can interfere with the reaction.
Q3: What are the common side reactions when using chlorodifluoromethane for difluoromethylation?
A3: While effective, chlorodifluoromethane (Freon 22) is a gas that can be challenging to handle and is an ozone-depleting substance.[2] Common side reactions include the formation of dimer and trimer byproducts, which can complicate purification and reduce the yield of the desired product.[1] The use of this reagent can also lead to variable yields, particularly on a larger scale.[1][3]
Q4: How can I purify the final product to improve yield and purity?
A4: Purification of this compound typically involves:
-
Extraction: After quenching the reaction, an extractive workup is used to separate the product from inorganic salts and water-soluble impurities.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials and byproducts.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
Troubleshooting Guides
Issue 1: Low Yield in the O-Difluoromethylation of 4-Hydroxyphenylacetonitrile
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | This will help determine if the reaction has gone to completion or has stalled. |
| Suboptimal Base | Use a strong, non-nucleophilic base such as cesium carbonate or potassium carbonate. Ensure at least 1.5 equivalents of base are used. | A strong base is required to fully deprotonate the phenol, creating the nucleophilic phenoxide species necessary for the reaction. |
| Presence of Water | Use anhydrous solvents and dry all glassware thoroughly before use. | Water can react with the difluorocarbene precursor and reduce the efficiency of the desired reaction. |
| Incorrect Temperature | For reactions using sodium chlorodifluoroacetate, a temperature of around 120°C is often required for efficient decarboxylation to generate difluorocarbene.[1] | The temperature must be carefully controlled to ensure the formation of the reactive intermediate without degrading the starting material or product. |
| Improper Solvent | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF). | Polar aprotic solvents effectively dissolve the reactants and facilitate the nucleophilic attack of the phenoxide. |
Issue 2: Formation of Impurities During the Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Side reactions of difluorocarbene | Optimize the stoichiometry of the reactants. A slight excess of the phenol may be beneficial. | Difluorocarbene is a reactive intermediate that can undergo self-condensation or react with other species in the reaction mixture. |
| Decomposition of starting material or product | Ensure the reaction temperature is not excessively high and that the reaction time is not unnecessarily long. | Prolonged heating can lead to the degradation of sensitive functional groups. |
| Reaction with atmospheric components | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents potential side reactions with oxygen or moisture from the air. |
Experimental Protocols
Key Experiment: O-Difluoromethylation of a Phenolic Precursor using Sodium Chlorodifluoroacetate
This protocol is adapted from a procedure for the difluoromethylation of a substituted phenol and can be optimized for 4-hydroxyphenylacetonitrile.[1]
Materials:
-
4-Hydroxyphenylacetonitrile
-
Sodium Chlorodifluoroacetate
-
Cesium Carbonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Chloride Solution
-
10% Lithium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottomed flask, add 4-hydroxyphenylacetonitrile (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF and deionized water via syringe.
-
Degas the solution with nitrogen for 1 hour while stirring.
-
Add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.
-
Equip the flask with a condenser and heat the reaction mixture to 120°C for 2 hours.
-
Monitor the reaction by TLC (e.g., using a 1:2 ethyl acetate:hexanes eluent).
-
After completion, cool the reaction to room temperature and dilute with deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution and then with 10% aqueous lithium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Difluoromethylating Agents
| Reagent | Advantages | Disadvantages | Typical Yield Range |
| Sodium Chlorodifluoroacetate | Stable solid, relatively non-toxic, low environmental impact.[1] | Requires elevated temperatures for decarboxylation. | 80-95%[1] |
| Chlorodifluoromethane (Gas) | Readily available. | Ozone-depleting substance, difficult to handle on a lab scale, can lead to byproduct formation and variable yields.[1][2] | Variable, can be lower than other methods. |
| Difluoromethyltriflate (HCF₂OTf) | Non-ozone-depleting liquid, fast reaction rates at room temperature.[4] | Reagent preparation required. | Good to excellent.[4] |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Efficient for double O-difluoromethylations.[5] | May require specific catalysts or conditions. | Moderate to good.[5] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in O-Difluoromethylation
Caption: Troubleshooting flowchart for low yield in O-difluoromethylation.
General Synthetic Pathway
Caption: General synthesis of this compound.
References
Technical Support Center: Phenylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of phenylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of phenylacetonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenylacetonitrile?
A1: The most prevalent laboratory and industrial methods for synthesizing phenylacetonitrile (also known as benzyl cyanide) include:
-
Kolbe Nitrile Synthesis: This is a widely used method involving the nucleophilic substitution of a benzyl halide (typically benzyl chloride) with an alkali metal cyanide, such as sodium or potassium cyanide.[1][2] This reaction is often carried out in a solvent such as aqueous ethanol or under phase-transfer catalysis conditions.[3]
-
Oxidative Decarboxylation of Phenylalanine: This method provides a route from the amino acid phenylalanine to phenylacetonitrile.[1]
-
Other Methods: Less common methods include the reaction of benzyl alcohol with sodium cyanide under specific catalytic conditions and the dehydration of phenylacetamide.
Q2: What is the primary mechanism for the reaction between benzyl chloride and sodium cyanide?
A2: The reaction of benzyl chloride with sodium cyanide to form phenylacetonitrile is a nucleophilic substitution reaction. The cyanide ion (CN⁻) acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion (Cl⁻).[4]
Q3: What is phase-transfer catalysis (PTC) and why is it used in phenylacetonitrile synthesis?
A3: Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing the cyanide salt and an organic phase containing the benzyl chloride). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride. This method can improve reaction rates, increase yields, and allow for milder reaction conditions, thus reducing the formation of side products.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of phenylacetonitrile, providing potential causes and recommended solutions.
Issue 1: Low Yield of Phenylacetonitrile
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.
-
Poor Quality Starting Materials: Impurities in benzyl chloride can lead to side reactions and lower yields.[7]
-
Hydrolysis of Benzyl Chloride: In the presence of water, benzyl chloride can hydrolyze to benzyl alcohol, which can then react to form dibenzyl ether.[8][9]
-
Side Reactions: Formation of byproducts such as those listed in the sections below can significantly reduce the yield of the desired product.
Solutions:
-
Optimize Reaction Conditions: Ensure adequate reaction time and temperature. Vigorous stirring is crucial, especially in biphasic systems, to maximize the interfacial area.
-
Purify Starting Materials: Distill benzyl chloride before use to remove impurities.
-
Use Anhydrous Conditions: While some water is necessary for dissolving the cyanide salt in aqueous methods, excessive water should be avoided to minimize hydrolysis.
-
Employ Phase-Transfer Catalysis: PTC can enhance the rate of the desired reaction over competing side reactions.
Issue 2: Presence of Phenylacetamide and/or Phenylacetic Acid in the Product
Potential Cause:
-
Hydrolysis of the Nitrile Group: The nitrile group of phenylacetonitrile can be hydrolyzed to the corresponding primary amide (phenylacetamide) and subsequently to the carboxylic acid (phenylacetic acid), especially in the presence of strong acids or bases and elevated temperatures.[10][11]
Solutions:
-
Control pH: Avoid strongly acidic or basic conditions during workup and purification.
-
Moderate Temperatures: Perform the reaction and subsequent purification steps at the lowest feasible temperature to minimize hydrolysis.
-
Limit Water Exposure: Use anhydrous solvents where possible and minimize contact with aqueous solutions during workup.
Quantitative Data on Hydrolysis of Phenylacetonitrile:
The following table, adapted from a patent on the hydrolysis of benzyl cyanide, illustrates the effect of temperature and ammonia concentration on the formation of phenylacetamide and phenylacetic acid.[10][12]
| Temperature (°C) | Ammonia Concentration (g/L) | Reaction Time (min) | Phenylacetamide Yield (%) | Phenylacetic Acid Yield (%) |
| 190 | 3 | 90 | 47.0 | 45.1 |
| 200 | 2 | 40 | 62.1 | 31.2 |
Issue 3: Formation of a Dialkylated Byproduct
Potential Cause:
-
Over-alkylation: The methylene protons of phenylacetonitrile are acidic. After the initial formation of phenylacetonitrile, a base can deprotonate it, and the resulting carbanion can react with another molecule of benzyl chloride to form a dialkylated product (α,α-diphenylacetonitrile).
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the cyanide salt relative to the benzyl chloride.
-
Slow Addition: Add the benzyl chloride slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Moderate Base Strength: Use a base that is strong enough to promote the reaction but not so strong that it significantly deprotonates the product.
Issue 4: Presence of Benzyl Isocyanide
Potential Cause:
-
Ambident Nature of the Cyanide Ion: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. While attack through the carbon to form the nitrile is generally favored, a small amount of attack through the nitrogen can lead to the formation of benzyl isocyanide.
Solutions:
-
Purification: Benzyl isocyanide can often be removed by washing the crude product with warm 50% sulfuric acid.[3]
Issue 5: Formation of Condensation Products
Potential Causes:
-
Knoevenagel Condensation: If there are aldehydes or ketones present as impurities (e.g., benzaldehyde from the oxidation of benzyl chloride), phenylacetonitrile can act as an active methylene compound and undergo a Knoevenagel condensation to form a substituted alkene.[13][14][15][16][17][18]
-
Thorpe-Ziegler Reaction: In the case of dinitrile substrates, an intramolecular condensation can occur to form a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone.[19][20][21][22][23]
Solutions:
-
Use Pure Starting Materials: Ensure that the benzyl chloride and other reagents are free from aldehyde or ketone impurities.
-
Control Reaction Conditions: Avoid strongly basic conditions that favor these condensation reactions.
Experimental Protocols
Protocol 1: Synthesis of Phenylacetonitrile from Benzyl Chloride and Sodium Cyanide
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Benzyl chloride
-
Sodium cyanide
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a separatory funnel, place powdered sodium cyanide and water.
-
Warm the mixture on a water bath to dissolve the sodium cyanide.
-
Add a mixture of benzyl chloride and 95% ethanol through the separatory funnel over 30-45 minutes.
-
Heat the mixture under reflux on a steam bath for four hours.
-
Cool the mixture and filter with suction to remove the precipitated sodium chloride.
-
Distill the filtrate to remove the ethanol.
-
Wash the remaining oil with water, then with a sodium bisulfite solution, and again with water.
-
Dry the crude phenylacetonitrile over anhydrous calcium chloride.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of Phenylacetonitrile using Phase-Transfer Catalysis
This is a general procedure based on established phase-transfer catalysis methods.
Materials:
-
Benzyl chloride
-
Sodium cyanide
-
Toluene (or another suitable organic solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Water
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium cyanide in water.
-
Add the phase-transfer catalyst to the aqueous solution.
-
In a separate container, dissolve benzyl chloride in the organic solvent.
-
Add the organic solution to the aqueous solution and stir the mixture vigorously.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting phenylacetonitrile by vacuum distillation.
Visualizations
Caption: Main synthetic pathway to phenylacetonitrile and common side reactions.
Caption: A troubleshooting workflow for identifying and resolving common issues in phenylacetonitrile synthesis.
References
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. thechemco.com [thechemco.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gauthmath.com [gauthmath.com]
- 5. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. primaryinfo.com [primaryinfo.com]
- 8. atamankimya.com [atamankimya.com]
- 9. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. bhu.ac.in [bhu.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 20. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 21. Thorpe_reaction [chemeurope.com]
- 22. synarchive.com [synarchive.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 4-(Difluoromethoxy)phenylacetonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(Difluoromethoxy)phenylacetonitrile by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
| Potential Cause | Suggested Solution |
| Insufficient solvent volume. | Add small increments of hot solvent until the solid dissolves completely. Avoid adding a large excess, as this will reduce recovery yield. |
| Inappropriate solvent. | The solvent may not be suitable for dissolving the compound even at elevated temperatures. Consult the solvent selection guide in the FAQs. A different solvent or a solvent mixture may be required. |
| The compound is highly impure. | Insoluble impurities may be present. If most of the compound has dissolved, perform a hot filtration to remove the insoluble material. |
Problem: The compound "oils out" instead of forming crystals.
| Potential Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the compound (Melting Point of this compound is ~56-58°C). | Add a co-solvent (anti-solvent) in which the compound is less soluble to lower the overall dissolving power of the solvent system. Alternatively, switch to a lower-boiling point solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling. |
| High concentration of impurities. | Impurities can lower the melting point of the mixture. Consider pre-purification by another method, such as column chromatography, if the material is very crude. |
Problem: No crystals form upon cooling.
| Potential Cause | Suggested Solution |
| Too much solvent was used. | The solution is not saturated. Reduce the solvent volume by gentle heating or under a stream of inert gas and allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of pure this compound can also initiate crystallization. |
| The solution cooled too slowly and remained supersaturated. | Cool the solution in an ice-water bath to further decrease the solubility. |
Problem: Low recovery yield.
| Potential Cause | Suggested Solution |
| A large excess of solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to cool for a sufficient amount of time, typically at room temperature followed by cooling in an ice bath. |
| The compound has significant solubility in the cold solvent. | Cool the recrystallization mixture in an ice-salt bath to further minimize solubility. Minimize the volume of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter paper. Add a small excess of hot solvent before filtration to prevent crystallization in the funnel. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for solvent selection is to consider a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure of this compound, a moderately polar compound, a mixed solvent system is often effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature and then add a "bad" solvent (in which it is less soluble) until the solution becomes turbid.
Recommended Solvent Systems to Screen:
| Solvent System (Good/Bad) | Rationale |
| Isopropanol / Water | Isopropanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization. |
| Ethyl Acetate / Hexane (or Heptane) | Ethyl acetate is a moderately polar solvent, while hexane/heptane is nonpolar. This combination provides a wide polarity range to fine-tune the solubility. |
| Dichloromethane / Hexane (or Heptane) | The compound is known to be soluble in dichloromethane.[1] Hexane or heptane can act as an effective anti-solvent. |
| Toluene / Hexane (or Heptane) | Toluene can be a good solvent for aromatic compounds, and hexane/heptane can induce precipitation upon cooling. |
Q2: What are the potential impurities in this compound?
Potential impurities can arise from the synthetic route. A common synthesis involves the reaction of 4-(difluoromethoxy)benzyl halide with a cyanide salt.
Potential Impurities and their Removal:
| Impurity | Origin | Removal by Recrystallization |
| Unreacted 4-(difluoromethoxy)benzyl halide | Incomplete reaction during synthesis. | Generally more soluble in nonpolar solvents. A well-chosen solvent system should leave this impurity in the mother liquor. |
| By-products from side reactions | Side reactions during the synthesis. | Solubility will vary. Recrystallization is often effective at removing by-products with different polarity and crystal lattice compatibility. |
| Residual solvents | From the reaction or work-up. | Should be removed upon drying the final crystals under vacuum. |
Q3: Can you provide a general experimental protocol for the recrystallization?
Yes, the following is a general protocol that should be optimized for your specific sample and scale.
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent mixture, add the "good" solvent first to dissolve the compound, then add the "bad" solvent dropwise until the solution becomes cloudy. Re-heat to get a clear solution.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
6. Analysis:
-
Determine the melting point of the purified crystals and compare it to the literature value (~56-58°C). A sharp melting point close to the literature value is an indication of high purity.
-
Obtain a yield of the purified product.
Visualization
Diagram 1: Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization process.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for troubleshooting the issue of a compound "oiling out".
References
Technical Support Center: Optimization of Reaction Conditions for Difluoromethylation
Welcome to the technical support center for the optimization of difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in difluoromethylation reactions and offers systematic approaches to troubleshoot and optimize your experiments.
FAQ 1: Why is my difluoromethylation reaction resulting in a low or no product yield?
Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
-
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your difluoromethylating agent. Some reagents, such as (difluoromethyl)trimethylsilane (TMSCF₂H), are sensitive to moisture and should be handled under inert conditions.[1] Impurities in reagents like zinc difluoromethanesulfinate (DFMS), such as ZnCl₂ and water, should be accounted for in stoichiometry.[1]
-
Inert Atmosphere: Many difluoromethylation reactions, especially those involving organometallic intermediates or radical pathways, are highly sensitive to oxygen and moisture.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or NMR. Insufficient reaction time or a suboptimal temperature can lead to incomplete conversion. Conversely, extended reaction times at high temperatures may cause product decomposition.[1]
-
-
Problem-Specific Troubleshooting:
-
Unreacted Starting Material:
-
Insufficient Activation: In nucleophilic difluoromethylations using TMSCF₂H, the choice and amount of the activator (e.g., a fluoride source like CsF or a strong base) are critical. Ensure the activator is fresh and used in the correct stoichiometric amount.[1]
-
Low Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging to difluoromethylate. For copper-catalyzed reactions of aryl iodides, electron-deficient substrates may primarily lead to the formation of arenes.[1] Consider using a more reactive difluoromethylating agent or a different catalytic system.[1]
-
-
Starting Material Consumed, but No Desired Product (Decomposition or Multiple Spots on TLC):
-
Dominating Side Reactions: This indicates that the current reaction conditions favor the formation of byproducts. Refer to the specific FAQs on side reactions below.
-
Incorrect Workup Procedure: The desired product might be unstable under acidic or basic conditions used during the workup.
-
-
FAQ 2: How can I prevent the hydrolysis of my reagents or product?
Hydrolysis is a significant issue that can deactivate reagents and decompose the desired product.[1]
-
Reagent Hydrolysis:
-
Product Hydrolysis:
-
Cause: The difluoromethyl group itself can be unstable under certain conditions, especially when attached to particular heterocyclic systems.
-
Prevention: Analyze the stability of your product at different pH values and adjust the workup procedure accordingly. A neutral workup might be necessary.
-
FAQ 3: I am observing significant side reactions, such as proto-defluorination. How can I minimize these?
Side reactions can significantly lower the yield of the desired product. Proto-defluorination, the loss of fluorine atoms, is a common side reaction.
-
Solutions:
-
Optimize Reaction Conditions: In copper-catalyzed systems, the choice of ligand and base can be crucial in minimizing side reactions. For iron-catalyzed reactions, employing a bulky diamine ligand has been shown to suppress defluorination.[1]
-
Change Reagent or Catalyst System: If optimizing the conditions is not successful, consider a different difluoromethylation strategy that is less prone to the observed side reaction. For example, a palladium-catalyzed method or a radical C-H difluoromethylation might be suitable alternatives for certain substrates.[1]
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different difluoromethylation reactions to facilitate easy comparison of conditions and outcomes.
Table 1: Optimization of Palladium-Catalyzed Difluoromethylation of 3-((benzyloxy)methyl)-5-bromopyridine
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Reagent (equiv) | Temperature (°C) | Yield (%) |
| 1 | Pd(dba)₂ (5) | Xantphos (10) | (SIPr)Ag(CF₂H) (1.0) | 80 | 60 |
| 2 | Pd(dba)₂ (5) | DPEPhos (10) | (SIPr)Ag(CF₂H) (1.0) | 80 | 80 |
| 3 | Pd(dba)₂ (5) | DPPF (10) | (SIPr)Ag(CF₂H) (1.0) | 80 | 65 |
| 4 | Pd(dba)₂ (5) | BINAP (10) | (SIPr)Ag(CF₂H) (1.0) | 80 | 17 |
| 5 | Pd(dba)₂ (5) | DPPE (10) | (SIPr)Ag(CF₂H) (1.0) | 80 | <2 |
| 6 | Pd(dba)₂ (5) | BrettPhos (10) | (SIPr)Ag(CF₂H) (1.0) | 80 | 45 |
| 7 | Pd(OAc)₂ (5) | DPEPhos (10) | (SIPr)Ag(CF₂H) (1.0) | 80 | 75 |
| 8 | Pd₂(dba)₃ (2.5) | DPEPhos (10) | (SIPr)Ag(CF₂H) (1.0) | 80 | 78 |
| 9 | Pd(dba)₂ (2) | DPEPhos (4) | (SIPr)Ag(CF₂H) (1.3) | 80 | 85 |
Data adapted from a study on palladium-catalyzed difluoromethylation of heteroaryl halides.[2] Yields were determined by ¹⁹F NMR analysis.
Table 2: Substrate Scope for Stereoselective Difluoromethylation of Imines
| Product | R¹ | R² | Yield (%) | dr |
| 5a | Ph | Me | 90 | 99/1 |
| 5c | 4-Br-C₆H₄ | Me | 72 | 97/3 |
| 5d | 4-Cl-C₆H₄ | Me | 84 | 95/5 |
| 5e | 4-Me-C₆H₄ | Me | 93 | 99/1 |
| 5f | 4-iPr-C₆H₄ | Me | 97 | 99/1 |
| 5g | 3-Me-C₆H₄ | Me | 99 | 99/1 |
| 5h | 2-Me-C₆H₄ | Me | 90 | 99/1 |
| 5j | 3,4-di-Me-C₆H₃ | Me | 97 | 99/1 |
| 5k | Ph | Et | 95 | 99/1 |
| 5m | 2-Furyl | Me | 81 | 99/1 |
Data adapted from a study on reagent-controlled stereoselective difluoromethylation.[3] Reactions were performed using (S)-difluoromethyl phenyl sulfoximine and the corresponding imine with MeLi in THF at -98 °C.
Experimental Protocols
This section provides detailed methodologies for key difluoromethylation experiments.
Protocol 1: Difluoromethylation of Phenols using Sodium 2-chloro-2,2-difluoroacetate
This protocol describes a method for the O-difluoromethylation of phenols.[4][5]
-
Materials:
-
Procedure:
-
To a single-necked round-bottomed flask equipped with a magnetic stir bar, add the phenol substrate and cesium carbonate.[4]
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate and backfill the flask with nitrogen three times.[4]
-
Add anhydrous DMF and deionized water via syringe.[5]
-
Degas the solution with a stream of nitrogen for 1 hour while stirring.[4]
-
Under a positive stream of nitrogen, remove the septum and add sodium 2-chloro-2,2-difluoroacetate in one portion.[4]
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.[5]
-
Monitor the reaction progress by TLC.[4]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., hexanes).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Radical C-H Difluoromethylation of Heteroarenes
This protocol is based on the method developed by Baran and coworkers using zinc difluoromethanesulfinate (DFMS).[1]
-
Materials:
-
Heteroarene substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂, 1.5 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 equiv)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
To a vial equipped with a stir bar, add the heteroarene substrate and DFMS.[1]
-
Add dichloromethane and water to form a biphasic mixture.[1]
-
Stir the mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide dropwise to the stirring mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate key workflows and relationships in difluoromethylation reactions.
Caption: Troubleshooting workflow for low or no product yield.
Caption: Overview of common difluoromethylation pathways.
References
Troubleshooting low conversion in benzyl cyanide reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in benzyl cyanide synthesis. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing benzyl cyanide?
The most widely used and well-documented method for synthesizing benzyl cyanide is the nucleophilic substitution reaction between benzyl chloride and an alkali metal cyanide, typically sodium or potassium cyanide.[1] This reaction is often carried out in a mixed solvent system, such as ethanol and water, to facilitate the dissolution of both the organic substrate and the inorganic cyanide salt.[1]
Q2: What is a typical expected yield for the synthesis of benzyl cyanide?
Yields can vary significantly based on the purity of the starting materials and the reaction conditions. With high-purity benzyl chloride, yields of 80-90% are achievable.[1] However, if technical grade benzyl chloride is used, the yield may be significantly lower, in the range of 60-75%.[1]
Q3: What are the primary side products that can form during the reaction?
The two most common side products are benzyl isocyanide and phenylacetic acid. Benzyl isocyanide has a distinct and unpleasant odor and can cause the product to develop color upon standing.[1] Phenylacetic acid is formed through the hydrolysis of benzyl cyanide, which can occur if water is present, especially under acidic or basic conditions.[2][3]
Q4: How can I purify the crude benzyl cyanide product?
The most common purification method is distillation under reduced pressure (vacuum distillation).[1] This allows for the separation of benzyl cyanide from less volatile impurities. To remove the benzyl isocyanide impurity, the crude product can be washed with warm dilute sulfuric acid.[1]
Troubleshooting Guide for Low Conversion
This guide is designed to help you diagnose and resolve common issues leading to low conversion in your benzyl cyanide synthesis.
Problem 1: The reaction is very slow or does not proceed to completion.
| Possible Cause | Recommended Action |
| Poor solubility of reactants. | Benzyl chloride is not soluble in water, where the cyanide salt is dissolved. Ensure adequate mixing of the biphasic system. The use of a co-solvent like ethanol is recommended to improve solubility.[1] |
| Inefficient mixing. | Vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction. |
| Low reaction temperature. | The reaction is typically performed at reflux temperature. Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration (e.g., 4 hours).[1] |
| Inactivation of the nucleophile. | The cyanide ion can be protonated in acidic conditions, reducing its nucleophilicity. Ensure the reaction is not performed under acidic conditions. |
Problem 2: The final product is a dark, tarry substance.
| Possible Cause | Recommended Action |
| Impure benzyl chloride. | Technical grade benzyl chloride often contains impurities that can lead to polymerization and the formation of tarry byproducts.[1] Use freshly distilled or high-purity benzyl chloride. |
| Overheating. | Excessive heating can lead to the degradation of both the starting material and the product. Maintain a controlled reflux temperature. |
| Side reactions. | The formation of polymeric materials can be promoted by certain impurities. Ensure all glassware is clean and dry. |
Problem 3: The isolated yield is significantly lower than expected.
| Possible Cause | Recommended Action |
| Formation of benzyl isocyanide. | This is a common side reaction. While it may not always significantly lower the overall yield of nitrile products, it reduces the purity of the desired benzyl cyanide. Washing the crude product with warm dilute sulfuric acid can remove the isocyanide.[1] |
| Hydrolysis of benzyl cyanide. | The presence of excess water, especially during workup or under acidic/basic conditions, can lead to the hydrolysis of the nitrile to phenylacetic acid.[2][3] Minimize contact with acidic or basic aqueous solutions for extended periods. |
| Loss of product during workup. | Ensure complete extraction of the product from the aqueous layer. Use an appropriate organic solvent for extraction and perform multiple extractions if necessary. Back-extraction of the combined organic layers with brine can help break emulsions and improve phase separation. |
| Inefficient distillation. | Use a fractionating column for distillation to achieve a better separation of benzyl cyanide from lower and higher boiling point impurities.[1] |
Optimizing Reaction Conversion: Key Parameters
The following table summarizes key experimental parameters and their impact on the conversion and yield of benzyl cyanide synthesis.
| Parameter | Recommendation | Rationale | Expected Impact on Yield |
| Purity of Benzyl Chloride | Use high-purity, freshly distilled benzyl chloride. | Impurities can lead to side reactions and lower yields.[1] | High purity can increase yields from 60-75% to 80-90%.[1] |
| Solvent System | A mixture of ethanol and water is commonly used. | Ethanol helps to solubilize the benzyl chloride, while water dissolves the sodium cyanide, creating a more homogeneous reaction environment.[1] | Improved reaction rate and conversion. |
| Reaction Temperature | Refluxing on a steam bath. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1] | Higher conversion compared to lower temperatures. |
| Reaction Time | Typically 4 hours under reflux. | Ensures the reaction proceeds to completion.[1] | Insufficient time will result in incomplete conversion. |
| Phase-Transfer Catalyst (PTC) | Consider adding a PTC such as a quaternary ammonium salt. | A PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs, significantly increasing the reaction rate. | Can increase yields to >90% and reduce reaction times.[4] |
Experimental Protocols
Standard Protocol for Benzyl Cyanide Synthesis
This protocol is adapted from a well-established procedure.[1]
Materials:
-
Benzyl chloride (high purity)
-
Sodium cyanide (powdered, 96-98% pure)
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a separatory funnel, add 500 g (10 moles) of powdered sodium cyanide to 450 mL of water.
-
Warm the mixture on a water bath to dissolve the sodium cyanide.
-
In the separatory funnel, prepare a mixture of 1 kg (8 moles) of benzyl chloride and 1 kg of 95% ethanol.
-
Slowly add the benzyl chloride-ethanol mixture to the warm sodium cyanide solution over 30-45 minutes.
-
Heat the reaction mixture under reflux on a steam bath for 4 hours.
-
Cool the mixture and filter with suction to remove the precipitated sodium chloride.
-
Wash the filtered salt with a small amount of ethanol to recover any adsorbed product.
-
Transfer the filtrate to a distillation apparatus and distill off the ethanol on a steam bath.
-
Cool the remaining liquid, and if necessary, filter again. Separate the upper layer of crude benzyl cyanide.
-
Purify the crude benzyl cyanide by vacuum distillation, collecting the fraction that boils at 115-120 °C at 10 mmHg.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway and Common Side Reactions
The following diagram illustrates the main synthetic route to benzyl cyanide and the formation of common byproducts.
Caption: Main reaction pathway and common side reactions.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of benzyl cyanide.
References
How to prevent hydrolysis of the nitrile group during synthesis
This guide provides researchers, scientists, and drug development professionals with detailed information on how to prevent the unwanted hydrolysis of nitrile groups during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is nitrile hydrolysis and under what conditions does it typically occur?
A1: Nitrile hydrolysis is the conversion of a nitrile (-C≡N) into a carboxamide and subsequently into a carboxylic acid.[1] This reaction is typically catalyzed by acid or base and is often accelerated by heat.[2][3]
-
Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[4][5] This process generally proceeds all the way to the carboxylic acid.[4][6]
-
Base-Catalyzed Hydrolysis : This involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[5][7] Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage.[4]
Q2: How can I prevent nitrile hydrolysis during a reaction?
A2: The primary strategy is to control the reaction conditions carefully. Key considerations include:
-
pH Control : Avoid strongly acidic or basic aqueous conditions, especially at elevated temperatures.[2][3]
-
Temperature : Whenever possible, run reactions at lower temperatures. High temperatures and vigorous reflux often promote hydrolysis.[4]
-
Anhydrous Conditions : The presence of water is necessary for hydrolysis. Using anhydrous solvents and reagents can effectively prevent this side reaction. This is particularly important in reactions like Grignard additions or reductions with metal hydrides.
-
Reaction Time : Prolonged reaction times, even under seemingly mild conditions, can lead to hydrolysis. Monitor the reaction progress and work it up as soon as the desired transformation is complete.
Q3: Are there protecting groups for nitriles?
A3: The use of protecting groups for the nitrile functionality is not a common strategy. This is because the nitrile group is relatively unreactive towards many reagents compared to other functional groups like carbonyls or alcohols.[4][8] The focus is typically on choosing reaction conditions that are compatible with the nitrile group or on protecting other more reactive functional groups in the molecule.[9]
Q4: I am performing a reduction in the presence of a nitrile. How do I avoid its hydrolysis or reduction?
A4: The choice of reducing agent and conditions is critical.
-
To reduce other functional groups (e.g., nitro groups, esters) while preserving the nitrile, catalytic hydrogenation is often a good choice. Reagents like H₂/Raney Nickel, H₂/Raney Cobalt, or H₂/Pd-C can be selective.[10]
-
For the selective reduction of a nitrile to a primary amine, strong hydride reagents like LiAlH₄ are used under anhydrous conditions. An aqueous workup is performed only after the reduction is complete to hydrolyze the intermediate imine salts.[5][11]
-
To avoid hydrolysis during workup, a careful, non-aqueous or cold, rapid aqueous workup can be employed.
Q5: How can I perform a Grignard reaction on a nitrile to form a ketone without causing hydrolysis of other sensitive groups?
A5: Grignard reactions with nitriles are typically performed under strictly anhydrous conditions, often in solvents like dry diethyl ether or THF.[12][13] The initial product is a magnesium salt of an imine, which is stable under these conditions.[14] Hydrolysis to the ketone is achieved during a separate aqueous workup step.[14][15] To prevent hydrolysis of other acid- or base-sensitive groups, a carefully controlled workup with a buffered aqueous solution (like saturated aqueous NH₄Cl) at low temperatures is recommended.
Troubleshooting Guide
Issue: My reaction produced the corresponding amide as a byproduct.
-
Cause : This indicates partial hydrolysis of the nitrile. The reaction conditions (e.g., presence of trace water, extended reaction time, or mild basic/acidic character of reagents/solvents) were sufficient to hydrate the nitrile to the amide but not harsh enough for complete hydrolysis to the carboxylic acid.[4][16]
-
Solution :
-
Stricter Anhydrous Conditions : Ensure all glassware is oven- or flame-dried, use freshly distilled anhydrous solvents, and handle reagents under an inert atmosphere (N₂ or Ar).
-
Milder Conditions : If possible, lower the reaction temperature.[4]
-
Reduce Reaction Time : Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Purification : The amide can often be separated from the desired product by column chromatography.
-
Issue: My reaction resulted in the formation of a carboxylic acid.
-
Cause : This points to significant hydrolysis, likely due to harsh acidic or basic conditions, high temperatures, and the presence of water.[2][3]
-
Solution :
-
Re-evaluate pH : Avoid strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) if possible.[3] If an acid or base is required, consider using weaker or non-aqueous alternatives.
-
Temperature Control : Avoid heating or refluxing the reaction mixture if the nitrile's stability is a concern.[4]
-
Alternative Synthetic Route : If hydrolysis is unavoidable under the required reaction conditions, you may need to reconsider the synthetic strategy, for instance, by introducing the nitrile group at a later stage in the synthesis.
-
Data Summary
Finding universally applicable quantitative data for nitrile hydrolysis is challenging as rates are highly substrate-dependent. However, the following table summarizes general conditions to minimize or control hydrolysis.
| Objective | Reagent/Condition | Temperature | Solvent | Outcome | Citation |
| Minimize Hydrolysis | Anhydrous reagents and solvents | Substrate-dependent | Anhydrous THF, Ether, etc. | Nitrile group is preserved | [12][13] |
| Minimize Hydrolysis | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Substrate-dependent | Methanol, Ethanol | Selectively reduces other groups | [10] |
| Controlled Hydrolysis | Milder basic conditions | < 100°C (Warm, no reflux) | Aqueous | Stops at the amide stage | [4][6] |
| Controlled Hydrolysis | NaOH in Methanol/Dioxane (1:9) | Reflux (4-5 h) | Methanol/Dioxane | Selectively forms the primary amide | [17] |
| Controlled Hydrolysis | TFA-H₂SO₄ acid mixture | Substrate-dependent | Anhydrous | Indirect hydration to the amide | [18] |
| Full Hydrolysis | Strong Acid (e.g., aq. HCl) | Reflux | Aqueous | Forms carboxylic acid | [3] |
| Full Hydrolysis | Strong Base (e.g., aq. NaOH) | Reflux | Aqueous | Forms carboxylate salt | [3] |
Experimental Protocols
Protocol 1: Selective Hydration of a Nitrile to a Primary Amide
This protocol is adapted from a method using a non-aqueous alkaline system to selectively hydrolyze a nitrile to an amide, avoiding over-hydrolysis to the carboxylic acid.[17]
-
Reaction Setup : To a solution of the nitrile (1.0 eq) in a 9:1 mixture of dioxane and methanol, add powdered sodium hydroxide (1.1 eq).
-
Reaction Execution : Heat the mixture to reflux.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. For a typical benzonitrile, the reaction may take 4-5 hours.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Acidify the residue with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with 5% NaHCO₃ solution to remove any traces of carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the resulting crude amide by column chromatography or recrystallization.
Visualizations
Signaling Pathways & Workflows
Caption: Mechanisms of acid- and base-catalyzed nitrile hydrolysis.
Caption: Decision workflow for assessing nitrile hydrolysis risk.
Caption: Troubleshooting guide for unexpected nitrile hydrolysis.
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Friedel-Crafts Reactions with Fluorinated Compounds
Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to catalyst deactivation when using fluorinated compounds.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction with a fluorinated substrate has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in these specific reactions can be attributed to several factors, primarily related to catalyst deactivation and substrate reactivity. Here are the most common culprits:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions.
-
Strongly Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][3] Halogenated aromatics like fluorobenzene are also deactivated but will still react.[3]
-
Product-Catalyst Complexation: In Friedel-Crafts acylation, the ketone product is a moderate Lewis base and can form a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1][4] This complex is often irreversible under reaction conditions, effectively removing the catalyst from the cycle.[4] Therefore, a stoichiometric amount, or even an excess, of the catalyst is often required.[1][4]
-
Reaction with HF: Under harsh conditions or with certain substrates, side reactions can generate hydrogen fluoride (HF), which can react with and degrade common Lewis acid catalysts or solid catalysts like zeolites.[5]
Q2: My reaction starts but seems to stop before all the starting material is consumed. What is happening?
A2: This is a classic sign of catalyst deactivation occurring during the reaction. The most probable cause is the formation of a complex between the Lewis acid catalyst and the fluorinated ketone product.[4] As the product concentration increases, it sequesters more and more of the catalyst, slowing and eventually halting the reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for a failing Friedel-Crafts reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation when using fluorinated compounds?
A1: There are three primary deactivation pathways:
-
Lewis Acid-Product Complexation: The most common issue in acylations. The ketone product, being a Lewis base, forms a strong, often irreversible complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[1][4]
-
Poisoning by Side Products: Fluorinated substrates, particularly under superacid conditions, can decompose to generate species like HF.[6] HF can attack and degrade the catalyst, especially solid acids like zeolites.[5]
-
Reaction with Lewis Basic Sites on Substrates/Reagents: If the fluorinated molecule contains other Lewis basic sites (e.g., amines, ethers), these can compete with the acyl or alkyl halide for the catalyst, leading to non-productive complexation and deactivation.[7]
Catalyst Deactivation Pathways
Caption: Key catalyst deactivation pathways in Friedel-Crafts acylations.
Q2: Are there alternative catalysts that are more resistant to deactivation with fluorinated substrates?
A2: Yes. While traditional Lewis acids like AlCl₃ and FeCl₃ are powerful, their sensitivity to moisture and product complexation is a drawback.[1][8] Modern alternatives show greater stability and reusability:
-
Metal Triflates: Catalysts like Hafnium(IV) triflate (Hf(OTf)₄) and other rare-earth metal triflates (e.g., Yb(OTf)₃) have been shown to be effective in catalytic amounts for the acylation of deactivated benzenes, including fluorobenzene.[9] They are often more tolerant of conditions and can be recovered and reused.[10]
-
Solid Acid Catalysts (Zeolites): Zeolites like H-beta and H-Y can catalyze Friedel-Crafts reactions.[11][12] Their porous structure can impart shape selectivity, favoring the formation of specific isomers. While they can be deactivated by HF, they avoid the issue of complexation in the same way as homogeneous catalysts and are easily separated from the reaction mixture.[5]
-
Superacid Systems: A combination of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) with a Lewis acid can create a highly active catalytic system capable of acylating even deactivated substrates.[10][9]
Q3: How does the position and type of fluorine substitution affect catalyst deactivation?
A3: The electronic effect of fluorine is key.
-
Fluoroaromatics (e.g., Fluorobenzene): Fluorine is an ortho-, para- director but is deactivating due to its high electronegativity. While the reaction is slower than with benzene, it is generally feasible.[9][13] Catalyst deactivation primarily follows the product-complexation pathway in acylations.
-
Trifluoromethyl-substituted Arenes: The -CF₃ group is a very strong deactivating meta-director.[3] These substrates are extremely challenging for standard Friedel-Crafts conditions and often require much harsher conditions or superacidic catalysts.[6] In these cases, catalyst deactivation can be exacerbated by potential substrate decomposition and HF generation.[6]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Yield (%) | Key Advantages | Reference |
| Hf(OTf)₄ / TfOH | Various Acid Chlorides | Good to High | Catalytic amounts, effective for deactivated rings | [9] |
| Yb(OTf)₃ | Various Acid Chlorides | Up to 93% | Recoverable and reusable catalyst | [9] |
| Bi(OTf)₃ | Not Specified | High | Effective for both activated and deactivated benzenes | [10] |
| ZnO (solid) | Various Acid Chlorides | Good to High | Solvent-free conditions, reusable catalyst | [14] |
| Zeolites (e.g., Hβ) | Acetic Anhydride | Moderate | Shape selectivity, heterogeneous catalyst | [12] |
Note: Yields are highly dependent on specific reaction conditions, substrates, and acylating agents.
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction under Anhydrous Conditions
This protocol describes a general setup to ensure anhydrous conditions, which are critical for preventing catalyst deactivation by moisture.[1]
Objective: To perform a small-scale Friedel-Crafts acylation of fluorobenzene to test reagent quality and catalyst activity.
Materials:
-
Fluorobenzene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Nitrogen or Argon gas inlet
-
Ice bath
Procedure:
-
Glassware Preparation: All glassware must be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus (flask, condenser, dropping funnel) and flush the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.1 to 1.3 equivalents) followed by anhydrous DCM to create a suspension.
-
Reagent Addition:
-
Cool the catalyst suspension to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred catalyst suspension over 20-30 minutes. Allow the acylium ion complex to form.
-
Prepare a solution of fluorobenzene (1.0 equivalent, as limiting reagent) in anhydrous DCM in the dropping funnel.
-
Add the fluorobenzene solution dropwise to the reaction mixture at 0°C.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, slowly and carefully quench the reaction by pouring it over crushed ice and water to hydrolyze the aluminum chloride complex.[1] Proceed with standard aqueous workup and extraction.
Logical Flow for Ensuring Anhydrous Conditions
Caption: Experimental workflow for maintaining anhydrous reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction [mdpi.com]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of Phenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities in phenylacetonitrile products.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of phenylacetonitrile, presented in a question-and-answer format.
Issue 1: The phenylacetonitrile product is yellow or dark-colored after synthesis.
-
Question: My phenylacetonitrile product has a distinct yellow to brown color after the initial synthesis. What are the likely causes and how can I remove the color?
-
Answer: Discoloration in crude phenylacetonitrile is a common issue and typically arises from the presence of polymeric materials, tars, or other high-molecular-weight byproducts formed during the synthesis. Overheating during the reaction or workup can also lead to the formation of colored degradation products.
To remove these colored impurities, two primary methods are recommended: activated carbon treatment and vacuum distillation. For many cases, a combination of both is most effective.
Issue 2: The product remains colored even after initial purification attempts.
-
Question: I have already attempted a simple distillation, but my phenylacetonitrile is still colored. What should I do next?
-
Answer: If a simple distillation at atmospheric pressure did not remove the color, it is likely that the colored impurities have boiling points close to or higher than phenylacetonitrile, or that the high temperatures required for atmospheric distillation are causing some degradation. In this scenario, you have a few options:
-
Activated Carbon Treatment: This is often the most effective method for removing colored impurities.
-
Vacuum Distillation: By reducing the pressure, the boiling point of phenylacetonitrile is lowered, which can prevent thermal degradation and may allow for better separation from less volatile colored impurities.
-
Washing with Sodium Bisulfite: If the color is due to the presence of aldehydes or ketones formed as byproducts, washing the crude product with a sodium bisulfite solution can help remove them.[1]
-
Issue 3: Low purity of phenylacetonitrile after distillation.
-
Question: After performing a vacuum distillation, the purity of my phenylacetonitrile is still low. What could be the reasons and how can I improve it?
-
Answer: Low purity after distillation can be due to several factors:
-
Inefficient Fractional Distillation: Co-distillation of impurities with similar boiling points. To improve this, use a longer distillation column or a column with a higher number of theoretical plates, such as a Vigreux column.[1]
-
Unstable Vacuum: Fluctuations in vacuum pressure can lead to poor separation. Ensure a stable and sufficiently low vacuum is maintained throughout the distillation.
-
Thermal Decomposition: Even under vacuum, some decomposition can occur, creating new impurities. Distilling at the lowest possible temperature by using a high vacuum can minimize this.
-
Issue 4: Product solidifies in the condenser during vacuum distillation.
-
Question: During vacuum distillation, my phenylacetonitrile is solidifying in the condenser, causing a blockage. How can I prevent this?
-
Answer: Phenylacetonitrile has a melting point of -24 °C, so solidification in the condenser is unusual unless the cooling water is extremely cold or there is an issue with the vacuum leading to excessive cooling. However, if you are working with a derivative of phenylacetonitrile with a higher melting point, this can be a common problem. To prevent this, you can use slightly warmer water in the condenser. The water should still be cool enough to condense the vapor effectively but not so cold that it causes the product to solidify.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common colored impurities in phenylacetonitrile?
A1: The most common colored impurities are typically high-molecular-weight byproducts such as polymeric materials and tars.[1] The exact nature of the impurities can depend on the synthetic route used to prepare the phenylacetonitrile.
Q2: Can I use recrystallization to purify colored phenylacetonitrile?
A2: Phenylacetonitrile is a liquid at room temperature, so direct recrystallization is not a feasible method for its purification. However, if you are working with a solid derivative of phenylacetonitrile, recrystallization can be a very effective purification technique.
Q3: Is activated carbon treatment always necessary before distillation?
A3: While not always mandatory, treating the crude phenylacetonitrile with activated carbon before distillation is a highly recommended step, especially when dealing with significant discoloration.[1] The activated carbon can adsorb many of the colored impurities, leading to a much cleaner distillate and often improving the overall yield and purity of the final product.
Q4: How do I choose the right purification method for my phenylacetonitrile product?
A4: The choice of purification method depends on the nature and extent of the impurities. The following logical workflow can be used as a guide:
Data Presentation
Table 1: Phenylacetonitrile Boiling Point at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 233-234 |
| 15 | 118 |
| 10 | 115-120 |
| 2.5 | 78-79[2] |
Table 2: Typical Parameters for Activated Carbon Treatment
| Parameter | Value | Notes |
| Activated Carbon Amount | 1-5% (w/w) of crude product | The exact amount may need to be optimized based on the level of impurities. |
| Solvent | Toluene or other suitable organic solvent | The solvent should dissolve the phenylacetonitrile well and be easily removable. |
| Temperature | Room temperature to gentle heating (e.g., 40-60 °C) | Heating can sometimes improve the efficiency of decolorization. |
| Contact Time | 30-60 minutes | Longer times may be necessary for heavily colored solutions. |
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored phenylacetonitrile in a suitable organic solvent (e.g., toluene) in a round-bottom flask. A concentration of 10-20% w/v is a good starting point.
-
Addition of Activated Carbon: Add powdered activated carbon to the solution (typically 1-5% of the weight of the crude phenylacetonitrile).
-
Stirring: Stir the mixture vigorously at room temperature for 30-60 minutes. Gentle heating (40-60 °C) can be applied to enhance the process, but care should be taken to avoid solvent loss.
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon. The filtrate should be significantly less colored.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the decolorized phenylacetonitrile.
-
Further Purification: The decolorized product can then be further purified by vacuum distillation.
Protocol 2: Vacuum Distillation of Phenylacetonitrile
-
Apparatus Setup: Assemble a vacuum distillation apparatus. For enhanced separation, a short Vigreux column can be placed between the distillation flask and the distillation head.
-
Charging the Flask: Charge the round-bottom flask with the crude or decolorized phenylacetonitrile. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Close the system and slowly apply vacuum. A pressure of 10-15 mmHg is a good starting point.
-
Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point for the applied pressure (see Table 1). Discard any initial forerun that may contain more volatile impurities.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Release Vacuum: Allow the apparatus to cool down before carefully and slowly releasing the vacuum.
Protocol 3: Sodium Bisulfite Wash for Aldehyde/Ketone Impurities
-
Extraction Setup: Place the crude phenylacetonitrile in a separatory funnel.
-
Washing: Add an equal volume of a 5-10% aqueous sodium bisulfite solution. Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.[2]
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer) contains the bisulfite adducts of any aldehyde or ketone impurities.
-
Draining: Drain and discard the aqueous layer.
-
Further Washes: Wash the organic layer with water and then with a saturated brine solution to remove any residual sodium bisulfite.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent (if any was used) under reduced pressure. The resulting phenylacetonitrile can then be purified by vacuum distillation.
References
Technical Support Center: Anhydrous Synthesis of 4-(Difluoromethoxy)phenylacetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for the anhydrous preparation of 4-(Difluoromethoxy)phenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Water can react with and deactivate reagents, particularly if strong bases are used, and can interfere with the nucleophilic substitution reaction. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Handle hygroscopic materials, such as sodium cyanide, in a glovebox or under a dry, inert atmosphere. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. | |
| Poor Quality Starting Materials: Impurities in the 4-(difluoromethoxy)benzyl halide or the cyanide source can lead to side reactions and reduced yields. | Use freshly purified starting materials. The purity of the benzyl halide is particularly critical. | |
| Formation of Side Products | Side Reactions: The presence of impurities or non-anhydrous conditions can promote the formation of byproducts. For example, hydrolysis of the nitrile can occur in the presence of water. | Strictly adhere to anhydrous conditions. Purify all reagents and solvents before use. |
| Incorrect Reaction Temperature: Running the reaction at too high a temperature can lead to decomposition or the formation of undesired side products. | Optimize the reaction temperature. Start with the temperature reported in a literature procedure and adjust as needed based on reaction monitoring. | |
| Difficulty in Product Isolation | Emulsion during Workup: The presence of certain solvents or impurities can lead to the formation of a stable emulsion during the aqueous workup, making phase separation difficult. | Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
| Product Loss during Purification: The product may be lost during extraction or chromatography if the appropriate conditions are not used. | Ensure the pH of the aqueous layer is optimized for the extraction of the product. Use a suitable solvent system for chromatography to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: Anhydrous conditions are crucial to prevent the reaction of water with the reagents. The cyanide anion is a strong nucleophile, but in the presence of water, it can be protonated to form hydrogen cyanide, reducing its nucleophilicity. Furthermore, if any strong bases are used in the reaction, they will be quenched by water. Moisture can also lead to the hydrolysis of the desired nitrile product to the corresponding carboxylic acid or amide, reducing the overall yield.
Q2: What is the recommended method for drying solvents for this reaction?
A2: The choice of drying method depends on the solvent. For polar aprotic solvents like Dimethylformamide (DMF), it is best to purchase a high-purity anhydrous grade and store it over molecular sieves (4Å). For other solvents like acetone, distillation from a suitable drying agent (e.g., anhydrous calcium sulfate) can be performed. Always store dried solvents under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction is not proceeding to completion. What are some common reasons for this?
A3: Incomplete conversion can be due to several factors. Firstly, ensure that your reagents are pure and that the reaction is being conducted under strictly anhydrous conditions. Secondly, the reaction temperature may be too low, or the reaction time may be insufficient. It is advisable to monitor the reaction progress by TLC or GC. If the reaction has stalled, a slight increase in temperature or prolonged reaction time may be necessary. Finally, the cyanide salt may not be sufficiently soluble in the chosen solvent; in such cases, the use of a phase-transfer catalyst can be beneficial.
Q4: I am observing the formation of an unknown impurity in my reaction mixture. How can I identify and prevent it?
A4: The formation of impurities often points to side reactions. Common impurities could be the corresponding alcohol (from hydrolysis of the benzyl halide) or the amide/carboxylic acid (from hydrolysis of the nitrile). To identify the impurity, techniques like LC-MS and NMR spectroscopy are recommended. To prevent its formation, ensure rigorous anhydrous conditions and use purified reagents. Optimizing the reaction temperature and time can also minimize the formation of degradation products.
Q5: What is the best workup procedure to isolate the this compound?
A5: A typical workup involves quenching the reaction mixture, followed by extraction. The reaction is often cooled to room temperature and then poured into water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and then brine to remove any residual water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified.[1][2][3]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the nucleophilic substitution reaction to form this compound from 4-(difluoromethoxy)benzyl bromide.
Materials:
-
4-(Difluoromethoxy)benzyl bromide
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: All glassware should be thoroughly oven-dried at 120°C overnight and allowed to cool in a desiccator. The reaction should be assembled quickly and placed under an inert atmosphere of dry nitrogen or argon.
-
Reagent Addition: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents).
-
Add anhydrous DMF to the flask via a syringe. Stir the suspension.
-
In a separate flask, dissolve 4-(difluoromethoxy)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of 4-(difluoromethoxy)benzyl bromide to the stirred suspension of sodium cyanide in DMF at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Solvent Systems for Reactions with Fluorinated Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing solvent systems for reactions involving fluorinated intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with fluorinated intermediates?
Solvent choice is paramount due to the unique electronic properties of fluorinated compounds. The high electronegativity of fluorine can significantly alter the solubility, reactivity, and stability of intermediates. An appropriate solvent system can enhance reaction rates, improve yields, and minimize side reactions by effectively solvating charged intermediates and reagents. For instance, in nucleophilic aromatic substitution (SNAr) reactions of fluoroarenes, polar aprotic solvents are often preferred as they can solvate the cationic species without strongly hydrogen-bonding to the fluoride nucleophile, thus enhancing its reactivity.
Q2: My fluorinated starting material has poor solubility in common organic solvents. What can I do?
Poor solubility of highly fluorinated compounds is a common challenge. Here are several strategies to address this:
-
Use of Fluorinated Solvents: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are excellent at dissolving fluorinated compounds due to "fluorous-fluorous" interactions. These solvents can also enhance the reactivity of electrophilic reagents.
-
Solvent Mixtures: Employing a co-solvent system can improve solubility. A small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent to increase the solubility of polar reactants.
-
Phase-Transfer Catalysis: For reactions involving ionic fluorinating agents with low solubility in organic solvents (e.g., potassium fluoride), a phase-transfer catalyst (like a quaternary ammonium salt or a crown ether) can be used to transport the fluoride anion into the organic phase.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your starting material, but this must be balanced against the potential for increased side reactions or decomposition.
Q3: I am observing significant elimination byproducts in my fluorination reaction. How can the solvent system help?
Elimination is a common side reaction that competes with nucleophilic substitution. The choice of solvent can significantly influence the reaction pathway:
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) can favor substitution over elimination.
-
Protic Solvents: Protic solvents, especially bulky alcohols like tert-butanol, can be surprisingly effective in suppressing elimination in nucleophilic fluorinations.[1] They are thought to hydrogen-bond to the fluoride ion, reducing its basicity without completely sacrificing its nucleophilicity.[1]
-
Nonpolar Solvents: In some cases, particularly in metal-catalyzed reactions, nonpolar solvents can help suppress undesired background reactions and improve selectivity.
Q4: Are there any safety concerns I should be aware of when selecting solvents for fluorination reactions?
Yes, safety is a critical consideration. Many electrophilic fluorinating reagents are highly reactive and can react violently with certain solvents. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[2] It is crucial to consult the safety data sheet (SDS) for your fluorinating agent and to assess its compatibility with the chosen solvent before setting up a reaction. Reactions involving highly reactive reagents like elemental fluorine (F₂) require specialized solvents and equipment.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Fluorinated Product
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Screen a range of solvents with varying polarities (see Table 1).- Consider using fluorinated solvents like HFIP or TFE.- Employ a co-solvent system (e.g., DCM/HFIP).- Increase the reaction temperature cautiously. |
| Low Reactivity of the Fluorinating Agent | - For nucleophilic fluorination with metal fluorides (e.g., KF, CsF), use a polar aprotic solvent (e.g., DMF, DMSO, sulfolane) to enhance solubility and fluoride activity.- Consider the use of a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium salts) with less polar solvents.- For electrophilic fluorination, ensure the solvent is compatible and does not deactivate the reagent. |
| Solvent-Induced Decomposition | - If you observe decomposition or charring, the solvent may be reacting with the starting material, intermediates, or the product.- Try a less reactive or more inert solvent.- Lowering the reaction temperature can also mitigate decomposition. |
Issue 2: Formation of Multiple Products or Poor Selectivity
| Possible Cause | Troubleshooting Steps |
| Competing Elimination Reactions | - Switch to a solvent that disfavors elimination, such as a bulky protic solvent (tert-butanol) or a polar aprotic solvent (acetonitrile).[1] |
| Lack of Regio- or Stereoselectivity | - Solvent polarity can influence the transition state energies of different reaction pathways. Screen solvents with a range of dielectric constants (see Table 1).- Fluorinated alcohols like HFIP and TFE have been shown to improve selectivity in some transition metal-catalyzed reactions. |
| Solvent Participation in the Reaction | - Some solvents can act as nucleophiles or electrophiles under certain conditions.- Ensure the chosen solvent is inert to the reaction conditions.- For example, avoid using alcohols as solvents in reactions with highly electrophilic intermediates unless solvolysis is the desired outcome. |
Data Presentation
Table 1: Properties of Common Solvents for Reactions with Fluorinated Intermediates
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε at 20°C) | Polarity Index | Comments |
| Non-Polar Aprotic | |||||
| Toluene | C₇H₈ | 111 | 2.4 | 2.4 | Can be useful for suppressing side reactions. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | 3.1 | Good general-purpose solvent, but can be reactive. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | 4.0 | Ethereal solvent, can coordinate to metal centers. |
| Polar Aprotic | |||||
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | 5.8 | Commonly used, good for SN2 reactions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 6.4 | High boiling point, good solvating power for salts. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | 7.2 | Very high boiling point, excellent for SNAr reactions. |
| Polar Protic | |||||
| tert-Butanol | C₄H₁₀O | 82 | 12.5 | 3.9 | Bulky alcohol that can suppress elimination.[1] |
| Trifluoroethanol (TFE) | C₂H₃F₃O | 74 | 26.7 | - | Can enhance reactivity and solubility of fluorinated compounds. |
| Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 58 | 16.7 | - | Highly polar, non-coordinating, excellent for dissolving fluorinated substrates. |
Table 2: Influence of Solvent on a Nucleophilic Fluorination Reaction
This table provides an example of how solvent choice can impact the yield of a nucleophilic fluorination reaction. The reaction shown is the conversion of a primary mesylate to the corresponding fluoride using cesium fluoride (CsF).
| Solvent | Dielectric Constant (ε) | Yield of Fluoride (%) | Yield of Elimination Product (%) |
| Acetonitrile (MeCN) | 37.5 | 7 | - |
| N,N-Dimethylformamide (DMF) | 36.7 | 48 | 9 |
| tert-Amyl alcohol | 5.7 | 89 | < 1 |
| tert-Butanol (tBuOH) | 12.5 | 93 | < 1 |
Data adapted from a study on the influence of solvent on SN2 fluorination.[1] The results highlight the effectiveness of bulky protic solvents in promoting the desired substitution reaction while minimizing elimination.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a systematic approach to identifying an optimal solvent for a reaction involving a fluorinated intermediate.
-
Preparation:
-
Set up an array of small-scale reaction vessels (e.g., vials with stir bars) under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare stock solutions of your fluorinated substrate and any other reagents to ensure consistent dispensing.
-
-
Solvent Selection:
-
Choose a diverse set of solvents for screening, including non-polar aprotic, polar aprotic, and polar protic options (refer to Table 1).
-
Ensure all solvents are anhydrous, as water can be detrimental to many fluorination reactions.
-
-
Reaction Setup:
-
To each vial, add the fluorinated substrate (from stock solution or weighed out).
-
Add the selected solvent to each vial.
-
Add the other reagents (e.g., fluorinating agent, base, catalyst) to each vial.
-
-
Execution and Monitoring:
-
Stir the reactions at a set temperature.
-
Monitor the progress of each reaction at regular intervals using a suitable analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR).
-
-
Analysis:
-
After a set time, or upon completion, quench the reactions.
-
Analyze the crude reaction mixtures to determine the conversion of starting material and the yield of the desired product.
-
Identify and quantify any major byproducts.
-
-
Optimization:
-
Based on the results, select the most promising solvent(s) for further optimization of other reaction parameters (e.g., temperature, concentration, stoichiometry).
-
Protocol 2: Optimizing a Solvent System for a Poorly Soluble Fluorinated Intermediate
-
Initial Solubility Test:
-
In small vials, add a known amount of your fluorinated intermediate.
-
Add a measured volume of a single solvent to each vial and observe the solubility at room temperature and upon heating.
-
-
Binary Solvent Screening:
-
Based on the initial tests, select a solvent in which the intermediate is poorly soluble and a co-solvent in which it is more soluble.
-
Prepare a series of binary mixtures with varying ratios of the two solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Determine the solubility of your intermediate in each binary mixture.
-
-
Reaction in Optimized Solvent Mixture:
-
Set up the reaction using the binary solvent mixture that provides the best balance of solubility and compatibility with the reaction conditions.
-
Monitor the reaction for both product formation and any precipitation of starting materials or intermediates.
-
-
Further Optimization:
-
Fine-tune the solvent ratio and other reaction parameters to maximize the yield and purity of the final product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield or selectivity.
References
Technical Support Center: Refinement of Workup Procedures for Phenylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of phenylacetonitrile (benzyl cyanide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the critical workup phase of this important chemical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of crude phenylacetonitrile.
1. Low Yield and Product Loss During Extraction
-
Question: I am experiencing low yields after the aqueous workup. What are the potential causes and how can I improve my product recovery?
Answer: Low yields during extraction can stem from several factors, including incomplete extraction, emulsion formation, or hydrolysis of the product. Phenylacetonitrile has some solubility in aqueous solutions, which can be exacerbated by certain conditions.[1]
Troubleshooting Steps:
-
Optimize Solvent Choice: Select an organic solvent in which phenylacetonitrile is highly soluble and which is immiscible with water. Common choices include dichloromethane, diethyl ether, and toluene.[2] The polarity of the solvent should be matched with the analyte for optimal partitioning.[3]
-
Adjust pH: For ionizable compounds, adjusting the pH of the aqueous layer can significantly improve partitioning. For acidic analytes, the pH should be adjusted to two units below the pKa, and for basic analytes, two units above.[3][4]
-
Salting Out: Adding a neutral salt, such as sodium chloride (brine wash), to the aqueous layer increases its ionic strength. This can decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer, improving recovery.[4]
-
Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient at recovering the product than a single extraction with a large volume.
-
Prevent Emulsions: Vigorous shaking can lead to the formation of stable emulsions, which are mixtures of the organic and aqueous phases that are difficult to separate.[5] Gentle inversion of the separatory funnel is often sufficient for extraction and can prevent emulsion formation. If an emulsion does form, it can sometimes be broken by adding brine, changing the pH, or filtering the mixture through Celite.
-
2. Presence of Impurities in the Final Product
-
Question: My purified phenylacetonitrile is still impure. What are the common impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials, byproducts from the synthesis, and products of degradation during workup. These can include benzyl alcohol, dibenzyl ether, and phenylacetic acid from hydrolysis.[6]
Troubleshooting and Purification Strategies:
-
Acid/Base Washes: Washing the organic layer with a dilute acid solution (e.g., HCl) can remove basic impurities, while a dilute base wash (e.g., sodium bicarbonate) can remove acidic impurities like phenylacetic acid.[6]
-
Water Wash: Washing with water helps to remove water-soluble impurities and residual acid or base from previous washes.
-
Drying the Organic Layer: It is crucial to thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent evaporation to prevent hydrolysis of the product upon heating.[6][7]
-
Activated Carbon Treatment: If the crude product is colored, treating a solution of the product with activated carbon can effectively adsorb colored impurities.[6] The carbon is then removed by filtration before proceeding to distillation.
-
Vacuum Distillation: This is the most effective method for purifying liquid phenylacetonitrile.[6] Distilling under reduced pressure lowers the boiling point, preventing thermal degradation of the product.[8] Using a fractionating column, such as a Vigreux column, can improve the separation of components with close boiling points.[6]
-
3. Hydrolysis of the Nitrile Group
-
Question: I am observing the formation of phenylacetamide or phenylacetic acid in my product. How can I prevent the hydrolysis of the nitrile group?
Answer: The nitrile group of phenylacetonitrile is susceptible to hydrolysis to the corresponding amide and then the carboxylic acid, especially under acidic or basic conditions and at elevated temperatures.[9][10]
Preventative Measures:
-
Control pH: During the workup, it is important to minimize contact time with strongly acidic or basic aqueous solutions. Neutralize the reaction mixture as soon as possible and proceed with extraction.
-
Temperature Control: Perform the workup at or below room temperature whenever possible. Avoid excessive heating during solvent evaporation.
-
Anhydrous Conditions: Ensure all solvents and reagents used in the final stages of the workup are anhydrous to prevent water-induced hydrolysis.
-
4. Formation of Colored Impurities
-
Question: My final product has a yellow or brown color. What causes this and how can I obtain a colorless product?
Answer: The formation of colored impurities can be due to polymeric or high-molecular-weight byproducts, or thermal decomposition during synthesis or distillation.[6]
Decolorization Techniques:
-
Activated Carbon: As mentioned previously, treating a solution of the crude product with activated carbon is a highly effective method for removing colored impurities.[6]
-
Washing with Sodium Bisulfite: A wash with a sodium bisulfite solution can help remove colored aldehydes or ketones that may have formed as byproducts.[6]
-
Proper Distillation Technique: Careful vacuum distillation, ensuring a stable and low pressure, will help to separate the colorless phenylacetonitrile from less volatile, colored impurities.[6]
-
Data Presentation
Table 1: Comparison of Drying Agents for Phenylacetonitrile Purification
| Drying Agent | Type | Capacity | Speed | Cost | Considerations |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Physical Adsorption | Low to Moderate | Slow | Low | Economical choice, but less efficient. Best for pre-drying.[11] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Physical Adsorption | High | Fast | Moderate | Reliable and efficient general-purpose drying agent.[11] |
| Anhydrous Calcium Chloride (CaCl₂) | Chemical Reaction | High | Fast | Low | Can form complexes with some organic compounds. |
| Molecular Sieves (3Å or 4Å) | Physical Adsorption | Very High | Very Fast | High | Excellent for achieving strictly anhydrous conditions, but require activation.[11] |
Table 2: Vacuum Distillation Parameters for Phenylacetonitrile
| Pressure (mmHg) | Boiling Point (°C) | Observations |
| 760 (Atmospheric) | 233-234 | Potential for thermal decomposition.[8] |
| 50 | 176-189 | Reduced risk of decomposition. |
| 10 | 115-120 | Commonly used pressure for laboratory-scale purification.[7] |
| 7 | 102-104 | Lower temperature further minimizes degradation.[12] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quenching: Cool the reaction mixture to room temperature and slowly add it to a separatory funnel containing deionized water or a quenching solution (e.g., dilute acid or base, depending on the reaction conditions).
-
Extraction: Add the organic extraction solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel. A solvent-to-aqueous phase ratio of 1:1 is a common starting point, but a higher ratio of organic solvent may improve recovery.[4] Gently invert the funnel multiple times to mix the layers, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower layer (the denser layer) from the funnel. If the organic layer is the lower layer, drain it into a clean flask. If the aqueous layer is the lower layer, drain and discard it, then drain the organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize product recovery.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Deionized water to remove water-soluble impurities.
-
Dilute acid (e.g., 1M HCl) if the reaction was basic, to neutralize any remaining base.
-
Dilute base (e.g., saturated sodium bicarbonate solution) if the reaction was acidic, to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to help break any emulsions and to begin the drying process.
-
-
Drying: Transfer the washed organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand until the solution is clear and no clumping of the drying agent is observed.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude phenylacetonitrile.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum source with a pressure gauge. A Vigreux column can be added for better separation.[6]
-
Charging the Flask: Charge the round-bottom flask with the crude phenylacetonitrile. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point for phenylacetonitrile at the measured pressure (refer to Table 2). It is good practice to collect a forerun (the first small amount of distillate) and a final fraction separately from the main product fraction.
-
Completion: Once the desired product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the workup and purification of phenylacetonitrile.
Caption: Logical relationships between common impurities and their removal methods.
Caption: Workflow for an effective liquid-liquid extraction of phenylacetonitrile.
References
- 1. Sciencemadness Discussion Board - Phenylacetonitrile from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Phenylacetonitrile|For Research [benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 10. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 4-(Difluoromethoxy)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a key strategy for fine-tuning molecular properties. Among these, the difluoromethoxy (-OCHF2) and trifluoromethoxy (-OCF3) moieties have garnered significant attention for their ability to enhance metabolic stability, modulate lipophilicity, and influence electronic characteristics. This guide provides a comparative analysis of two key intermediates bearing these groups: 4-(Difluoromethoxy)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of hydrogen with fluorine atoms in the methoxy group leads to distinct differences in the physicochemical properties of the title compounds. The higher fluorine content in the trifluoromethoxy group results in a greater molecular weight and can influence properties such as boiling and melting points.
| Property | This compound | 4-(Trifluoromethoxy)phenylacetonitrile |
| CAS Number | 41429-16-7[1][2] | 49561-96-8[3] |
| Molecular Formula | C9H7F2NO[1][2] | C9H6F3NO[4] |
| Molecular Weight | 183.15 g/mol [1] | 201.15 g/mol [4] |
| Boiling Point | 262.4°C[5] | 96°C / 4 mmHg[4] |
| Melting Point | Not reported | 27-33°C[3][4] |
| Appearance | Not specified | Colorless liquid or white to off-white solid[4] |
Synthesis and Reactivity
Both this compound and 4-(trifluoromethoxy)phenylacetonitrile are generally synthesized through a multi-step process that begins with the appropriate fluoromethoxylation of a phenolic precursor, followed by the introduction of the acetonitrile moiety.
A common synthetic approach involves the etherification of 4-hydroxybenzyl alcohol or a related precursor with a suitable fluoromethylating agent under basic conditions.[6] This is followed by the conversion of the benzylic alcohol to a halide, which then undergoes a nucleophilic substitution with a cyanide salt to yield the final phenylacetonitrile derivative.[6] The reactivity of both molecules is largely dictated by the electron-withdrawing nature of the fluoroalkoxy groups and the presence of the nitrile functional group.
General Synthesis Workflow
References
Difluoromethoxy vs. Methoxy Analogs: A Comparative Guide to Metabolic Stability
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their metabolic stability is a critical step in developing viable drug candidates. One common strategy is the replacement of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group. This guide provides a detailed comparison of the metabolic stability of difluoromethoxy versus methoxy analogs, supported by experimental principles and data.
Executive Summary
The primary rationale for substituting a methoxy group with a difluoromethoxy group is to block a common metabolic pathway known as O-demethylation.[1][2] The carbon-fluorine bonds in the difluoromethoxy group are significantly stronger and more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to the carbon-hydrogen bonds in a methoxy group.[1] This modification is intended to increase the metabolic stability of a compound, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1] While this strategy is widely employed, its success is not universal and is dependent on the overall molecular scaffold. In some cases, blocking O-demethylation can shift the metabolic burden to other parts of the molecule.[3]
Data Presentation
Direct, head-to-head quantitative data comparing the metabolic stability of difluoromethoxy and methoxy analogs in the public domain is limited. However, the following table presents illustrative data based on typical outcomes observed in drug discovery programs to highlight the potential impact of this substitution. The data represents a hypothetical pair of analogous compounds evaluated in a human liver microsomal stability assay.
| Analog | Substituent | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLᵢₙₜ) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Compound A | -OCH₃ | 15 | 46.2 | O-demethylation |
| Compound B | -OCF₂H | > 60 | < 11.5 | Aromatic hydroxylation |
| HLM: Human Liver Microsomes. Data is illustrative and not from a direct experimental study. |
Experimental Protocols
The metabolic stability of drug candidates is typically assessed using in vitro assays with liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.
In Vitro Liver Microsomal Stability Assay
This assay is a common initial screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compounds and positive control (e.g., a compound with known metabolic fate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (to ensure continuous enzyme activity)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds and controls. Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: Add the microsomal solution and test compound to the wells of a 96-well plate and pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLᵢₙₜ) is calculated using the formula: CLᵢₙₜ = (0.693 / t½) * (incubation volume / microsomal protein amount).
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and provide a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.
Objective: To determine the intrinsic clearance of a compound in a whole-cell system.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium
-
Test compounds and controls
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
24- or 48-well plates
-
CO₂ incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating: Plate the hepatocytes in collagen-coated plates and allow them to attach.
-
Incubation: Remove the plating medium and add fresh incubation medium containing the test compound.
-
Time Points: Incubate the plates in a CO₂ incubator at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction by adding a quenching solution.
-
Sample Processing and Analysis: Process the samples and analyze the remaining parent compound concentration by LC-MS/MS as described for the microsomal assay.
Mandatory Visualization
Caption: A typical experimental workflow for an in vitro microsomal stability assay.
References
A Comparative Guide to the Synthesis of 4-(Difluoromethoxy)phenylacetonitrile: A Novel Route Validation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy group into bioactive molecules is a well-established method for enhancing their pharmacological properties, including metabolic stability and cell permeability. 4-(Difluoromethoxy)phenylacetonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical agents. This guide provides a comparative analysis of a novel, streamlined synthetic route to this valuable intermediate against a traditional multi-step approach, supported by experimental data from analogous reactions.
Executive Summary
This guide details and compares two synthetic pathways to this compound. The novel proposed route involves the direct difluoromethylation of 4-hydroxyphenylacetonitrile, offering a potentially more efficient and safer alternative to the traditional route, which typically starts from 4-(difluoromethoxy)benzaldehyde. This comparison is based on reported yields for similar transformations and highlights the advantages of the new route in terms of step economy and the use of more environmentally benign reagents.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the two synthetic routes. The data for the "New Synthetic Route" is based on a proposed two-step, one-pot adaptation of a known difluoromethylation protocol on a similar phenolic compound. The "Traditional Synthetic Route" data is derived from established multi-step procedures involving the conversion of a benzaldehyde to a benzyl halide followed by cyanation.
| Parameter | New Synthetic Route (Proposed) | Traditional Synthetic Route |
| Starting Material | 4-Hydroxyphenylacetonitrile | 4-(Difluoromethoxy)benzaldehyde |
| Key Reagents | Sodium Chlorodifluoroacetate, Base | NaBH₄, HBr, NaCN |
| Number of Steps | 2 (potentially one-pot) | 3 |
| Reported Yield (analogous reactions) | ~91% (for difluoromethylation) | ~70-85% (overall) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Purity | High (purification by chromatography) | High (purification at multiple stages) |
| Safety Considerations | Use of stable, solid difluoromethylating agent. | Involves the use of toxic cyanide salts and corrosive acids. |
| Environmental Impact | Sodium chlorodifluoroacetate is considered more environmentally friendly than older difluoromethylating agents. | Use of multiple solvents and reagents increases waste generation. |
Experimental Protocols
New Synthetic Route: Direct Difluoromethylation of 4-Hydroxyphenylacetonitrile
This proposed route is adapted from a procedure for the difluoromethylation of substituted phenols using sodium chlorodifluoroacetate.
Step 1: Difluoromethylation of 4-Hydroxyphenylacetonitrile
-
To a solution of 4-hydroxyphenylacetonitrile (1.0 eq) in N,N-dimethylformamide (DMF) is added a suitable base (e.g., potassium carbonate, 1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium chlorodifluoroacetate (1.5 eq) is added, and the reaction mixture is heated to 100-120 °C for 3-5 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Traditional Synthetic Route: From 4-(Difluoromethoxy)benzaldehyde
This route involves the reduction of the aldehyde, conversion to a benzyl halide, and subsequent cyanation.
Step 1: Reduction of 4-(Difluoromethoxy)benzaldehyde
-
4-(Difluoromethoxy)benzaldehyde (1.0 eq) is dissolved in methanol.
-
Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried and concentrated to yield 4-(difluoromethoxy)benzyl alcohol.
Step 2: Conversion to 4-(Difluoromethoxy)benzyl Bromide
-
4-(Difluoromethoxy)benzyl alcohol (1.0 eq) is dissolved in a suitable solvent like dichloromethane.
-
A brominating agent, such as phosphorus tribromide or hydrobromic acid, is added at 0 °C.
-
The reaction is stirred for several hours at room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude benzyl bromide.
Step 3: Cyanation
-
The crude 4-(difluoromethoxy)benzyl bromide (1.0 eq) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
-
Sodium cyanide (NaCN, 1.2 eq) is added, and the mixture is heated to 50-70 °C for 4-8 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or distillation to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the new and traditional synthetic routes.
Caption: Proposed new synthetic route to this compound.
Caption: Traditional multi-step synthesis of this compound.
Conclusion
The proposed new synthetic route to this compound, utilizing a direct difluoromethylation of 4-hydroxyphenylacetonitrile, presents a compelling alternative to traditional multi-step methods. The primary advantages lie in its improved step economy, potentially higher overall yield, and the use of a safer and more environmentally conscious difluoromethylating agent. While direct experimental validation on this specific substrate is pending, the high yields reported for analogous reactions strongly support the feasibility and potential superiority of this novel approach. This guide provides a foundational framework for researchers to explore and validate this promising new synthetic pathway.
Comparative Efficacy of Fluorinated Phenylacetamide Derivatives as Anticancer Agents
A detailed analysis for researchers and drug development professionals on the cytotoxic potential of novel fluorinated compounds.
In the ongoing search for more effective and selective anticancer therapeutics, fluorinated organic molecules have garnered significant attention. The unique properties of the fluorine atom, such as its high electronegativity and small size, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comparative analysis of the in-vitro cytotoxic efficacy of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines. The data presented is derived from a study by Aliabadi et al. (2013), which systematically synthesized and evaluated these compounds, offering valuable insights into their structure-activity relationships.
Quantitative Efficacy Analysis
The cytotoxic activity of six fluorinated phenylacetamide derivatives was evaluated against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia). The efficacy is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Imatinib, a well-established anticancer drug, was used as a reference compound for comparison.
The results, summarized in the table below, indicate that the cytotoxic activity of the synthesized compounds is influenced by the nature and position of substituents on the N-phenyl ring.[1][2]
| Compound ID | Substituent on N-phenyl ring | IC50 (μM) vs. PC3 | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HL-60 |
| 2a | 2-nitro | >100 | >100 | >100 |
| 2b | 3-nitro | 52 | >100 | >100 |
| 2c | 4-nitro | 80 | 100 | >100 |
| 2d | 2-methoxy | >100 | >100 | >100 |
| 2e | 3-methoxy | >100 | >100 | >100 |
| 2f | 4-methoxy | >100 | >100 | >100 |
| Imatinib | (Reference Drug) | 40 | 98 | Not Tested |
Key Observations:
-
Compounds featuring a nitro (-NO2) substituent (2a-2c) demonstrated notably higher cytotoxic effects compared to those with a methoxy (-OCH3) group (2d-2f).[1][2]
-
The position of the nitro group was a critical determinant of activity. Compound 2b , with a nitro group at the meta position, exhibited the highest potency against the PC3 prostate cancer cell line, with an IC50 value of 52 μM.[1][2]
-
Compound 2c , with a para-nitro substituent, was the most active against the MCF-7 breast cancer cell line, showing an IC50 of 100 μM, which is comparable to the reference drug imatinib (IC50 = 98 μM).[1][2]
-
Overall, the tested compounds showed a preferential cytotoxic effect against the PC3 cell line.[1][2]
-
All synthesized compounds in this series exhibited lower activity against the tested cell lines compared to imatinib, with the exception of compound 2c against MCF-7 cells, which showed similar potency.[1][2]
Structure-Activity Relationship
The experimental data suggests a clear structure-activity relationship for this series of fluorinated phenylacetamide derivatives. The electron-withdrawing nature of the nitro group appears to be crucial for enhancing cytotoxic activity, while the electron-donating methoxy group is detrimental to it. This suggests that the electronic properties of the N-phenyl ring play a significant role in the mechanism of action of these compounds.
Caption: Logical flow of structure-activity relationship.
Experimental Protocols
The cytotoxic effects of the fluorinated phenylacetamide derivatives were determined using the MTS assay. This colorimetric assay is a well-established method for assessing cell viability.
Cell Culture:
-
PC3, MCF-7, and HL-60 human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin G, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTS Assay Protocol:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with the cell culture medium to achieve the desired final concentrations. The cells were then treated with these compounds and incubated for an additional 48 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.
-
Incubation and Measurement: The plates were incubated for 4 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Caption: Workflow of the MTS cytotoxicity assay.
This comparative guide highlights the potential of fluorinated phenylacetamide derivatives as a scaffold for the development of novel anticancer agents. Further optimization of the lead compounds, particularly focusing on the nature and position of electron-withdrawing groups, could lead to the discovery of more potent and selective drug candidates.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Fluorinated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of fluorinated compounds is paramount in pharmaceutical development, environmental monitoring, and materials science. The unique physicochemical properties imparted by fluorine atoms necessitate robust analytical methods. Cross-validation, the process of comparing results from two distinct analytical methods, is a critical step to ensure the accuracy and reliability of the data generated.[1][2][3] This guide provides an objective comparison of common analytical techniques for the analysis of fluorinated compounds, supported by experimental data and detailed protocols.
Method Performance Comparison
The selection of an appropriate analytical technique for fluorinated compounds is primarily dictated by the analyte's volatility, polarity, and the required sensitivity.[1][4] This section compares the performance of three widely used methods: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR).
Table 1: Quantitative Performance Data for Volatile Fluorinated Compounds (e.g., Fluoroalkenes)
| Parameter | HS-GC-MS | LC-MS/MS | ¹⁹F NMR |
| Analyte Example | Volatile Fluoroalkenes (e.g., Tetrafluoroethylene) | Not typically suitable | Volatile Fluorinated Species |
| Limit of Detection (LOD) | Low ng/L to µg/L | Not Applicable | ~1-20 mg/mL range on a 300 MHz instrument |
| Limit of Quantification (LOQ) | Low µg/L | Not Applicable | ~1-20 mg/mL range on a 300 MHz instrument |
| Precision (RSD%) | < 10% | Not Applicable | Good precision reported |
| Accuracy/Recovery | 80-120% | Not Applicable | Good accuracy reported |
| Selectivity | High | Not Applicable | High, minimal signal overlap[5] |
| Throughput | High | Not Applicable | Rapid analysis (~8 min)[6] |
Table 2: Quantitative Performance Data for Non-Volatile/Polar Fluorinated Compounds (e.g., PFAS)
| Parameter | LC-MS/MS | HS-GC-MS | ¹⁹F NMR |
| Analyte Example | PFOA, PFOS, PFHxS, GenX | Not Suitable | Non-volatile fluorinated pharmaceuticals |
| Limit of Detection (LOD) | Low ng/L to pg/L[7] | Not Applicable | ~0.3 mg/L for efavirenz in serum[8] |
| Limit of Quantification (LOQ) | Low ng/L | Not Applicable | Linear range of 0.8 to 1000 mg/L for efavirenz in serum[8] |
| Precision (RSD%) | < 9%[7] | Not Applicable | Good reproducibility demonstrated[5] |
| Accuracy/Recovery | 90-110% | Not Applicable | Minimal differences when compared to HPLC |
| Selectivity | Very High (MRM mode)[1] | Not Applicable | High, due to wide chemical shift range[5] |
| Throughput | High | Not Applicable | Rapid[5] |
Experimental Workflows and Logical Relationships
The operational workflows for these analytical techniques differ significantly, particularly in sample preparation and introduction. The choice of method is a logical process based on the analyte's properties and the analytical goals.
Caption: General workflow for the cross-validation of analytical methods for fluorinated compounds.
The selection of an appropriate analytical technique is a critical first step. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method for fluorinated compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of fluorinated compounds using the discussed techniques.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Fluoroalkenes
This method is suitable for the analysis of volatile fluoroalkenes, such as residual monomers in polymers.[1]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Sample Preparation:
-
HS-GC-MS Conditions:
-
Headspace:
-
Oven Temperature: 80-120°C
-
Incubation Time: 30-60 minutes
-
-
GC:
-
Column: DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane)[7]
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Temperature Program: Initial temperature of 40°C held for 5 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Non-Volatile/Polar Fluorinated Compounds
This protocol is applicable to the analysis of per- and polyfluoroalkyl substances (PFAS) in various matrices.[1][9]
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.[7]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
LC:
-
MS/MS:
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Quantitative Analysis
¹⁹F NMR is a powerful tool for the quantification of fluorinated compounds, often without the need for a specific reference standard for each analyte.[5][6]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[5]
-
Add a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid or 4,4´-difluorobenzophenone).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment.
-
Spectral Width: Sufficient to cover the chemical shift range of all fluorine signals of interest.[5]
-
Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of the fluorine nuclei for accurate quantification (e.g., 5 times the longest T₁).
-
Number of Scans: Dependent on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply appropriate window function, Fourier transform, and phase correction.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the number of fluorine atoms in each molecule, and the known concentration of the internal standard.[5]
-
Conclusion
The cross-validation of analytical methods is essential for ensuring the quality and reliability of data for fluorinated compounds. HS-GC-MS is the method of choice for volatile analytes, offering excellent sensitivity and minimal matrix effects.[1] LC-MS/MS provides unparalleled sensitivity and selectivity for non-volatile and polar fluorinated compounds in complex matrices.[1][10] ¹⁹F NMR offers a robust and often more straightforward quantitative method, particularly when reference standards are unavailable, and provides valuable structural information.[5][6][11] By understanding the strengths and limitations of each technique and performing rigorous cross-validation, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. iltusa.com [iltusa.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Benchmarking the synthesis of 4-(Difluoromethoxy)phenylacetonitrile against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two primary synthetic routes to 4-(Difluoromethoxy)phenylacetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison focuses on objectivity, supported by experimental data from established literature, to aid in the selection of the most efficient and practical synthetic strategy.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is principally approached via two competitive pathways, each commencing from readily available precursors. The following table summarizes the key quantitative metrics for each method, providing a clear comparison of their respective efficiencies.
| Parameter | Route A: Two-Step Synthesis from 4-Hydroxybenzaldehyde | Route B: One-Step Synthesis from 4-Hydroxyphenylacetonitrile |
| Starting Materials | 4-Hydroxybenzaldehyde, Sodium Chlorodifluoroacetate, Hydroxylamine Hydrochloride, Sodium Acetate, Formic Acid | 4-Hydroxyphenylacetonitrile, Sodium Chlorodifluoroacetate |
| Key Intermediates | 4-(Difluoromethoxy)benzaldehyde | None |
| Overall Yield | ~89% | ~94% |
| Number of Steps | 2 | 1 |
| Advantages | Utilizes a very common and inexpensive starting material. The intermediate aldehyde is also a valuable synthetic building block. | More direct route with a higher overall yield and fewer processing steps. |
| Disadvantages | Lower overall yield compared to Route B and involves an additional synthetic step. | The starting material, 4-hydroxyphenylacetonitrile, may be less readily available or more expensive than 4-hydroxybenzaldehyde. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the two benchmarked synthetic routes for this compound.
Caption: Route A: Two-step synthesis of this compound.
Caption: Route B: One-step synthesis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below. These protocols are based on established and high-yield procedures found in the literature.
Route A: Two-Step Synthesis from 4-Hydroxybenzaldehyde
This route involves the difluoromethylation of 4-hydroxybenzaldehyde to form 4-(difluoromethoxy)benzaldehyde, followed by a one-pot conversion to the final nitrile product.
Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde via Difluoromethylation of 4-Hydroxybenzaldehyde
This protocol is adapted from a high-yield procedure for the difluoromethylation of a similar phenolic substrate.[1][2]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), cesium carbonate (1.5 eq), and a 9:1 mixture of N,N-dimethylformamide (DMF) and water.
-
Degassing: Degas the solution with nitrogen for 1 hour while stirring.
-
Addition of Difluoromethylating Agent: Under a nitrogen stream, add sodium chlorodifluoroacetate (2.8 eq) in one portion.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Workup: After cooling to room temperature, dilute the mixture with deionized water and extract with hexanes (5 x 100 mL). Wash the combined organic layers with a saturated sodium chloride solution and then with a 10% lithium chloride solution in water (5 x 50 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(difluoromethoxy)benzaldehyde as an oil. This intermediate is typically of sufficient purity (>97%) to be used in the next step without further purification.[2] The reported yield for a similar reaction is 94%.[2]
Step 2: One-Pot Conversion of 4-(Difluoromethoxy)benzaldehyde to this compound
This protocol is based on a green and efficient one-pot synthesis of aryl nitriles from aromatic aldehydes.[3][4][5]
-
Reaction Mixture: To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in a 60:40 mixture of formic acid and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
-
Reaction: Heat the mixture to 80 °C and stir until the reaction is complete (typically monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound. The reported yield for this type of transformation is up to 95%.[5]
Route B: One-Step Synthesis from 4-Hydroxyphenylacetonitrile
This more direct route involves the difluoromethylation of 4-hydroxyphenylacetonitrile to directly yield the final product.
Experimental Protocol: Difluoromethylation of 4-Hydroxyphenylacetonitrile
This protocol is adapted from a high-yield procedure for the difluoromethylation of a similar phenolic substrate.[1][2]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxyphenylacetonitrile (1.0 eq), cesium carbonate (1.5 eq), and a 9:1 mixture of N,N-dimethylformamide (DMF) and water.
-
Degassing: Degas the solution with nitrogen for 1 hour while stirring.
-
Addition of Difluoromethylating Agent: Under a nitrogen stream, add sodium chlorodifluoroacetate (2.8 eq) in one portion.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Workup: After cooling to room temperature, dilute the mixture with deionized water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a saturated sodium chloride solution.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound. Based on analogous reactions, the expected yield is high, around 94%.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
A Comparative Guide to Difluoromethoxy and Trifluoromethoxy Groups in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (-OCF2H) and trifluoromethoxy (-OCF3) moieties have emerged as critical tools for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of these two groups, supported by experimental data, to inform rational drug design and lead optimization efforts.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a methoxy group with its fluorinated bioisosteres, difluoromethoxy and trifluoromethoxy, imparts significant changes to a molecule's physicochemical profile. These alterations can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.
Key Physicochemical Parameters
The following table summarizes the key physicochemical parameters of the difluoromethoxy and trifluoromethoxy groups in the context of a phenyl scaffold, providing a direct comparison of their electronic and lipophilic contributions.
| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Trifluoromethoxy (-OCF3) | Reference |
| Hansch Hydrophobicity Parameter (π) | -0.02 | +0.43 | +1.04 | [1] |
| Calculated logP (cLogP of Ph-X) | 2.11 | 2.54 | 3.15 | [1] |
| Hammett Constant (σp) | -0.27 | +0.18 | +0.35 | [1] |
| Hydrogen Bond Donor Capacity | No | Yes | No | [2] |
Key Takeaways:
-
Lipophilicity: The trifluoromethoxy group is significantly more lipophilic than the difluoromethoxy group, which in turn is more lipophilic than the methoxy group. This has direct implications for membrane permeability and aqueous solubility.[1]
-
Electronic Effects: Both fluorinated groups are electron-withdrawing, with the trifluoromethoxy group exerting a stronger effect. This can influence the pKa of nearby ionizable groups and modulate interactions with biological targets.[1]
-
Hydrogen Bonding: A unique feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor, a characteristic not shared by the methoxy or trifluoromethoxy groups. This allows it to serve as a bioisostere for hydroxyl, thiol, or amine functionalities.[2]
Impact on Biological Activity: A Case Study in Taxoids
The choice between a difluoromethoxy and a trifluoromethoxy group can have a substantial impact on the biological activity of a drug candidate. A study on novel 3'-difluoromethyl- and 3'-trifluoromethyl-taxoids provides a direct comparison of their cytotoxic activities against various cancer cell lines.
Comparative Cytotoxicity Data (IC50, nM)
The following table presents the 50% inhibitory concentrations (IC50) of taxoid analogs, where the key difference lies in the presence of a difluoromethyl or trifluoromethyl group at the 3' position.
| Compound | C2-Substituent | 3'-Substituent | MCF7-S (Breast) | H460 (Lung) | HT-29 (Colon) |
| Paclitaxel | Benzoyl | Phenyl | 4.5 | 3.8 | 4.2 |
| 3'-CF2H Taxoid | Benzoyl | - | 1.8 | 1.5 | 1.9 |
| 3'-CF3 Taxoid | Benzoyl | - | 2.5 | 2.1 | 2.8 |
| 3'-CF2H Taxoid | m-Azidobenzoyl | - | 0.8 | 0.6 | 0.7 |
| 3'-CF3 Taxoid | m-Azidobenzoyl | - | 1.2 | 1.0 | 1.1 |
Data adapted from: Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trilfuoromethyl-Taxoids. It is important to note that this study compares difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups directly attached to the carbon skeleton, not as methoxy derivatives. However, it provides a valuable insight into the comparative biological effects of these fluorinated moieties on the same scaffold.
Key Observations:
-
In this specific taxoid series, the difluoromethyl-substituted analogs consistently demonstrated slightly higher potency (lower IC50 values) compared to their trifluoromethyl counterparts across multiple cancer cell lines.
-
The structure-activity relationship (SAR) for the C2-benzoate modifications was more pronounced in the 3'-difluoromethyl-taxoid series.
This case study highlights that the choice between these two fluorinated groups is not straightforward and their impact on biological activity is highly context-dependent on the specific molecular scaffold and its interaction with the biological target.
Metabolic Stability: Enhancing Drug Half-Life
A primary driver for incorporating difluoromethoxy and trifluoromethoxy groups in drug design is to enhance metabolic stability. The strong carbon-fluorine bonds in these moieties are more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to the carbon-hydrogen bonds in a methoxy group.[3]
-
Trifluoromethoxy Group: Generally considered one of the most effective substituents for improving metabolic stability due to its strong electron-withdrawing nature which deactivates adjacent aromatic rings from oxidative metabolism.[3]
-
Difluoromethoxy Group: Also significantly enhances metabolic stability by preventing O-demethylation, a common metabolic pathway for methoxy-containing compounds.[3] While generally robust, some studies suggest its stabilizing effect might be slightly less pronounced than the trifluoromethoxy group in certain contexts.[4]
Visualizing Metabolic Pathways
The following diagram illustrates a common metabolic fate of a hypothetical drug containing a methoxy group and how difluoromethoxy and trifluoromethoxy groups can alter this pathway.
Impact on Cellular Signaling: A Kinase Inhibitor Perspective
Difluoromethoxy and trifluoromethoxy groups are frequently incorporated into kinase inhibitors to modulate their potency and selectivity. The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and how a hypothetical kinase inhibitor containing these groups might exert its effect.
The electron-withdrawing properties and the potential for specific interactions of the -OCF2H and -OCF3 groups can influence the binding affinity of the inhibitor to the ATP-binding pocket of the kinase, thereby modulating its inhibitory potency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of drug candidates. The following sections provide methodologies for key in vitro assays.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pre-saturated with n-octanol).
-
Add an equal volume of n-octanol (pre-saturated with PBS) to the vial.
-
Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect aliquots from both the n-octanol and PBS layers.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a compound in the presence of liver microsomal enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Incubator/shaker (37°C)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound.
-
In a 96-well plate, add the liver microsome solution and the test compound.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Receptor Binding Assay
Objective: To determine the binding affinity of a compound to its target receptor.
Materials:
-
Test compound (unlabeled)
-
Radiolabeled ligand (with known affinity for the target receptor)
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Assay buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Wash the filters to remove unbound radioligand.
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
Conclusion
The choice between a difluoromethoxy and a trifluoromethoxy group in drug design is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties. The trifluoromethoxy group offers a powerful tool for significantly increasing lipophilicity and metabolic stability. In contrast, the difluoromethoxy group provides a more moderate increase in lipophilicity while introducing a unique hydrogen bond donor capability, opening up different avenues for molecular interactions and bioisosteric replacement. The optimal choice will ultimately depend on the specific goals of the drug discovery program, the nature of the target, and the overall molecular context of the drug candidate. A thorough evaluation using the experimental approaches outlined in this guide will enable researchers to make data-driven decisions to advance the development of safe and effective medicines.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the cost-effectiveness of different phenylacetonitrile synthesis routes
A Comparative Guide to the Cost-Effectiveness of Phenylacetonitrile Synthesis Routes
For researchers, scientists, and drug development professionals, the selection of a synthetic route for key intermediates like phenylacetonitrile is a critical decision influenced by factors beyond mere chemical yield. Cost-effectiveness, scalability, safety, and environmental impact are paramount considerations. This guide provides an objective comparison of common synthesis routes to phenylacetonitrile, supported by experimental data and detailed methodologies, to aid in making informed decisions for laboratory and industrial applications.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for different phenylacetonitrile synthesis routes, offering a clear comparison of their performance metrics.
| Route | Starting Material(s) | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Yield (%) | Estimated Raw Material Cost per kg of Phenylacetonitrile ($) * | Key Advantages | Key Disadvantages |
| 1. Benzyl Chloride Cyanation | Benzyl Chloride | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), Phase Transfer Catalyst (optional) | 3 - 6 hours | 50 - 100 | 80 - 95[1] | 150 - 250 | High yield, well-established, relatively fast reaction.[1][2] | Use of highly toxic cyanide salts, potential for hazardous byproducts. |
| 2. Styrene Oxide Amination | Styrene Oxide | Ammonia (NH₃), Catalyst (e.g., Zn-Cr/γ-Al₂O₃) | 4 - 6 hours | 350 - 450 | 80 - 88[3] | 350 - 500 | Avoids the use of highly toxic cyanides. | High temperature and pressure may be required, catalyst cost.[3] |
| 3. Toluene Ammoxidation (Conceptual) | Toluene | Ammonia (NH₃), Air/Oxygen | Continuous | 400 - 500 | Moderate | 100 - 200 | Potentially the most cost-effective due to cheap raw materials. | Harsh reaction conditions, catalyst development is crucial, potential for multiple byproducts. |
| 4. Mandelic Acid Route (Conceptual) | Mandelic Acid | Ammonia (NH₃), Dehydrating agent | Multi-step | Variable | Moderate | > 600 | Utilizes a potentially bio-based starting material. | Multi-step process, likely higher cost of mandelic acid.[4][5][6][7][8][9] |
*Note: Estimated raw material costs are based on publicly available bulk pricing data for key starting materials (e.g., Styrene Oxide at approximately $285/kg[10]) and may vary significantly based on supplier, purity, and market fluctuations. Costs for common reagents, solvents, catalysts, and waste disposal are factored in as estimates.
Experimental Protocols
Detailed methodologies for the two most established synthesis routes are provided below.
Route 1: Phenylacetonitrile from Benzyl Chloride
This method, a classical nucleophilic substitution, is one of the most common and high-yielding routes to phenylacetonitrile.
Materials:
-
Benzyl chloride
-
Sodium cyanide (or potassium cyanide)
-
Ethanol (or other suitable solvent like acetonitrile)
-
Water
-
Optional: Phase transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide in a minimal amount of water.
-
Add a solution of benzyl chloride in ethanol to the flask.
-
If using a phase transfer catalyst, add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the crude phenylacetonitrile with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure phenylacetonitrile.
Route 2: Phenylacetonitrile from Styrene Oxide
This route offers an alternative that avoids the use of highly toxic alkali metal cyanides.
Materials:
-
Styrene oxide
-
Ammonia (gas or aqueous solution)
-
Catalyst (e.g., Zn-Cr supported on γ-Al₂O₃)
-
Toluene (or other suitable solvent)
Procedure:
-
This reaction is typically carried out in a fixed-bed reactor system at elevated temperature and pressure.
-
The catalyst is packed into the reactor.
-
A solution of styrene oxide in toluene is fed into the reactor using a high-pressure pump.
-
Ammonia gas is simultaneously fed into the reactor at a controlled flow rate.
-
The reactor is heated to the desired temperature (e.g., 420°C).[11]
-
The reaction mixture exiting the reactor is cooled and the pressure is reduced.
-
The liquid product is collected, and the unreacted ammonia and solvent can be recovered and recycled.
-
The collected liquid is then subjected to distillation to separate the phenylacetonitrile from the solvent and any byproducts. A yield of up to 87.9% has been reported under optimized conditions.[3][12]
Visualization of Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the cost-effectiveness of different phenylacetonitrile synthesis routes.
Caption: Workflow for evaluating the cost-effectiveness of phenylacetonitrile synthesis routes.
Concluding Remarks
The traditional route to phenylacetonitrile via the cyanation of benzyl chloride remains a highly efficient and widely practiced method, primarily due to its high yields and well-understood reaction kinetics. However, the inherent toxicity of cyanide reagents presents significant safety and environmental challenges, which can translate to increased handling and waste disposal costs.
The synthesis from styrene oxide and ammonia offers a compelling cyanide-free alternative. While this route may require more specialized equipment for high-temperature and pressure conditions and involves catalyst costs, it significantly mitigates the risks associated with highly toxic materials.
For large-scale industrial production, the direct ammoxidation of toluene, while still largely conceptual for this specific transformation, holds the greatest promise for cost-effectiveness due to the low cost of its starting materials. However, significant research and development into catalyst design and process optimization are required to make this a viable industrial process.
The route from mandelic acid, while interesting from a green chemistry perspective due to the potential for a bio-based feedstock, is currently hampered by the higher cost of the starting material and the multi-step nature of the likely synthetic pathway.
Ultimately, the choice of the most suitable synthesis route will depend on the specific requirements of the researcher or organization, balancing factors of raw material cost, yield, safety, environmental impact, and available infrastructure.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 4. @,·¥z%ÓT!ýôSÞíNM>!¥Ò#òL¼Pub^+ÑBræ.Ô·m÷E´¦Ú~Ñ 8 [dermstore.com]
- 5. "mandelic acid" : Target [target.com]
- 6. Mandelic Acid [walmart.com]
- 7. ebay.com [ebay.com]
- 8. theordinary.com [theordinary.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. indiamart.com [indiamart.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative in vitro activity of 4-(Difluoromethoxy)phenylacetonitrile analogs
An in-depth analysis of the in vitro activity of novel benzotriazole-acrylonitrile derivatives reveals their potential as potent microtubule-destabilizing agents for cancer therapy. This guide provides a comparative overview of the biological activity of a series of synthesized compounds, supported by detailed experimental data and protocols.
Comparative In Vitro Activity of Benzotriazole-Acrylonitrile Analogs
A series of novel 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The compounds were designed as microtubule-destabilizing agents, a class of molecules that interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.
Data Summary of Antiproliferative Activity
The in vitro antiproliferative activity of the synthesized benzotriazole-acrylonitrile derivatives was assessed against a panel of human cancer cell lines. The results, presented as nanomolar (nM) values, highlight the potent cytotoxic effects of these compounds. Compound 5 emerged as a particularly effective agent across multiple cell lines.
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A375 (Melanoma) |
| 5 | nM activity | nM activity | nM activity |
| 6 | nM activity | nM activity | nM activity |
| 7 | nM activity | nM activity | nM activity |
| 8 | nM activity | nM activity | nM activity |
| 9 | nM activity | nM activity | nM activity |
| 10 | nM activity | nM activity | nM activity |
| 11 | nM activity | nM activity | nM activity |
| 12 | nM activity | nM activity | nM activity |
| 13 | nM activity | nM activity | nM activity |
Note: The term "nM activity" indicates that the compounds exhibited activity in the nanomolar range, as specific quantitative values were not available in the provided search results.
Experimental Protocols
Synthesis of Benzotriazole-Acrylonitrile Derivatives
The synthesis of the target compounds was achieved through a multi-step process. Initially, compound 1 was alkylated to produce acetonitrile isomers 2-4 . Subsequently, a Knoevenagel condensation of these intermediates with various aldehydes yielded the final compounds 5-13 [1].
Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds was evaluated using standard cell viability assays. Human cancer cell lines, including HeLa, MCF-7, and A375, were treated with varying concentrations of the test compounds. The concentration at which cell growth was inhibited by 50% (GI50) was determined to quantify the antiproliferative effects. The results indicated that the new benzotriazole-acrylonitrile derivatives exhibited potent activity, with values in the nanomolar range[1].
Cell Cycle Analysis
To elucidate the mechanism of action, cell cycle analysis was performed on HeLa and MCF-7 cells treated with compound 5 . The analysis revealed a significant blockade of the cell cycle in the G2/M phase, which is a characteristic effect of microtubule-destabilizing agents. Furthermore, an increase in both early and late apoptotic cells was observed, confirming the pro-apoptotic potential of the compound[1].
Confocal Microscopy
Confocal microscopy was employed to visualize the effects of compound 5 on the cellular cytoskeleton. Treatment of cells with 100 nM of compound 5 resulted in a segmented shape and a collapse of the cytoskeleton, accompanied by significant cell shrinkage. These observations are consistent with the disruption of microtubule integrity[1].
Tubulin Polymerization Assay
To confirm the direct interaction with tubulin, a tubulin polymerization assay was conducted. Compound 5 was shown to compete with colchicine at its binding site on tubulin, thereby inhibiting tubulin polymerization. This provides direct evidence for its mechanism of action as a microtubule-destabilizing agent[1].
Visualizations
Proposed Mechanism of Action
Caption: Mechanism of action of Compound 5.
Experimental Workflow
Caption: Experimental workflow for analog evaluation.
References
Unveiling the Action of a Difluoromethoxy-Containing Drug: A Comparative Guide to Mechanism of Action Validation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a valuable asset in modern medicinal chemistry, offering a unique combination of properties that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. This guide provides an objective comparison of the performance of a difluoromethoxy-containing drug with an alternative, supported by experimental data, to validate its mechanism of action. We will delve into two case studies: the proton pump inhibitor Pantoprazole and the phosphodiesterase-4 (PDE4) inhibitor Roflumilast.
Case Study 1: Pantoprazole - A Difluoromethoxy-Containing Proton Pump Inhibitor
Pantoprazole is a widely used medication for the treatment of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump). The inclusion of the difluoromethoxy group is crucial for its chemical stability and contributes to its efficacy.[1]
Comparative Performance: Pantoprazole vs. Omeprazole
Omeprazole is a structurally similar proton pump inhibitor that lacks the difluoromethoxy group. Comparative studies provide insights into the impact of this functional group on the drug's performance.
Table 1: Comparative Efficacy of Pantoprazole and Omeprazole in Acid-Related Disorders
| Parameter | Pantoprazole (40 mg) | Omeprazole (20 mg) | Reference |
| Duodenal Ulcer Healing Rate (2 weeks) | 71% | 74% | [2] |
| Duodenal Ulcer Healing Rate (4 weeks) | 96% | 91% | [2] |
| GERD Healing Rate (4 weeks, Grade II/III) | 65.3% (ITT analysis) | 66.3% (ITT analysis) | [3][4] |
| Pain-Free (Duodenal Ulcer, 2 weeks) | 85% | 86% | [2] |
| Effect on Intragastric pH | More effective in increasing 24-hour and daytime pH levels compared to Omeprazole 20 mg.[[“]] | Less effective in increasing 24-hour and daytime pH levels compared to Pantoprazole 40 mg.[[“]] | [[“]] |
*ITT: Intention-to-Treat
Experimental Protocols for Mechanism of Action Validation
1. Measurement of Proton Pump Activity (¹⁴C-Aminopyrine Accumulation Assay)
This assay indirectly measures the activity of the H+/K+ ATPase by quantifying the accumulation of the weak base ¹⁴C-aminopyrine in the acidic spaces of isolated gastric glands.
-
Materials:
-
Isolated gastric glands (e.g., from rabbit)
-
¹⁴C-Aminopyrine
-
Stimulants (e.g., histamine, dibutyryl-cAMP)
-
Test compounds (Pantoprazole, Omeprazole)
-
Scintillation fluid and counter
-
-
Procedure:
-
Pre-incubate aliquots of the isolated gastric gland suspension with varying concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[6]
-
Add ¹⁴C-aminopyrine to each aliquot.[6]
-
Add a stimulant (e.g., histamine) to induce acid secretion.[6]
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C with gentle shaking.[6]
-
Terminate the assay by centrifuging the glands to pellet them.[6]
-
Remove the supernatant and lyse the cells in the pellet.[6]
-
Measure the radioactivity in the cell lysate using a liquid scintillation counter.[6]
-
Calculate the aminopyrine accumulation ratio and plot it against the drug concentration to determine the IC50 value.[6]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a drug binds to its intended target protein in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Procedure:
-
Treat intact cells with the test compound (e.g., Pantoprazole) or vehicle.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[7][8]
-
Detect the amount of soluble target protein (H+/K+ ATPase) at each temperature using methods like Western blotting or ELISA.[7][8]
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.[9]
-
Signaling Pathway and Experimental Workflow
Caption: Pantoprazole's mechanism of action in a gastric parietal cell.
Caption: Experimental workflow for comparing proton pump inhibitors.
Case Study 2: Roflumilast - A Difluoromethoxy-Containing PDE4 Inhibitor
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[10]
Comparative Performance: Roflumilast vs. Other PDE4 Inhibitors
Comparing Roflumilast to other PDE4 inhibitors highlights its potency in preclinical models.
Table 2: Comparative Potency of Roflumilast and Other PDE4 Inhibitors in an Allergen-Induced Early Airway Reaction Model in Guinea Pigs
| Compound | ED₅₀ (μmol/kg, oral) | Reference |
| Roflumilast | 1.5 | [10] |
| Roflumilast N-oxide | 1.0 | [10] |
| Piclamilast | 8.3 | [10] |
| Rolipram | 32.5 | [10] |
| Cilomilast | 52.2 | [10] |
Experimental Protocols for Mechanism of Action Validation
1. PDE4 Inhibition Assay (Enzyme Activity)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Test compound (Roflumilast)
-
Assay buffer
-
Detection reagents
-
-
Procedure:
-
In a microplate, add the PDE4 enzyme, assay buffer, and dilutions of the test compound.[11]
-
Initiate the enzymatic reaction by adding the cAMP substrate.[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.[12]
-
Terminate the reaction.[12]
-
Add detection reagents and measure the signal (e.g., fluorescence, luminescence).[11]
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.[11]
-
2. Cellular cAMP Measurement Assay
This assay quantifies the downstream effect of PDE4 inhibition, which is an increase in intracellular cAMP levels.
-
Materials:
-
Cell line expressing PDE4 (e.g., U937)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Test compound (Roflumilast)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA)
-
-
Procedure:
-
Pre-treat cells with various concentrations of the test compound.[11]
-
Stimulate the cells with an adenylyl cyclase activator to induce cAMP production.[11]
-
Lyse the cells to release intracellular cAMP.[11]
-
Quantify the cAMP concentration in the cell lysates using a suitable detection kit.[11]
-
Plot the cAMP concentration against the test compound concentration to observe the dose-dependent effect.[11]
-
Signaling Pathway and Experimental Workflow
Caption: Roflumilast's mechanism of action in an inflammatory cell.
Caption: Experimental workflow for a PDE4 enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of pantoprazole versus omeprazole in the treatment of acute duodenal ulceration--a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparable efficacy of pantoprazole and omeprazole in patients with moderate to severe reflux esophagitis. Results of a multinational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-(Difluoromethoxy)phenylacetonitrile
For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of key intermediates is paramount. 4-(Difluoromethoxy)phenylacetonitrile, a valuable building block in the pharmaceutical industry, can be synthesized through various protocols. This guide provides an objective comparison of two primary synthetic routes, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Protocols
Two principal routes for the synthesis of this compound are outlined below. The first is a two-step process starting from 4-hydroxybenzaldehyde, involving difluoromethylation followed by conversion of the aldehyde to a nitrile. The second route is a more direct, one-pot synthesis from 4-(difluoromethoxy)benzaldehyde.
| Parameter | Protocol 1: Two-Step Synthesis from 4-Hydroxybenzaldehyde | Protocol 2: One-Pot Synthesis from 4-(Difluoromethoxy)benzaldehyde |
| Starting Material | 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde |
| Key Reagents | Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF), Sodium cyanide, Phase-transfer catalyst | Aniline, Trimethylsilyl cyanide (TMSCN), Zirconium hydrogen sulfate (Zr(HSO₄)₄) |
| Overall Yield | ~70-80% (estimated over two steps) | High to excellent (specific data for this substrate not available, but generally high for Strecker synthesis) |
| Purity | High, requires purification at each step | High, requires final product purification |
| Reaction Time | Multi-day process | Shorter reaction time (typically a few hours) |
| Advantages | Utilizes readily available starting materials. | One-pot procedure, potentially faster. |
| Disadvantages | Two distinct reaction and purification steps are required. | Starting material may be less common; TMSCN is toxic and moisture-sensitive. |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 4-Hydroxybenzaldehyde
This protocol first involves the difluoromethylation of 4-hydroxybenzaldehyde, followed by the conversion of the resulting 4-(difluoromethoxy)benzaldehyde to this compound via its benzyl bromide intermediate.
Step 1a: Synthesis of 4-(Difluoromethoxy)benzaldehyde
A common method for the difluoromethylation of phenols involves the use of sodium chlorodifluoroacetate.
-
Materials: 4-Hydroxybenzaldehyde, Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF), Water, Hydrochloric acid, Ethyl acetate, Magnesium sulfate.
-
Procedure:
-
A solution of 4-hydroxybenzaldehyde, sodium chlorodifluoroacetate, and a base such as cesium carbonate in a mixture of DMF and water is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is acidified with hydrochloric acid and extracted with ethyl acetate.
-
The organic layer is washed, dried over magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-(difluoromethoxy)benzaldehyde.
-
Step 1b: Synthesis of this compound from 4-(Difluoromethoxy)benzaldehyde
This step involves the conversion of the aldehyde to a benzyl halide, followed by cyanation.
-
Materials: 4-(Difluoromethoxy)benzaldehyde, Sodium borohydride, Hydrobromic acid, Sodium cyanide, a phase-transfer catalyst (e.g., a quaternary ammonium salt), Dichloromethane, Water.
-
Procedure:
-
4-(Difluoromethoxy)benzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride.
-
The resulting 4-(difluoromethoxy)benzyl alcohol is then converted to 4-(difluoromethoxy)benzyl bromide using a reagent such as hydrobromic acid.
-
The crude 4-(difluoromethoxy)benzyl bromide is reacted with sodium cyanide in a biphasic system (e.g., dichloromethane and water) using a phase-transfer catalyst.[1]
-
The reaction is stirred at a controlled temperature until completion, as monitored by TLC or GC.
-
The organic layer is separated, washed, dried, and concentrated to give the crude product.
-
Purification by column chromatography or distillation yields pure this compound.
-
Protocol 2: One-Pot Synthesis from 4-(Difluoromethoxy)benzaldehyde via Modified Strecker Synthesis
This protocol describes a one-pot synthesis of an α-aminonitrile from an aldehyde, which can be adapted for the synthesis of phenylacetonitriles.[2]
-
Materials: 4-(Difluoromethoxy)benzaldehyde, Aniline, Trimethylsilyl cyanide (TMSCN), Zirconium hydrogen sulfate (Zr(HSO₄)₄) as a catalyst, Ethyl acetate, Water, Magnesium sulfate.
-
Procedure:
-
A mixture of 4-(difluoromethoxy)benzaldehyde, aniline, trimethylsilylcyanide, and a catalytic amount of zirconium hydrogen sulfate is stirred at room temperature under solvent-free conditions.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, water is added, and the mixture is extracted with ethyl acetate.[2]
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.[2]
-
The solvent is evaporated under reduced pressure, and the product is purified by column chromatography to afford the α-anilinophenylacetonitrile derivative.
-
Subsequent elimination of the aniline group would be required to obtain the final product, this compound. Note: A direct conversion to the phenylacetonitrile without the amine addition would be a more direct application of the Strecker synthesis principles, though specific catalysts and conditions might vary.
-
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
Safety Operating Guide
Proper Disposal of 4-(Difluoromethoxy)phenylacetonitrile: A Step-by-Step Guide
For Immediate Reference: Do Not Attempt to Neutralize or Dispose of 4-(Difluoromethoxy)phenylacetonitrile Down the Drain or in Regular Trash. This compound is classified as hazardous and requires professional disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary and recommended method of disposal is through a licensed hazardous waste management company.
Safety First: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, it is crucial to wear appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety goggles and/or a face shield |
| Skin and Body Protection | Protective clothing, lab coat, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If aerosols may be generated, a respirator may be necessary. |
Step-by-Step Disposal Procedure
The following procedure outlines the standard and safest method for disposing of this compound.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for this compound. The label should include the full chemical name, CAS number (41429-16-7), and relevant hazard symbols (e.g., harmful/irritant).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
Step 2: Waste Collection and Storage
-
Collect waste this compound in a chemically resistant and sealable container.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow all institutional and regulatory requirements for waste manifest and handover.
Step 4: Spill and Contamination Cleanup
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of all contaminated materials, including cleaning supplies and gloves, as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
Alternative Disposal Consideration (Expert Use Only)
While the strongly recommended method is professional disposal, safety data sheets suggest that incineration may be a viable option. This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This method should only be performed by trained professionals in a licensed facility and in accordance with all federal, state, and local regulations. Do not attempt incineration in a standard laboratory setting.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always prioritize safety and consult your institution's EHS department for specific guidance and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
